Product packaging for Fmoc-Ser(PO(NHPr)2)-OH(Cat. No.:)

Fmoc-Ser(PO(NHPr)2)-OH

Cat. No.: B12409824
M. Wt: 489.5 g/mol
InChI Key: USPCXPRZWZJDNX-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-Ser(PO(NHPr)2)-OH is a useful research compound. Its molecular formula is C24H32N3O6P and its molecular weight is 489.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32N3O6P B12409824 Fmoc-Ser(PO(NHPr)2)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H32N3O6P

Molecular Weight

489.5 g/mol

IUPAC Name

(2S)-3-[bis(propylamino)phosphoryloxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H32N3O6P/c1-3-13-25-34(31,26-14-4-2)33-16-22(23(28)29)27-24(30)32-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,21-22H,3-4,13-16H2,1-2H3,(H,27,30)(H,28,29)(H2,25,26,31)/t22-/m0/s1

InChI Key

USPCXPRZWZJDNX-QFIPXVFZSA-N

Isomeric SMILES

CCCNP(=O)(NCCC)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCCNP(=O)(NCCC)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Fmoc-Ser(PO(NHPr)2)-OH: A Key Building Block for Phosphopeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ser(PO(NHPr)2)-OH is a protected amino acid derivative crucial for the synthesis of phosphopeptides, which are vital tools in studying cellular signaling, developing kinase inhibitors, and creating new therapeutic agents. This technical guide provides an in-depth overview of its chemical properties, advantages in solid-phase peptide synthesis (SPPS), and protocols for its application.

Core Concepts and Advantages

This compound is an N-α-Fmoc-protected L-serine derivative where the side-chain hydroxyl group is phosphorylated and further protected by two n-propylamine groups, forming a phosphodiamidate. This unique protection strategy offers significant advantages over traditional monobenzyl-protected phosphoserine derivatives, such as Fmoc-Ser(PO(OBzl)OH)-OH.

The primary benefit lies in the absence of a residual acidic proton on the phosphate (B84403) group. In monobenzyl-protected analogues, this acidic proton can lead to several undesirable side reactions during Fmoc-SPPS, including:

  • β-elimination: The acidic proton can facilitate the elimination of the phosphate group, especially during the basic conditions of Fmoc deprotection with piperidine (B6355638).

  • Premature cleavage: On acid-sensitive resins, the acidic phosphate can promote premature cleavage of the growing peptide chain.

  • Salt formation: The phosphate group can form salts with the piperidine used for Fmoc deprotection, which can then react with activated amino acids during the coupling step, reducing coupling efficiency.

By employing the di(n-propyl)phosphonamidate protection, this compound circumvents these issues, leading to cleaner synthesis and higher yields of the target phosphopeptide. The dipropylamino protecting groups are conveniently removed during the final trifluoroacetic acid (TFA) cleavage and deprotection step.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C24H32N3O6P[1]
Molecular Weight 489.50 g/mol [1]
CAS Number 216061-08-4[1]
Appearance Solid
Purity ≥95% or ≥98% (depending on supplier)[1]
Storage Temperature -20°C

Experimental Protocols

The following section details the recommended procedures for the use of this compound in Fmoc-based solid-phase peptide synthesis.

General Fmoc-SPPS Workflow

The synthesis of phosphopeptides using this compound follows the standard Fmoc-SPPS cycle. A generalized workflow is depicted below.

spss_workflow Resin Solid Support (e.g., Rink Amide Resin) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat Repeat Cycle Washing_2->Repeat for next amino acid Cleavage Cleavage and Deprotection (TFA-based cocktail) Washing_2->Cleavage after final residue Repeat->Fmoc_Deprotection Peptide Purified Phosphopeptide Cleavage->Peptide

Figure 1: General workflow for Fmoc solid-phase peptide synthesis.
Detailed Protocol for Incorporation of this compound

Materials:

  • This compound

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang)

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HBTU/HOBt/DIPEA or HATU/DIPEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT))

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

    • Repeat the treatment with fresh piperidine solution for another 5-10 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound:

    • Dissolve this compound (2-4 equivalents relative to resin loading) in DMF.

    • Add the coupling reagents. A common and effective combination is HBTU (2-4 eq.), HOBt (2-4 eq.), and DIPEA (4-8 eq.). Alternatively, HATU (2-4 eq.) with DIPEA (4-8 eq.) can be used.

    • Pre-activate the amino acid by stirring the mixture for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative ninhydrin (B49086) test.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail. A standard cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains tryptophan, consider using TFA/EDT/TIS/Water (94:2.5:1:2.5, v/v/v/v).

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the side-chain protecting groups, including the dipropylamino groups from the phosphoserine residue.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Applications in Research and Drug Development

Phosphopeptides synthesized using this compound are instrumental in various fields of biomedical research.

Kinase-Substrate Interaction Studies

Protein kinases play a central role in signal transduction by phosphorylating specific substrate proteins. Synthetic phosphopeptides are invaluable for:

  • Identifying kinase substrates: Libraries of potential substrate peptides can be synthesized to screen for kinase activity.

  • Characterizing kinase specificity: By systematically varying the amino acid sequence surrounding the phosphoserine, the consensus sequence for a particular kinase can be determined.

  • Developing kinase inhibitors: Phosphopeptide analogs can be designed to bind to the active site of a kinase and inhibit its function.

The following diagram illustrates a typical experimental workflow for identifying a kinase substrate using a synthetic phosphopeptide.

kinase_assay_workflow Start Hypothesized Substrate Peptide Synthesis Synthesize Peptide (using this compound) Start->Synthesis Kinase_Assay In Vitro Kinase Assay (Peptide + Kinase + ATP) Synthesis->Kinase_Assay Analysis Analysis (e.g., Mass Spectrometry) Kinase_Assay->Analysis Result Phosphorylated Peptide (Substrate Identified) Analysis->Result

Figure 2: Workflow for kinase substrate identification.
Elucidating Signaling Pathways

Phosphorylation events are key steps in many signal transduction pathways. Synthetic phosphopeptides can be used to:

  • Probe protein-protein interactions: Many signaling proteins contain domains (e.g., SH2 domains) that specifically recognize and bind to phosphopeptides. Synthetic phosphopeptides can be used in pull-down assays or surface plasmon resonance (SPR) to identify and characterize these interactions.

  • Modulate signaling pathways: By introducing synthetic phosphopeptides into cells, specific protein-protein interactions can be competitively inhibited, allowing for the study of their downstream effects.

The diagram below illustrates the role of a phosphopeptide in a simplified signaling cascade.

signaling_pathway Receptor Receptor Kinase Kinase Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates pSubstrate Phosphorylated Substrate Effector Effector Protein (with SH2 domain) pSubstrate->Effector binds to Response Cellular Response Effector->Response initiates

References

An In-depth Technical Guide to Fmoc-Ser(PO(NHPr)2)-OH: A Fully Protected Phosphoserine Building Block for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of Fmoc-Ser(PO(NHPr)2)-OH, a key reagent for the synthesis of phosphopeptides. We will delve into its chemical structure, its advantages in Solid-Phase Peptide Synthesis (SPPS), and provide detailed experimental protocols for its use.

Introduction: The Significance of Phosphorylation and Phosphopeptide Synthesis

Protein phosphorylation is a ubiquitous post-translational modification that plays a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The study of these processes often necessitates the use of synthetic phosphopeptides, which serve as vital tools for investigating protein kinase and phosphatase activity, elucidating signaling pathways, and developing novel therapeutic agents.

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for preparing synthetic peptides. However, the incorporation of phosphoserine (pSer) residues presents unique challenges due to the lability of the phosphate (B84403) group under the basic conditions required for Fmoc deprotection. To address this, various protecting group strategies have been developed. This compound emerges as a superior building block due to the complete protection of the phosphate moiety as a di-n-propylphosphoramidate. This strategy effectively shields the phosphate group from side reactions throughout the peptide chain elongation process.

Chemical Structure and Properties of this compound

This compound, systematically named N-α-(9-Fluorenylmethoxycarbonyl)-O-(bis(n-propylamino)phosphoryl)-L-serine, is a serine derivative where the side-chain hydroxyl group is modified with a di-n-propylphosphoramidate group.

Chemical Structure:

The key feature of this molecule is the fully substituted phosphate group, which imparts several advantageous properties for SPPS.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Chemical Formula C24H32N3O6P[1]
Molecular Weight 489.50 g/mol [1]
Appearance White to off-white solid[1]
Purity (Typical) ≥95%[1]
Storage Temperature -20°C[1]
CAS Number 216061-08-4[1]

Advantages in Solid-Phase Peptide Synthesis

The use of this compound offers significant advantages over traditional phosphoserine building blocks, such as those with mono-protected phosphate groups (e.g., Fmoc-Ser(PO(OBzl)OH)-OH).

  • Prevention of Side Reactions: The fully protected phosphodiamidate is stable to the basic conditions (typically piperidine (B6355638) in DMF) used for Fmoc-group removal, thus preventing β-elimination of the phosphate group, a common side reaction with mono-protected phosphoserine derivatives.

  • Improved Solubility: The organic protecting groups on the phosphate can enhance the solubility of the amino acid derivative in the organic solvents used in SPPS.

  • Compatibility with Standard Protocols: this compound is compatible with standard coupling reagents and cleavage conditions used in Fmoc-SPPS. The di-n-propylamino protecting groups are readily removed during the final trifluoroacetic acid (TFA) cleavage step.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS.

General Workflow for Fmoc-SPPS

The synthesis of a phosphopeptide using this compound follows the standard iterative cycle of Fmoc-SPPS.

spss_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Washing (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) wash1->coupling wash2 Washing (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No wash3 Final Washing (DMF, DCM) final_deprotection->wash3 cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) wash3->cleavage precipitation Peptide Precipitation (Cold Ether) cleavage->precipitation purification Purification (e.g., RP-HPLC) precipitation->purification end End: Lyophilized Peptide purification->end

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for Incorporation of this compound

This protocol outlines the key steps for coupling this compound and the subsequent cleavage and deprotection.

Materials:

  • This compound

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavengers: e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DTT)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc deprotection byproducts.

  • Coupling of this compound:

    • Pre-activate a solution of this compound (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the activation mixture and immediately add it to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

  • Chain Elongation: Continue with the standard Fmoc-SPPS cycle (deprotection, washing, coupling, washing) for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection and washing, dry the resin.

    • Prepare a cleavage cocktail. A standard and effective cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5, v/v/w/v/v).

    • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups, including the di-n-propylamino groups from the phosphate.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final phosphopeptide by mass spectrometry.

Logical Relationship of Protecting Groups in Fmoc-SPPS

The success of Fmoc-SPPS relies on an orthogonal protecting group strategy, where different classes of protecting groups are removed under distinct chemical conditions.

protecting_groups cluster_peptide Resin-Bound Protected Peptide peptide Resin-Linker-Peptide(P(Side-Chain))-AA(Fmoc) fmoc_deprotection Fmoc Deprotection peptide->fmoc_deprotection Base (e.g., Piperidine) cleavage Final Cleavage & Deprotection peptide->cleavage Strong Acid (e.g., TFA) fmoc_deprotection->peptide Removes Fmoc group for chain elongation free_peptide Free Deprotected Peptide cleavage->free_peptide Cleaves from resin & removes side-chain protecting groups

References

A Technical Guide to Fmoc-Ser(PO(NHPr)₂) -OH (CAS 216061-08-4) for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Fmoc-Ser(PO(NHPr)₂)-OH, a key building block for the synthesis of phosphoserine-containing peptides. This document outlines its chemical and physical properties, a detailed experimental protocol for its use in solid-phase peptide synthesis (SPPS), and a comparative analysis of its advantages over traditional phosphoserine derivatives.

Core Compound Data

Fmoc-Ser(PO(NHPr)₂)-OH is a serine derivative where the side-chain hydroxyl group is protected by a di-propyl phosphodiamidate and the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This strategic protection scheme offers significant advantages in Fmoc-based solid-phase peptide synthesis (SPPS), particularly in preventing side reactions commonly associated with more traditional phosphoserine reagents.

PropertyValue
CAS Number 216061-08-4
Molecular Formula C₂₄H₃₂N₃O₆P
Molecular Weight 489.50 g/mol
Appearance Solid
Purity ≥95% to ≥98% (vendor dependent)
Storage Temperature -20°C
Synonyms N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-(bis(propylamino)phosphoryl)-L-serine, Fmoc-Ser(PO(NH-CH₂-CH₂-CH₃)₂)-OH

The Advantage of Phosphodiamidate Protection in SPPS

The synthesis of phosphopeptides is crucial for studying a vast array of cellular signaling pathways. However, the incorporation of phosphoserine using traditional building blocks like Fmoc-Ser(PO(OBzl)OH)-OH is often plagued by side reactions. The acidic proton on the monobenzyl-protected phosphate (B84403) can lead to β-elimination during the basic conditions of Fmoc deprotection (typically with piperidine), resulting in the formation of dehydroalanine. Furthermore, the acidic phosphate can cause premature cleavage of the peptide from acid-labile resins and can form salts with piperidine (B6355638), which interferes with subsequent coupling reactions.[1]

Fmoc-Ser(PO(NHPr)₂) -OH overcomes these challenges by having a fully protected phosphate group in the form of a phosphodiamidate. This neutral protecting group lacks the acidic proton, thereby preventing β-elimination and other deleterious side reactions. The di-propyl phosphodiamidate protecting groups are stable throughout the SPPS cycles and are readily removed during the final trifluoroacetic acid (TFA) cleavage step.

G cluster_0 Traditional Method: Fmoc-Ser(PO(OBzl)OH)-OH cluster_1 Improved Method: Fmoc-Ser(PO(NHPr)₂)-OH A Fmoc-Ser(PO(OBzl)OH)-Peptide-Resin B Piperidine (Fmoc Deprotection) A->B C H-Ser(PO(OBzl)OH)-Peptide-Resin (Desired Product) B->C Desired Pathway D Dehydroalanine-Peptide-Resin (β-Elimination Side Product) B->D Side Reaction E Piperidine Salt Formation (Reduced Coupling Efficiency) B->E Side Reaction F Fmoc-Ser(PO(NHPr)₂)-Peptide-Resin G Piperidine (Fmoc Deprotection) F->G H H-Ser(PO(NHPr)₂)-Peptide-Resin (Stable Intermediate) G->H Clean Deprotection I Final TFA Cleavage H->I J H-Ser(PO₃H₂)-Peptide (Final Product) I->J

Comparison of phosphoserine incorporation methods in SPPS.

Experimental Protocol: Incorporation of Fmoc-Ser(PO(NHPr)₂)-OH via Microwave-Assisted SPPS

This protocol describes a general procedure for the incorporation of Fmoc-Ser(PO(NHPr)₂)-OH into a peptide sequence using an automated microwave peptide synthesizer. The conditions are based on standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-Ser(PO(NHPr)₂) -OH

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (or HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. In a microwave synthesizer, this is typically performed at an elevated temperature (e.g., 75°C) for a short duration (e.g., 3 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the Fmoc deprotection byproducts.

  • Coupling of Fmoc-Ser(PO(NHPr)₂)-OH:

    • Pre-activate a solution of Fmoc-Ser(PO(NHPr)₂) -OH (3-5 equivalents relative to resin loading), DIC (3-5 equivalents), and Oxyma Pure (3-5 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Perform the coupling reaction in the microwave synthesizer at an elevated temperature (e.g., 75-90°C) for 5-10 minutes. Due to the bulk of the protected amino acid, a longer coupling time or a double coupling may be beneficial.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Final Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).

    • Add the cleavage cocktail to the dried resin and react for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the di-propyl phosphodiamidate.

    • Filter the resin and collect the TFA solution containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final phosphopeptide by mass spectrometry.

G start Start: Fmoc-Peptide-Resin deprotection Fmoc Deprotection: 20% Piperidine in DMF Microwave (e.g., 75°C, 3 min) start->deprotection wash1 Wash: DMF deprotection->wash1 coupling Coupling: Fmoc-Ser(PO(NHPr)₂)-OH DIC, Oxyma Pure in DMF Microwave (e.g., 75-90°C, 5-10 min) wash1->coupling wash2 Wash: DMF coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_cleavage Final Cleavage & Deprotection: TFA / TIS / H₂O (2-3 hours, RT) repeat->final_cleavage No precipitation Precipitation: Cold Diethyl Ether final_cleavage->precipitation purification Purification: RP-HPLC precipitation->purification end Final Phosphopeptide purification->end

Workflow for incorporating Fmoc-Ser(PO(NHPr)₂)-OH in SPPS.

Applications in Research and Drug Development

The synthesis of high-purity phosphopeptides is essential for:

  • Studying Kinase and Phosphatase Activity: Phosphopeptides serve as substrates and inhibitors for studying the kinetics and specificity of these critical enzymes.

  • Antibody Production: Synthetic phosphopeptides are used as antigens to generate phospho-specific antibodies, which are invaluable tools for tracking protein phosphorylation in cells and tissues.

  • Investigating Protein-Protein Interactions: Many signaling pathways are mediated by domains (e.g., SH2 domains) that recognize and bind to specific phosphomotifs. Synthetic phosphopeptides are used in binding assays to characterize these interactions.

  • Drug Discovery: Phosphopeptides can act as leads for the development of drugs that modulate signaling pathways implicated in diseases such as cancer and inflammatory disorders.

The use of Fmoc-Ser(PO(NHPr)₂)-OH facilitates the reliable and efficient synthesis of these critical research tools, thereby accelerating progress in our understanding of cellular biology and the development of new therapeutics.

References

Fmoc-Ser(PO(NHPr)2)-OH molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the molecular weight of Fmoc-Ser(PO(NHPr)2)-OH, a notable compound in biochemical research and pharmaceutical development, is presented in this technical guide. The precise determination of its molecular weight is fundamental for a range of applications, including stoichiometry in chemical reactions, mass spectrometry analysis, and the formulation of drug products. This document provides a detailed breakdown of the molecular weight calculation, adhering to a systematic and clear protocol.

Molecular Composition and Formula

This compound is a derivative of the amino acid serine. The 'Fmoc' group (9-fluorenylmethyloxycarbonyl) is a common protecting group in solid-phase peptide synthesis. The serine side chain is modified with a phosphoramidate (B1195095) group, specifically bis(propylamino)phosphate. The chemical structure of this compound determines its molecular formula.

The established molecular formula for this compound is C₂₄H₃₂N₃O₆P . This formula indicates that each molecule is composed of:

  • 24 Carbon (C) atoms

  • 32 Hydrogen (H) atoms

  • 3 Nitrogen (N) atoms

  • 6 Oxygen (O) atoms

  • 1 Phosphorus (P) atom

Methodology for Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The protocol for this calculation involves the following steps:

  • Identification of the Molecular Formula : The correct molecular formula of the compound is first established. For the subject compound, this is C₂₄H₃₂N₃O₆P.

  • Determination of Atomic Weights : The standard atomic weight of each element in the formula is obtained from the periodic table. These weights are typically expressed in atomic mass units (amu) or Daltons (Da).

  • Calculation of Elemental Contribution : The number of atoms of each element is multiplied by its respective atomic weight to determine the total mass contribution of that element to the molecule.

  • Summation : The mass contributions of all elements are summed to yield the final molecular weight of the compound.

Data Presentation: Molecular Weight Calculation

The following table provides a comprehensive breakdown of the molecular weight calculation for this compound, based on its molecular formula C₂₄H₃₂N₃O₆P.

ElementSymbolQuantity of AtomsAtomic Weight (Da)Subtotal (Da)
CarbonC2412.011288.264
HydrogenH321.00832.256
NitrogenN314.00742.021
OxygenO615.99995.994
PhosphorusP130.97430.974
Total 489.509

The calculated molecular weight of this compound is 489.51 Da .

Visualization of Molecular Composition

The following diagram illustrates the hierarchical relationship between the constituent elements and the final calculated molecular weight of the compound.

G cluster_elements Elemental Components cluster_subtotals Subtotal Mass (Da) C Carbon (C) 24 atoms C_sub 288.264 C->C_sub x 12.011 H Hydrogen (H) 32 atoms H_sub 32.256 H->H_sub x 1.008 N Nitrogen (N) 3 atoms N_sub 42.021 N->N_sub x 14.007 O Oxygen (O) 6 atoms O_sub 95.994 O->O_sub x 15.999 P Phosphorus (P) 1 atom P_sub 30.974 P->P_sub x 30.974 Total Total Molecular Weight This compound 489.51 Da C_sub->Total + H_sub->Total + N_sub->Total + O_sub->Total + P_sub->Total +

Caption: Hierarchical calculation of the molecular weight of this compound.

An In-depth Technical Guide to Fmoc-Ser(PO(NHPr)₂)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the properties and applications of N-α-Fmoc-O-[bis(propylamino)phosphoryl]-L-serine, herein referred to as Fmoc-Ser(PO(NHPr)₂)-OH. This phosphoserine derivative is a critical building block for the synthesis of phosphopeptides, which are essential tools in studying cellular signaling, developing new therapeutics, and advancing our understanding of numerous biological processes.

Core Properties

Fmoc-Ser(PO(NHPr)₂) -OH is a white to off-white solid, valued in solid-phase peptide synthesis (SPPS) for its fully protected phosphate (B84403) group. This unique feature circumvents common side reactions associated with more traditional phosphoserine reagents.[1]

PropertyValueReference(s)
Chemical Formula C₂₄H₃₂N₃O₆P[1]
Molecular Weight 489.50 g/mol [1]
Appearance Solid[1]
Purity ≥95%[1]
Storage Temperature -20°C[1]
Primary Application Fmoc Solid-Phase Peptide Synthesis (SPPS)[1]
Key Advantage Fully protected phosphate group as a phosphodiamidate[1]

Advantages in Peptide Synthesis

The di-propyl phosphodiamidate protection of the serine phosphate group offers significant advantages over the more conventional monobenzyl-protected phosphoserine derivatives. The absence of a residual acidic proton on the phosphate group prevents premature cleavage of the growing peptide chain from acid-labile resins.[1] Furthermore, it eliminates the formation of piperidine (B6355638) salts during the Fmoc deprotection step, which can otherwise consume valuable coupling reagents and reduce synthetic efficiency.[1]

Experimental Protocol: Incorporation into Peptides via Fmoc-SPPS

The following is a generalized protocol for the incorporation of Fmoc-Ser(PO(NHPr)₂)-OH into a peptide sequence using manual or automated Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Ser(PO(NHPr)₂)-OH

  • High-quality peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • Appropriate resin for peptide synthesis (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)

  • Other Fmoc-protected amino acids

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Ser(PO(NHPr)₂)-OH:

    • Dissolve Fmoc-Ser(PO(NHPr)₂)-OH (typically 2-4 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HBTU, HATU) in DMF.

    • Add a base such as DIPEA (2-4 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.

  • Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Treat the resin with a freshly prepared cleavage cocktail. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v). The di-propyl phosphodiamidate group is reported to be cleaved during the standard TFA treatment.[1]

    • The cleavage reaction is typically carried out for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final phosphopeptide by mass spectrometry.

Experimental Workflow Visualization

The following diagram illustrates the key stages in the solid-phase synthesis of a phosphopeptide using Fmoc-Ser(PO(NHPr)₂)-OH.

SPPS_Workflow start Start: Fmoc-protected amino acid on solid support deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-Ser(PO(NHPr)2)-OH + Coupling Reagents wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat Continue Elongation final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final Cycle repeat->deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end Final Phosphopeptide purification->end

Caption: Workflow for Fmoc-Solid Phase Peptide Synthesis using Fmoc-Ser(PO(NHPr)₂)-OH.

Signaling Pathways

Currently, there is no specific signaling pathway directly attributed to Fmoc-Ser(PO(NHPr)₂)-OH itself, as it is a protected amino acid derivative used for chemical synthesis. The resulting phosphopeptides, however, are designed to mimic or inhibit components of various signaling pathways regulated by protein phosphorylation, such as the MAPK/ERK pathway, PI3K/Akt pathway, or pathways involving receptor tyrosine kinases. The use of this reagent enables the synthesis of precise tools to investigate these critical cellular communication networks.

References

In-Depth Technical Guide: Fmoc-Ser(PO(NHPr)2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Ser(PO(NHPr)2)-OH, a key building block in phosphopeptide synthesis. The document details its properties, solubility characteristics, and its application in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

This compound, with the chemical name (2S)-3-[bis(propylamino)phosphoryloxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a serine derivative where the hydroxyl group is protected with a di(propylamino)phosphoryl group and the alpha-amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This strategic protection makes it a valuable reagent for the introduction of phosphoserine residues into synthetic peptides.

PropertyValue
Molecular Formula C24H32N3O6P
Molecular Weight 489.50 g/mol
Appearance White to off-white solid
Storage Recommended storage at -20°C for long-term stability

Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on information from chemical suppliers and the nature of similar compounds, a qualitative solubility profile can be summarized. The compound is generally soluble in polar aprotic organic solvents commonly used in peptide synthesis.

SolventSolubilityNotes
Dimethylformamide (DMF) SolubleCommonly used as a solvent in solid-phase peptide synthesis.
Dimethyl Sulfoxide (DMSO) SolubleA strong polar aprotic solvent capable of dissolving many organic compounds.
Ethanol Sparingly SolubleMay require heating or ultrasonication to achieve dissolution.
Water InsolubleThe hydrophobic Fmoc group and propyl chains significantly limit water solubility.

Experimental Protocols

General Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of a compound like this compound in a given solvent.

Materials:

  • This compound

  • Selected solvent (e.g., DMF, DMSO)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a vial.

    • Tightly cap the vial and vortex vigorously for 2-3 minutes.

    • Allow the suspension to equilibrate at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours), with intermittent shaking to ensure saturation.

  • Separation of Undissolved Solute:

    • Centrifuge the saturated solution at high speed to pellet the undissolved solid.

  • Quantification of Dissolved Solute:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved this compound using a validated analytical technique such as UV-Vis spectrophotometry (measuring the absorbance of the Fmoc group) or High-Performance Liquid Chromatography (HPLC).

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

G cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent prep2 Vortex vigorously prep1->prep2 prep3 Equilibrate at constant temperature prep2->prep3 sep1 Centrifuge the suspension prep3->sep1 Saturated Solution quant1 Withdraw clear supernatant sep1->quant1 Clear Supernatant quant2 Dilute for analysis quant1->quant2 quant3 Analyze via HPLC or UV-Vis quant2->quant3 calc1 Calculate solubility from concentration and dilution factor quant3->calc1 Concentration Data

Caption: Experimental workflow for determining the solubility of this compound.

General Protocol for Incorporation into a Peptide Sequence via Fmoc SPPS

This protocol describes the general steps for incorporating this compound into a peptide chain using manual or automated solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain.

    • Repeat the treatment for 15-20 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF, DCM, and DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate this compound (e.g., 3-5 equivalents relative to resin loading) with coupling reagents (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored by a Kaiser test.

  • Washing: Wash the resin extensively with DMF, DCM, and DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups, including the di(propylamino)phosphoryl group.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude phosphopeptide.

G start Start with Fmoc-protected amino acid on resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Wash (DMF, DCM) deprotection->washing1 coupling Couple next Fmoc-AA-OH (e.g., this compound) + Coupling Reagents/Base washing1->coupling washing2 Wash (DMF, DCM) coupling->washing2 end_cycle Repeat for next amino acid washing2->end_cycle end_cycle->deprotection Yes final_deprotection Final Fmoc Deprotection end_cycle->final_deprotection No (Final AA) cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage final_product Purified Phosphopeptide cleavage->final_product

Caption: The cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathways and Applications

This compound is not directly involved in signaling pathways. Instead, it is a critical tool for the chemical synthesis of phosphopeptides. These synthetic phosphopeptides are indispensable for studying a wide array of biological processes regulated by protein phosphorylation.

Applications of Synthetic Phosphopeptides:

  • Kinase and Phosphatase Research: Synthetic phosphopeptides serve as substrates and inhibitors for kinases and phosphatases, enabling the characterization of their activity and specificity.

  • Antibody Production: They are used as antigens to generate phosphorylation site-specific antibodies, which are crucial tools for detecting and quantifying phosphorylated proteins in complex biological samples.

  • Drug Discovery: Synthetic phosphopeptides are utilized in high-throughput screening assays to identify modulators of kinase and phosphatase activity.

  • Structural Biology: They are incorporated into larger protein constructs for structural studies (e.g., X-ray crystallography, NMR) to understand the structural consequences of phosphorylation.

G cluster_synthesis Chemical Synthesis cluster_applications Research Applications cluster_pathway Understanding Biological Signaling building_block This compound spps Solid-Phase Peptide Synthesis building_block->spps phosphopeptide Synthetic Phosphopeptide spps->phosphopeptide kinase_phosphatase Kinase/Phosphatase Activity Assays phosphopeptide->kinase_phosphatase antibody_prod Antibody Production phosphopeptide->antibody_prod drug_discovery Drug Discovery Screening phosphopeptide->drug_discovery structural_bio Structural Biology phosphopeptide->structural_bio pathway_elucidation Elucidation of Phosphorylation-Dependent Signaling Pathways kinase_phosphatase->pathway_elucidation antibody_prod->pathway_elucidation drug_discovery->pathway_elucidation structural_bio->pathway_elucidation

Caption: Role of this compound in enabling research into signaling pathways.

A Technical Guide to Phosphodiamidate Protecting Groups in Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphodiamidate moieties have emerged as a cornerstone in modern medicinal chemistry and oligonucleotide synthesis. Their unique properties allow them to function as highly effective protecting groups and as versatile prodrug motifs, capable of masking the charge of phosphate (B84403) groups to enhance cellular uptake and stability. This technical guide provides a comprehensive literature review of phosphodiamidate protecting groups, detailing their synthesis, stability, and deprotection mechanisms, with a focus on their application in the development of antisense therapies and antiviral or anticancer agents.

Core Concepts: Synthesis and Application

Phosphodiamidates are derivatives of phosphoric acid where two of the hydroxyl groups are replaced by amino groups. Their utility stems from the ability to modulate the properties of the parent molecule, particularly in two key areas:

  • Oligonucleotide Synthesis: In the synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs), a class of antisense therapeutics, the phosphodiamidate linkage provides a neutral backbone.[1] This neutrality, compared to the charged phosphodiester backbone of natural DNA/RNA, enhances binding affinity to target mRNA and confers significant resistance to nuclease degradation.[2]

  • Prodrug Development: The "ProTide" approach utilizes phosphoramidates (a closely related structure) to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step required for the activation of many antiviral and anticancer nucleoside analogs.[3] Symmetrical phosphorodiamidates offer an advantage by having an achiral phosphorus center, which avoids the formation of diastereomeric mixtures that can complicate development.[4]

The synthesis of molecules containing phosphodiamidate linkages, especially PMOs, is most commonly achieved via solid-phase synthesis using phosphoramidite (B1245037) chemistry.[5] This method involves a cyclical process to sequentially add monomer units to a growing chain attached to a solid support.

Workflow for Solid-Phase Synthesis of PMOs

The solid-phase synthesis of PMOs is a well-established, cyclical process that can be automated.[2][6] The cycle generally consists of four key steps: deblocking, coupling, oxidation, and optional capping. This process is repeated until the desired oligomer sequence is assembled.

G cluster_cycle Synthesis Cycle (Repeated n times) start Start with Resin-Bound Monomer deblock 1. Deblocking (e.g., 3% TCA in DCM for Trityl group) start->deblock couple 2. Coupling (Activated Monomer + Activator) deblock->couple Removes 5'-protecting group oxidize 3. Oxidation (Converts P(III) to stable P(V)) couple->oxidize Forms new P(III) linkage cap 4. Capping (Optional) (Blocks unreacted sites) oxidize->cap Stabilizes linkage cap->deblock Cycle repeats for next monomer end_process Final Deblocking, Cleavage & Deprotection cap->end_process After final cycle purify Purification (e.g., HPLC) end_process->purify G cluster_cell Intracellular Environment prodrug Phosphodiamidate Prodrug (Lipophilic, Cell Permeable) step1 Step 1: Enzymatic Cleavage (e.g., Carboxypeptidase, Phosphoramidase) prodrug->step1 Hydrolysis of P-N bonds nuc_mp Nucleoside Monophosphate (Active) step1->nuc_mp Releases drug nuc_dp Nucleoside Diphosphate nuc_mp->nuc_dp Cellular Kinase nuc_tp Nucleoside Triphosphate (Active Form for Polymerases) nuc_dp->nuc_tp Cellular Kinase extracellular Extracellular Space extracellular->prodrug Passive Diffusion

References

Methodological & Application

Application Notes & Protocols: Solid-Phase Synthesis of Peptides Containing Fmoc-Ser(PO(NHPr)₂)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phosphorylation is a critical post-translational modification that governs a vast array of cellular signaling pathways. The study of these pathways often requires synthetic peptides containing stable mimics of phosphorylated amino acids. Fmoc-Ser(PO(NHPr)₂)-OH is a protected amino acid building block used in Solid-Phase Peptide Synthesis (SPPS) to incorporate a non-hydrolyzable phosphoserine analog into peptide sequences. The N,N'-di-n-propylphosphorodiamidate moiety provides resistance to phosphatases, making the resulting peptides valuable tools for biochemical and pharmacological studies.

This document provides a detailed protocol for the incorporation of this sterically hindered amino acid into a peptide sequence using standard Fmoc/tBu chemistry. The challenges associated with this building block, primarily due to its steric bulk, require optimized coupling conditions.

Experimental Protocols

The following protocol outlines the manual synthesis of a peptide containing the Ser(PO(NHPr)₂) residue on a 0.1 mmol scale. The general process begins with the attachment of the first amino acid to the resin, followed by iterative cycles of deprotection and coupling until the desired sequence is assembled.[1]

1. Resin Preparation and Swelling:

  • Place the appropriate amount of resin (e.g., 200 mg of Rink Amide resin, 0.5 mmol/g substitution) into a fritted peptide synthesis vessel.

  • Wash the resin with Dimethylformamide (DMF) (3 x 5 mL).

  • Swell the resin in 5 mL of DMF for at least 1 hour at room temperature with gentle agitation.[2] After swelling, drain the DMF.

2. N-terminal Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture at room temperature for 3 minutes. Drain the solution.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

3. Coupling of Fmoc-Ser(PO(NHPr)₂)-OH: This step is critical due to the steric hindrance of the phosphorodiamidate side chain, which can lead to slow and incomplete coupling reactions.[3]

  • Activation Solution: In a separate vial, dissolve Fmoc-Ser(PO(NHPr)₂)-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in 4 mL of DMF.

  • Add N,N-Diisopropylethylamine (DIEA) (8 equivalents, 0.8 mmol) to the activation solution and vortex briefly.

  • Coupling Reaction: Immediately add the activation solution to the deprotected resin.

  • Agitate the reaction vessel at room temperature for 2 to 4 hours. The use of a powerful uronium-based coupling reagent like HATU is recommended to overcome the steric bulk.

  • Monitoring: Monitor the coupling reaction for completion using a qualitative ninhydrin (B49086) (Kaiser) test or a TNBS test. If the test is positive (indicating free amines), a second coupling may be required.

  • Washing: Once the reaction is complete (negative ninhydrin test), drain the coupling solution and wash the resin with DMF (3 x 5 mL), Dichloromethane (DCM) (3 x 5 mL), and DMF (3 x 5 mL).

4. Chain Elongation:

  • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3, using the next standard Fmoc-amino acid) cycles until the full peptide sequence is assembled.

5. Final Cleavage and Side-Chain Deprotection: This step removes the peptide from the solid support and cleaves acid-labile side-chain protecting groups.[4]

  • Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

  • Prepare a fresh cleavage cocktail. For most sequences, a standard high-TFA cocktail is effective.[3][4] Caution: Prepare and use the cleavage cocktail in a well-ventilated fume hood.

  • Add 5 mL of the cleavage cocktail to the resin and shake at room temperature for 2-4 hours. The phosphoramidate (B1195095) bond is expected to be stable to these conditions, while standard side-chain protecting groups (e.g., Boc, tBu, Trt) are removed.

  • Filter the resin and collect the filtrate into a cold (0 °C) solution of diethyl ether (40 mL) to precipitate the crude peptide.

  • Centrifuge the ether suspension, decant the ether, and wash the peptide pellet two more times with cold diethyl ether.

  • Dry the crude peptide pellet under vacuum.

6. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by LC-MS to confirm the identity and purity of the target peptide.

Data Presentation: Recommended Synthesis Parameters

The following table summarizes the recommended reaction conditions for the key steps in the synthesis. These parameters may require optimization based on the specific peptide sequence.

Parameter Fmoc Deprotection Coupling of Fmoc-Ser(PO(NHPr)₂)-OH Final Cleavage
Primary Reagent(s) PiperidineFmoc-Ser(PO(NHPr)₂)-OH, HATU, DIEATrifluoroacetic Acid (TFA)
Solvent DMFDMF-
Concentration / Equivalents 20% (v/v)4 eq. Amino Acid, 3.9 eq. HATU, 8 eq. DIEA95% TFA, 2.5% TIS, 2.5% H₂O
Reaction Time 3 + 15 minutes2 - 4 hours2 - 4 hours
Temperature Room TemperatureRoom TemperatureRoom Temperature
Monitoring Method N/ANinhydrin (Kaiser) or TNBS TestN/A

Visualizations: Workflow Diagrams

The following diagrams illustrate the experimental workflows for the synthesis protocol.

cluster_cycle SPPS Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Repeat n-1 times Coupling 2. Amino Acid Coupling (AA, HATU, DIEA) Wash1->Coupling Repeat n-1 times Wash2 Wash (DMF) Coupling->Wash2 Repeat n-1 times Wash2->Deprotection Repeat n-1 times FinalPeptide End: Resin-Peptide-Fmoc Wash2->FinalPeptide Resin Start: Resin-NH-Fmoc Resin->Deprotection Cleavage 3. Final Cleavage (TFA Cocktail) FinalPeptide->Cleavage PurifiedPeptide Purified Peptide Cleavage->PurifiedPeptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

cluster_reactants Reactants AA Fmoc-Ser(PO(NHPr)₂)-OH (4 eq.) Activation Activate in DMF (Pre-activation) AA->Activation HATU HATU (3.9 eq.) HATU->Activation DIEA DIEA (8 eq.) DIEA->Activation Resin Resin-Peptide-NH₂ (Free N-terminus) Coupling Couple to Resin (2-4 hours) Resin->Coupling Activation->Coupling Product Resin-Peptide-Ser(PO(NHPr)₂)-Fmoc Coupling->Product

Caption: Activation and coupling scheme for the sterically hindered amino acid.

References

Application Notes and Protocols for Automated Peptide Synthesis Using Fmoc-Ser(PO(NHPr)2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Fmoc-Ser(PO(NHPr)2)-OH in automated solid-phase peptide synthesis (SPPS). This phosphoserine building block offers significant advantages in the synthesis of phosphopeptides by minimizing common side reactions and improving synthetic outcomes. Detailed protocols for standard and microwave-assisted automated synthesis are provided below, along with data presentation and visual workflows to facilitate seamless integration into your research and development endeavors.

Introduction

Phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes. The chemical synthesis of phosphopeptides is an indispensable tool for studying these biological phenomena. However, the introduction of phosphoserine residues during Fmoc-based solid-phase peptide synthesis (SPPS) presents several challenges. Standard building blocks, such as Fmoc-Ser(PO(OBzl)OH)-OH, contain an acidic proton on the phosphate (B84403) group. This acidity can lead to side reactions, including premature cleavage of the peptide from acid-sensitive resins and β-elimination during piperidine-mediated Fmoc deprotection.

This compound is a phosphoserine derivative where the phosphate group is fully protected as a phosphodiamidate. This complete protection circumvents the issues associated with the acidic phosphate proton, offering a more robust and efficient alternative for the synthesis of phosphopeptides. The dipropylamino protecting groups are stable throughout the synthesis and are conveniently removed during the final trifluoroacetic acid (TFA) cleavage step.

Advantages of this compound

  • Prevents Premature Cleavage: The absence of an acidic proton on the phosphate side chain prevents the premature cleavage of the peptide from hyper-acid-labile resins like 2-chlorotrityl chloride resin.

  • Minimizes β-Elimination: The fully protected phosphate group reduces the susceptibility of the serine residue to β-elimination during the basic conditions of Fmoc deprotection.

  • Avoids Side Reactions with Piperidine (B6355638): It eliminates the formation of piperidine salts with the phosphate group, which can consume coupling reagents and reduce their effective concentration.

  • Improved Solubility: The dipropylamino groups can enhance the solubility of the protected amino acid in organic solvents used in SPPS.

Data Presentation

The following tables summarize quantitative data related to the synthesis of phosphopeptides, highlighting conditions that are favorable for the incorporation of this compound.

Table 1: Comparison of Fmoc Deprotection Conditions for Phosphoserine-Containing Peptides

Deprotection ReagentConcentrationTemperatureTimeOutcomeReference
Piperidine20% in DMFRoom Temp.5 + 10 minStandard condition, risk of β-elimination
Piperidine5% in DMF90°C2 hoursSubstantial β-elimination
DBU0.5% in DMF90°C5 minAlmost complete Fmoc removal, no β-elimination observed
Morpholine10% in DMF90°C2 hoursIncomplete Fmoc removal and β-elimination
Cyclohexylamine50% in DCMRoom Temp.Not specifiedReported to suppress β-elimination

Table 2: Typical Coupling Conditions for Phosphoamino Acids in Automated SPPS

Coupling ReagentActivatorBaseSolventMethodPurity/YieldReference
HATU-DIEADMFStandardHigh Purity
HBTU/TBTUHOBt/HOAtDIEADMFStandardGood Yield
DICOxymaPureDIEADMFMicrowave82% Purity

Table 3: Overall Yield and Purity of Synthesized Phosphopeptides (Illustrative)

Peptide SequenceSynthesis MethodCrude PurityOverall YieldReference
CTEDQY(pS)LVED-NH2Microwave-assisted82%Not specified
CPSPA(pT)DPSLY-NH2Microwave-assisted73%Not specified
CSDGG(pY)MDMSK-NH2Microwave-assisted62%Not specified
Multi-phosphorylated PeptidesAccelerated (High Temp/DBU)>95% (after HPLC)3.6% - 33.6%

Experimental Protocols

Protocol 1: Standard Automated Peptide Synthesis using this compound

This protocol is suitable for standard automated peptide synthesizers.

1. Materials and Reagents:

  • This compound (stored at -20°C)

  • High-quality peptide synthesis grade solvents (DMF, DCM)

  • Rink Amide or 2-Chlorotrityl Chloride resin

  • Standard Fmoc-protected amino acids

  • Coupling Reagents: 0.5 M HATU in DMF

  • Base: 2 M DIEA in NMP

  • Fmoc Deprotection Solution: 20% piperidine in DMF (v/v)

  • Washing Solvent: DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water (v/v)

  • Cold diethyl ether

2. Automated Synthesizer Setup:

  • Program the automated synthesizer with the desired peptide sequence.

  • Assign a specific vial position for this compound.

  • Ensure all reagent bottles are sufficiently filled.

3. Synthesis Cycle for a Standard Amino Acid:

  • Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling: Add the standard Fmoc-amino acid (5 eq.), HATU (4.95 eq.), and DIEA (10 eq.) to the reaction vessel. Couple for 30-60 minutes.

  • Washing: Wash the resin with DMF (3-5 times).

4. Synthesis Cycle for this compound:

  • Deprotection: Perform the deprotection step as described above.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling: Add this compound (2-3 eq.), HATU (1.95 eq.), and DIEA (4-6 eq.). To account for the steric bulk, extend the coupling time to 2-4 hours. A double coupling can be performed if necessary.

  • Washing: Wash the resin with DMF.

5. Post-Synthesis Processing:

  • After the final amino acid coupling, perform a final deprotection step to remove the N-terminal Fmoc group.

  • Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

6. Cleavage and Deprotection:

  • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final phosphopeptide.

Protocol 2: Microwave-Assisted Automated Peptide Synthesis

This protocol is designed for automated microwave peptide synthesizers to enhance coupling efficiency, especially for sterically hindered residues like this compound.

1. Materials and Reagents:

  • Same as Protocol 1, with the addition of Oxyma Pure.

2. Automated Microwave Synthesizer Setup:

  • Program the synthesizer with the desired sequence and microwave methods.

3. Microwave-Assisted Synthesis Cycle:

  • Deprotection: Use 20% piperidine in DMF. Perform at room temperature to minimize the risk of β-elimination, even with the protected phosphoserine. Some protocols suggest a short heating cycle (e.g., 50°C for 3 minutes), but this should be tested for each sequence. An alternative is to use 0.5% DBU in DMF with heating to 90°C for a very short duration (e.g., 1-2 minutes) as described for sensitive phosphopeptides.

  • Washing: Wash with DMF.

  • Coupling: Use Fmoc-amino acid (5 eq.), DIC (5 eq.), and Oxyma Pure (5 eq.). For this compound, use 2-3 equivalents. Perform the coupling at a set temperature (e.g., 75°C) for 5-10 minutes.

  • Washing: Wash with DMF.

4. Cleavage, Deprotection, and Purification:

  • Follow steps 5, 6, and 7 from Protocol 1.

Visualizations

experimental_workflow cluster_synthesis Automated Peptide Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing cluster_analysis Analysis and Purification start Start with Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (e.g., HATU/DIEA or DIC/Oxyma) wash1->coupling wash2 DMF Wash coupling->wash2 check Repeat for next amino acid? wash2->check check->deprotection Yes final_deprotection Final Fmoc Deprotection check->final_deprotection No final_wash Final Wash & Dry final_deprotection->final_wash cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) final_wash->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Mass Spectrometry Analysis purification->analysis lyophilization Lyophilization analysis->lyophilization final_product Pure Phosphopeptide lyophilization->final_product

Caption: Automated phosphopeptide synthesis workflow.

logical_relationship cluster_problem Challenges with Standard Phosphoserine Monomers cluster_solution Solution with this compound acidic_proton Acidic Phosphate Proton (Fmoc-Ser(PO(OBzl)OH)-OH) beta_elimination β-Elimination during Fmoc Deprotection acidic_proton->beta_elimination promotes premature_cleavage Premature Cleavage from Resin acidic_proton->premature_cleavage causes reagent_consumption Piperidine Salt Formation & Reagent Consumption acidic_proton->reagent_consumption leads to full_protection Fully Protected Phosphate (Phosphodiamidate) reduced_elimination Minimized β-Elimination full_protection->reduced_elimination stable_on_resin Enhanced Stability on Acid-Labile Resins full_protection->stable_on_resin improved_efficiency Improved Coupling Efficiency full_protection->improved_efficiency higher_purity Higher Crude Purity & Overall Yield reduced_elimination->higher_purity stable_on_resin->higher_purity improved_efficiency->higher_purity

Application Notes and Protocols for Coupling Fmoc-Ser(PO(NHPr)₂)~OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of phosphorylated amino acids into synthetic peptides is a critical technique for studying a wide range of biological processes, including signal transduction, protein regulation, and drug development. Fmoc-Ser(PO(NHPr)₂)~OH is a valuable building block for the synthesis of phosphoserine-containing peptides. The di-isopropyl phosphoramidate (B1195095) protecting group offers advantages by masking the acidic phosphate (B84403) proton, which can otherwise lead to side reactions and complicate the synthesis.[1] However, the bulky nature of this protected amino acid derivative presents a steric challenge for efficient peptide bond formation.

The choice of coupling reagent is paramount to achieving high coupling efficiency, minimizing racemization, and ensuring the synthesis of high-purity phosphopeptides. This document provides detailed application notes and protocols for the use of common coupling reagents in the incorporation of Fmoc-Ser(PO(NHPr)₂)~OH during Fmoc-based solid-phase peptide synthesis (SPPS).

Comparative Overview of Coupling Reagents

The selection of a coupling reagent for sterically hindered amino acids like Fmoc-Ser(PO(NHPr)₂)~OH requires a balance between reactivity and the potential for side reactions. While specific quantitative data for the coupling efficiency of Fmoc-Ser(PO(NHPr)₂)~OH with various reagents is not extensively available in the literature, a qualitative and semi-quantitative comparison can be made based on their known performance with other challenging amino acids and phosphopeptides.

Uronium/aminium salt-based reagents such as HATU and HCTU are generally considered superior for difficult couplings due to their high reactivity and rapid activation of the carboxylic acid.[2][3] Phosphonium salt reagents like PyBOP are also effective, while carbodiimide-based methods, such as DIC in combination with an additive like Oxyma, offer a cost-effective alternative, though they may require longer reaction times or elevated temperatures to achieve comparable efficiency.[4]

Table 1: Comparison of Coupling Reagent Performance for Fmoc-Ser(PO(NHPr)₂)~OH

Coupling ReagentClassRelative ReactivityCoupling Time (Typical)Racemization RiskNotes
HATU Uronium/Aminium SaltVery High30 min - 2 hLow to ModerateHighly efficient for sterically hindered residues. The use of a hindered base like DIPEA is recommended.
HCTU Uronium/Aminium SaltHigh30 min - 2 hLow to ModerateA more cost-effective alternative to HATU with comparable efficiency in many cases.[2][5][6]
PyBOP Phosphonium SaltHigh1 - 4 hLowA robust and widely used reagent. Less reactive than HATU but generally provides clean couplings.
DIC/Oxyma Carbodiimide/AdditiveModerate to High1 - 4 h (or longer)LowA cost-effective option. Oxyma is a non-explosive alternative to HOBt and can enhance coupling efficiency.

Disclaimer: The data in this table is based on general observations for sterically hindered and phosphorylated amino acids and may not represent the exact outcomes for Fmoc-Ser(PO(NHPr)₂)~OH. Optimization of coupling conditions is highly recommended for each specific sequence.

Experimental Protocols

The following are generalized protocols for the manual coupling of Fmoc-Ser(PO(NHPr)₂)~OH to a resin-bound peptide using the Fmoc/tBu strategy. These protocols assume a 0.1 mmol synthesis scale. Reagent equivalents are calculated based on the initial resin loading.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with the sterically demanding Fmoc-Ser(PO(NHPr)₂)~OH.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes, repeated once.

    • Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and finally DMF (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Ser(PO(NHPr)₂)~OH (4 equivalents), HATU (3.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

    • Briefly vortex the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Post-Coupling Wash and Monitoring:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.

Protocol 2: Coupling using HCTU

This protocol provides a cost-effective alternative to HATU with comparable performance for many applications.[2][5][6]

  • Resin Preparation:

    • Follow the resin preparation steps as outlined in Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Ser(PO(NHPr)₂)~OH (4 equivalents) and HCTU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Post-Coupling Wash and Monitoring:

    • Follow the post-coupling wash and monitoring steps as outlined in Protocol 1.

Protocol 3: Coupling using PyBOP

PyBOP is a reliable phosphonium-based reagent suitable for the coupling of Fmoc-Ser(PO(NHPr)₂)~OH.

  • Resin Preparation:

    • Follow the resin preparation steps as outlined in Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Ser(PO(NHPr)₂)~OH (4 equivalents) and PyBOP (4 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Post-Coupling Wash and Monitoring:

    • Follow the post-coupling wash and monitoring steps as outlined in Protocol 1.

Protocol 4: Coupling using DIC/Oxyma

This carbodiimide-based protocol is a cost-effective option, though it may require longer reaction times.

  • Resin Preparation:

    • Follow the resin preparation steps as outlined in Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Ser(PO(NHPr)₂)~OH (4 equivalents) and Oxyma (4 equivalents) in DMF.

    • Add N,N'-diisopropylcarbodiimide (DIC) (4 equivalents) to the solution and allow to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended or performed at a slightly elevated temperature (e.g., 30-40°C), though this may increase the risk of side reactions.

  • Post-Coupling Wash and Monitoring:

    • Follow the post-coupling wash and monitoring steps as outlined in Protocol 1.

Visualizing the Workflow and Signaling Pathways

To aid in the understanding of the experimental process, the following diagrams illustrate the key workflows and chemical transformations.

SPPS_Workflow Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Coupling of Fmoc-Ser(PO(NHPr)2)-OH Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest KaiserTest->Coupling Positive (Recouple) NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling FmocSer Fmoc-Ser(PO(NHPr)2)-COOH ActiveEster Activated Ester Intermediate FmocSer->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU, HCTU, PyBOP, DIC/Oxyma) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster PeptideBond Formation of Peptide Bond ActiveEster->PeptideBond ResinAmine Resin-Bound Peptide with free N-terminus ResinAmine->PeptideBond NewPeptide Elongated Peptide PeptideBond->NewPeptide

Caption: Simplified mechanism of amino acid activation and coupling.

Conclusion

The successful incorporation of the sterically demanding Fmoc-Ser(PO(NHPr)₂)~OH into a peptide sequence is highly dependent on the choice of coupling reagent and the optimization of reaction conditions. For challenging couplings, uronium/aminium reagents such as HATU and HCTU are generally recommended. Phosphonium reagents like PyBOP and carbodiimide-based methods with additives like Oxyma also provide viable, and in the case of the latter, more economical options. The protocols provided herein serve as a starting point for the synthesis of phosphoserine-containing peptides. It is crucial for researchers to monitor the coupling reactions closely, for instance with a Kaiser test, and to re-couple if necessary to ensure the highest possible purity of the final product. Careful consideration of the entire synthetic strategy, including the choice of resin and cleavage conditions, will ultimately lead to the successful synthesis of the desired phosphopeptide for further biological and pharmaceutical investigation.

References

Application Notes and Protocols: Deprotection of the Phosphodiamidate Group in Fmoc-Ser(PO(NHPr)2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of phosphopeptides is a cornerstone in the study of cellular signaling, drug discovery, and proteomics. The use of Fmoc-protected phosphoserine analogues is a common strategy in Solid-Phase Peptide Synthesis (SPPS). The Fmoc-Ser(PO(NHPr)2)-OH building block offers a unique approach to introduce a phosphoserine residue. The di-isopropyl phosphodiamidate group provides stability during peptide chain elongation. However, the successful synthesis of the target phosphopeptide hinges on a carefully orchestrated, two-stage deprotection strategy.

This document provides detailed protocols for the selective removal of the Nα-Fmoc group without compromising the phosphodiamidate, followed by the final cleavage and concomitant deprotection of the phosphodiamidate and other side-chain protecting groups. A significant challenge during the synthesis of phosphoserine-containing peptides is the base-lability of the phosphate (B84403) linkage, which can lead to β-elimination as an undesired side reaction during Fmoc removal with standard piperidine (B6355638) treatment. To circumvent this, milder basic conditions are employed. The phosphodiamidate group, in contrast, is labile to strong acidic conditions and is therefore removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the solid support.[1]

Data Presentation

The following table summarizes the recommended conditions for the two-stage deprotection of a peptide containing the this compound residue synthesized on a solid support.

Parameter Stage 1: On-Resin Nα-Fmoc Deprotection Stage 2: Final Cleavage and Phosphodiamidate Deprotection
Objective Selective removal of the Nα-Fmoc groupCleavage from resin and removal of all protecting groups
Primary Reagent 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Trifluoroacetic Acid (TFA)
Reagent Concentration 0.5% - 2% (v/v) DBU in DMF95% TFA, 2.5% H2O, 2.5% Triisopropylsilane (TIS)
Reaction Time 5 - 15 minutes2 - 4 hours
Temperature Room TemperatureRoom Temperature
Key Considerations Minimizes β-elimination of the phosphoserine residue.The phosphodiamidate is acid-labile and cleaves in this step.

Experimental Protocols

Stage 1: On-Resin Nα-Fmoc Deprotection

This protocol is designed to remove the Fmoc protecting group from the N-terminus of the peptide chain, including the this compound residue, while the peptide is still attached to the solid-phase resin. The use of a mild organic base like DBU is crucial to prevent the side reaction of β-elimination.

Materials:

  • Peptide-resin with N-terminal this compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Solid-Phase Peptide Synthesis (SPPS) reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes in the SPPS reaction vessel.

  • Drain the DMF from the vessel.

  • Prepare a 2% (v/v) solution of DBU in DMF.

  • Add the DBU solution to the resin, ensuring all beads are fully submerged.

  • Agitate the resin slurry gently under an inert atmosphere for 7 minutes at room temperature.

  • Drain the DBU solution.

  • Repeat steps 4-6 one more time.

  • Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove all traces of DBU and the cleaved Fmoc-adduct.

  • Perform a Kaiser test to confirm the complete removal of the Fmoc group and the presence of a free primary amine.

  • The peptide-resin is now ready for the coupling of the next amino acid.

Stage 2: Final Cleavage and Phosphodiamidate Deprotection

This protocol describes the final step where the synthesized peptide is cleaved from the solid support, and all protecting groups, including the di-isopropyl phosphodiamidate on the serine residue and other acid-labile side-chain protecting groups, are removed. Phosphoramidate bonds are known to be cleaved under strong acidic conditions.[1]

Materials:

  • Dry, protected peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethylether, cold

  • Conical tube (e.g., 50 mL)

  • Centrifuge

  • Lyophilizer

Procedure:

  • Place the dry peptide-resin in a suitable reaction vessel.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% H2O, 2.5% TIS. Caution: Work in a well-ventilated fume hood as TFA is highly corrosive.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a clean conical tube.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (e.g., 40 mL) of cold diethyl ether.

  • A white precipitate of the peptide should form.

  • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • After the final wash, dry the peptide pellet under a stream of nitrogen and then under high vacuum to remove all traces of ether.

  • The crude, fully deprotected phosphopeptide can then be purified by reverse-phase HPLC.

Visualizations

Deprotection_Workflow Start Protected Peptide on Resin (Fmoc-Ser(PO(NHPr)2)-Peptide-Resin) Fmoc_Deprotection Stage 1: On-Resin Fmoc Deprotection (Mild Base, e.g., DBU in DMF) Start->Fmoc_Deprotection Treat with mild base Intermediate N-terminally Deprotected Peptide (H2N-Ser(PO(NHPr)2)-Peptide-Resin) Fmoc_Deprotection->Intermediate Removes Fmoc group Final_Cleavage Stage 2: Final Cleavage & Deprotection (Strong Acid, e.g., TFA Cocktail) Intermediate->Final_Cleavage Treat with strong acid Final_Product Fully Deprotected Phosphopeptide (H2N-...-Ser(PO(OH)2)-...-COOH) Final_Cleavage->Final_Product Cleaves from resin & removes all protecting groups

Caption: Workflow for the two-stage deprotection of phosphodiamidate-protected phosphoserine peptides.

Signaling_Pathway cluster_1 A Challenge: β-Elimination with Piperidine B Solution: Mild Base for Fmoc Removal A->B is overcome by E Successful Synthesis of Phosphopeptide B->E C Challenge: Phosphodiamidate Stability D Solution: Strong Acid for Final Cleavage C->D is overcome by D->E

Caption: Logical relationship between challenges and solutions in phosphodiamidate-based phosphopeptide synthesis.

References

Applications of Fmoc-Ser(PO(NHPr)2)-OH in Kinase Substrate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer. The study of kinase activity and the identification of their specific substrates are therefore critical for both basic research and drug development. Synthetic phosphopeptides are invaluable tools in this endeavor, serving as specific substrates for kinase assays, aiding in the elucidation of signaling pathways, and facilitating the screening of potential kinase inhibitors.

The chemical synthesis of phosphopeptides, however, presents unique challenges, primarily due to the lability of the phosphate (B84403) group under the conditions of solid-phase peptide synthesis (SPPS). The choice of protecting group for the phosphate moiety is therefore paramount to a successful synthesis. Fmoc-Ser(PO(NHPr)2)-OH is a protected phosphoserine derivative designed for use in Fmoc-based SPPS. The diisopropylamino groups serve as protecting groups for the phosphate, offering an alternative to the more common benzyl (B1604629) or methyl protection strategies. This document provides detailed application notes and protocols for the use of this compound in the synthesis of phosphopeptide kinase substrates.

Key Advantages of this compound

  • Alternative Deprotection Chemistry: The diisopropylamino groups are removed under mildly acidic conditions, offering an orthogonal deprotection strategy compared to the hydrogenolysis required for benzyl groups.

  • Potential for Reduced Side Reactions: The stability of the phosphoramidate (B1195095) may help to minimize side reactions such as β-elimination that can occur with other protecting groups during the basic conditions of Fmoc deprotection.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Phosphoserine-Containing Peptide

This protocol outlines the manual synthesis of a generic phosphopeptide using this compound on a Rink Amide resin. The protocol can be adapted for automated peptide synthesizers.

Materials:

  • Rink Amide MBHA resin (0.4-0.8 mmol/g loading)

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), peptide synthesis grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, HPLC grade

  • Diethyl ether, anhydrous

  • Acetonitrile (ACN), HPLC grade

Equipment:

  • Peptide synthesis vessel

  • Shaker or bubbler for mixing

  • HPLC system for purification and analysis

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake or bubble for 20 minutes.

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake or bubble for 1-2 hours. For coupling of this compound, extended coupling times (up to 4 hours) or a double coupling may be beneficial due to its bulkiness.

    • Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection of Diisopropylamino Groups:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Note: Based on a similar tyrosine derivative, the diisopropylamino groups are hydrolyzed by aqueous TFA. A 4-hour treatment with 5% aqueous TFA has been reported for the deprotection of a phosphotyrosine analog[1]. Therefore, a standard TFA cleavage cocktail containing water should suffice for simultaneous cleavage from the resin and deprotection of the phosphate group.

    • Add the cleavage cocktail to the resin and shake for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide by reverse-phase HPLC.

    • Characterize the purified peptide by mass spectrometry.

Table 1: Reagent Equivalents for SPPS

ReagentEquivalents (relative to resin loading)
Fmoc-Amino Acid3.0
HBTU/HATU2.9
DIPEA6.0

Diagram 1: SPPS Workflow for Phosphopeptide Synthesis

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final AA Coupled Kaiser->Coupling Positive Repeat Repeat for next amino acid Kaiser->Repeat Negative Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification Purification & Analysis (HPLC, Mass Spec) Cleavage->Purification

Caption: Workflow for solid-phase synthesis of phosphopeptides.

Protocol 2: Kinase Assay Using a Synthetic Phosphopeptide Substrate

This protocol describes a general in vitro kinase assay using a purified kinase and a synthetically derived phosphopeptide as a substrate. The assay can be adapted for various detection methods, including radiometric, fluorescence, or luminescence-based readouts.

Materials:

  • Purified active kinase

  • Synthetic phosphopeptide substrate

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP solution

  • [γ-³²P]ATP (for radiometric assay)

  • Kinase inhibitor (for control)

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay; specific antibody and detection system for ELISA-based assays)

Procedure:

  • Prepare Kinase Reaction Mix: Prepare a master mix containing the kinase reaction buffer, ATP (and [γ-³²P]ATP if applicable), and the synthetic phosphopeptide substrate at the desired concentrations.

  • Initiate Kinase Reaction:

    • Aliquot the kinase reaction mix into microcentrifuge tubes or a multi-well plate.

    • Add the purified kinase to each reaction to initiate the phosphorylation.

    • For control reactions, add a kinase inhibitor or use a kinase-dead mutant.

  • Incubation: Incubate the reactions at the optimal temperature for the kinase (typically 30°C) for a specific time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺, or a denaturing agent like SDS).

  • Detect Phosphorylation:

    • Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • ELISA-based Assay: Transfer the reaction mixture to a well coated with an antibody that specifically recognizes the phosphorylated form of the substrate. Detect the bound phosphopeptide using a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate.

    • Luminescence-based ATP Depletion Assay: Measure the amount of ATP remaining in the reaction mixture using a luciferase-based assay. The amount of ATP consumed is proportional to the kinase activity.

  • Data Analysis: Quantify the kinase activity by comparing the signal from the experimental reactions to the control reactions.

Table 2: Typical Kinase Assay Component Concentrations

ComponentTypical Concentration Range
Kinase1-100 nM
Peptide Substrate1-100 µM
ATP10-200 µM
MgCl₂5-20 mM

Diagram 2: Kinase Signaling Pathway and Assay Principle

Kinase_Pathway cluster_pathway Cellular Signaling Pathway cluster_assay In Vitro Kinase Assay Upstream_Signal Upstream Signal Kinase Kinase Upstream_Signal->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Protein Substrate->pSubstrate Downstream_Effect Downstream Cellular Effect pSubstrate->Downstream_Effect Purified_Kinase Purified Kinase Synthetic_Substrate Synthetic Peptide Substrate Purified_Kinase->Synthetic_Substrate Phosphorylates Phosphorylated_Peptide Phosphorylated Peptide Synthetic_Substrate->Phosphorylated_Peptide ATP ATP ATP->Purified_Kinase Detection Detection Phosphorylated_Peptide->Detection

Caption: Cellular kinase signaling and the in vitro assay principle.

Conclusion

This compound provides a valuable tool for the synthesis of phosphoserine-containing peptides for use as kinase substrates. The phosphoramidate protecting group offers an alternative to more traditional protection strategies, with a distinct deprotection mechanism. The protocols provided herein offer a framework for the successful synthesis of these important research reagents and their application in kinase activity assays. Further optimization of coupling and deprotection conditions may be required for specific peptide sequences. Researchers are encouraged to perform careful analytical characterization of the synthesized phosphopeptides to ensure their purity and identity before use in biological assays.

References

Application Notes and Protocols for the Incorporation of Phosphoserine Residues using Fmoc-Ser(PO(NHPr)₂)~OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a ubiquitous post-translational modification that plays a pivotal role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The study of phosphoproteins and their roles in these pathways is crucial for understanding disease mechanisms and for the development of novel therapeutics. The synthesis of phosphopeptides, which can serve as tools for biochemical and pharmacological studies, is therefore of significant interest.

This document provides detailed application notes and protocols for the use of Fmoc-Ser(PO(NHPr)₂)~OH , a modern building block for the introduction of phosphoserine (pSer) residues during solid-phase peptide synthesis (SPPS). This reagent offers significant advantages over traditional, partially protected phosphoserine derivatives by minimizing side reactions and simplifying synthesis protocols.

Advantages of Fmoc-Ser(PO(NHPr)₂)~OH

The key advantage of Fmoc-Ser(PO(NHPr)₂)~OH lies in the full protection of the phosphate (B84403) group as a di-isopropylphosphoramidate. This contrasts with the more traditional Fmoc-Ser(PO(OBzl)OH)-OH, where the phosphate is only partially protected as a monobenzyl ester. This difference in protection strategy has several important consequences for the efficiency and purity of phosphopeptide synthesis.

Data Presentation

Table 1: Qualitative Comparison of Phosphoserine Building Blocks for Fmoc-SPPS

FeatureFmoc-Ser(PO(NHPr)₂)~OHFmoc-Ser(PO(OBzl)OH)-OH
Phosphate Protection Full (Di-isopropylphosphoramidate)Partial (Monobenzyl ester)
Side Reactions Minimized risk of β-elimination during piperidine (B6355638) treatment. Prevents formation of piperidinium (B107235) salts.Prone to β-elimination, especially at the N-terminus and with prolonged piperidine exposure. The acidic proton can form salts with piperidine, leading to side reactions and consumption of coupling reagents.[1]
Solubility Generally good solubility in standard SPPS solvents.Can exhibit poor solubility, potentially affecting coupling efficiency.
Coupling Standard coupling protocols can be employed.May require special coupling conditions, such as the use of uronium-based reagents and excess base, to overcome sluggish reactions.[2]
Cleavage from Resin Less prone to premature cleavage from acid-labile resins.The acidic phosphate can promote premature cleavage from hyper-acid-labile resins.[3]
Deprotection Di-isopropylamino groups are removed during the final TFA cleavage cocktail treatment.[3]The benzyl (B1604629) group is removed during the final TFA cleavage.

Table 2: Reported Purity of Phosphopeptides Synthesized using Microwave-Assisted SPPS with Fmoc-Ser(PO(OBzl)OH)-OH (for contextual reference)

Phosphopeptide SequenceCrude Purity (%)
CTEDQY(pS)LVED-NH₂82
CPSPA(pT)DPSLY-NH₂73
CSDGG(pY)MDMSK-NH₂62

Data from a study on high-efficiency microwave synthesis of phosphopeptides. It is important to note that these values are for a different building block and synthesis method, but they provide a general indication of the purities that can be achieved in phosphopeptide synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the use of Fmoc-Ser(PO(NHPr)₂)~OH in solid-phase peptide synthesis.

General Fmoc-SPPS Workflow

The synthesis of phosphopeptides using Fmoc-Ser(PO(NHPr)₂)~OH follows the general cycle of Fmoc-SPPS. The workflow diagram below illustrates the key steps.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat Repeat for each amino acid Washing2->Repeat Cleavage 6. Final Cleavage and Deprotection (TFA Cocktail) Washing2->Cleavage After final coupling Repeat->Fmoc_Deprotection Precipitation 7. Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Detailed Protocol for Incorporation of Fmoc-Ser(PO(NHPr)₂)~OH

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the deprotection solution and repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of Fmoc-Ser(PO(NHPr)₂)~OH:

  • Activation: In a separate vial, dissolve Fmoc-Ser(PO(NHPr)₂)~OH (2-4 equivalents relative to the resin loading), a coupling agent such as HBTU, HATU, or HCTU (e.g., 1.95 equivalents of HATU), and an additive like HOBt or Oxyma (2 equivalents) in DMF.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (4-6 equivalents) to the activation mixture and mix briefly.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: To ensure the completion of the coupling reaction, a qualitative test such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines) can be performed on a small sample of the resin beads. A negative result (e.g., colorless beads for the Kaiser test) indicates a complete reaction. If the test is positive, the coupling step should be repeated with a fresh solution of activated amino acid.

4. Capping (Optional):

  • If the coupling reaction is incomplete after a second attempt, any unreacted amino groups can be "capped" to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF (e.g., 5% acetic anhydride, 6% DIPEA in DMF) for 10-15 minutes.

  • Wash the resin thoroughly with DMF.

5. Chain Elongation:

  • Repeat steps 2 and 3 (and 4 if necessary) for each subsequent amino acid to be added to the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Prepare a fresh cleavage cocktail. A standard and effective cocktail for peptides containing Fmoc-Ser(PO(NHPr)₂)~OH is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) .

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the di-isopropylamino protecting groups from the phosphate, as well as other acid-labile side-chain protecting groups.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

7. Peptide Precipitation and Purification:

  • Concentrate the combined TFA filtrate under a gentle stream of nitrogen gas.

  • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times to remove scavengers and residual protecting groups.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of 0.1% TFA in water and acetonitrile).

  • Purify the phosphopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Collect the fractions containing the desired peptide and confirm its identity and purity by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final phosphopeptide as a white powder.

Signaling Pathways Involving Phosphoserine

Phosphoserine residues are critical for the regulation of numerous signaling pathways. The ability to synthesize phosphopeptides corresponding to key phosphorylation sites allows for the detailed study of these pathways. Below are diagrams of three major signaling pathways where phosphoserine plays a crucial role.

ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a key cascade in the Mitogen-Activated Protein Kinase (MAPK) signaling network. It is involved in cell proliferation, differentiation, and survival. The activation of MEK and ERK involves the phosphorylation of serine and threonine residues.

ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras_GDP Ras-GDP SOS->Ras_GDP promotes GDP/GTP exchange Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf activates MEK MEK Raf->MEK phosphorylates (Ser/Thr) ERK ERK MEK->ERK phosphorylates (Thr/Tyr) TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors activates Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation

Caption: The ERK/MAPK signaling cascade.

Akt/PI3K Signaling Pathway

The Akt (also known as Protein Kinase B, PKB) signaling pathway is a central regulator of cell survival, growth, and metabolism. The activation of Akt involves phosphorylation on both threonine and serine residues.

Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Downstream Downstream Targets (e.g., GSK3β, FoxO) Akt->Downstream phosphorylates Survival Cell Survival, Growth, Metabolism Downstream->Survival

Caption: The Akt/PI3K signaling pathway.

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial for a wide range of cellular functions, including cell growth, differentiation, and apoptosis. The activation of Smad proteins is mediated by the phosphorylation of serine residues by the TGF-β receptor kinases.

TGFb_Smad_Pathway TGFb TGF-β Ligand TypeII_R TGF-β Type II Receptor TGFb->TypeII_R TypeI_R TGF-β Type I Receptor TypeII_R->TypeI_R recruits and phosphorylates R_Smad R-Smad (Smad2/3) TypeI_R->R_Smad phosphorylates (Ser) P_R_Smad Phospho-R-Smad R_Smad->P_R_Smad Co_Smad Co-Smad (Smad4) P_R_Smad->Co_Smad binds Smad_Complex Smad Complex P_R_Smad->Smad_Complex Co_Smad->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus translocates to Gene_Expression Regulation of Target Gene Expression Smad_Complex->Gene_Expression

Caption: The TGF-β/Smad signaling pathway.

Conclusion

Fmoc-Ser(PO(NHPr)₂)~OH is a valuable tool for the chemical synthesis of phosphoserine-containing peptides. Its fully protected phosphate group offers significant advantages in minimizing side reactions commonly associated with partially protected building blocks, thereby leading to higher purity of the crude peptide and simplifying the overall synthesis process. The protocols and information provided herein are intended to guide researchers in the successful application of this reagent for the synthesis of phosphopeptides for a wide range of applications in chemical biology and drug discovery.

References

Application Notes and Protocols for Cleavage of Peptides Containing Fmoc-Ser(PO(NHPr)2)-OH from Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of phosphopeptides is a critical aspect of research in signal transduction, drug discovery, and proteomics. The use of modified amino acids with protected phosphate (B84403) groups is a key strategy in Fmoc-based solid-phase peptide synthesis (SPPS). Fmoc-Ser(PO(NHPr)₂) -OH is a specialized building block for introducing phosphoserine residues. In this derivative, the phosphate group is fully protected as a phosphodiamidate, which offers advantages during peptide synthesis by preventing issues associated with the acidic proton present in more common monobenzyl-protected phosphoserine derivatives.

A crucial step in obtaining the final phosphopeptide is the efficient cleavage from the solid support and the concomitant removal of all protecting groups. This document provides detailed application notes and protocols for the cleavage of peptides containing the Fmoc-Ser(PO(NHPr)₂) -OH residue from various resins.

Key Considerations for Cleavage

The diisopropylamino protecting groups on the phosphate moiety of Fmoc-Ser(PO(NHPr)₂) -OH are designed to be removed during the standard final cleavage step with trifluoroacetic acid (TFA). This allows for a one-step deprotection of the phosphate group along with other acid-labile side-chain protecting groups and cleavage from the resin.

However, the efficiency and cleanliness of this process can be influenced by several factors:

  • Choice of Cleavage Cocktail: The composition of the TFA "cocktail," including the scavengers used, is critical to prevent side reactions.

  • Resin Type: The acid lability of the linker attaching the peptide to the resin will dictate the required TFA concentration and cleavage time.

  • Peptide Sequence: The presence of sensitive amino acids (e.g., Trp, Met, Cys, His) necessitates the inclusion of specific scavengers to prevent their modification.

  • Cleavage Conditions: Reaction time and temperature can impact the completeness of deprotection and the extent of side reactions.

Recommended Cleavage Cocktails

The selection of an appropriate cleavage cocktail is paramount for obtaining a high-purity phosphopeptide. The following table summarizes common cleavage cocktails suitable for peptides containing Ser(PO(NHPr)₂) and other sensitive residues.

Cleavage CocktailComposition (v/v)Recommended ForNotes
Reagent K TFA / Phenol / Water / Thioanisole (B89551) / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)Peptides with multiple sensitive residues (Trp, Met, Cys, Arg(Pmc/Mtr)). Considered a robust, general-purpose cocktail.Maximally efficient in inhibiting a great variety of side reactions.[1]
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)Peptides containing Trp, His, Met, Cys, Arg(Mtr/Pmc).Highly effective but contains noxious thiols.
Reagent B TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2)"Odorless" alternative for peptides with trityl-based protecting groups.TIS is an excellent scavenger for carbocations. Will not prevent oxidation of Met.
TFA/TIS/Water TFA / TIS / Water (95:2.5:2.5)Peptides without highly sensitive residues. Good for peptides containing Arg(Pbf) and Trp(Boc).A common and effective general-purpose cocktail.
TFA/Water TFA / Water (95:5)Peptides without Trp, Met, or Cys.Minimal scavenger protection. Not recommended for complex peptides.

Experimental Protocols

Protocol 1: Standard Cleavage of Peptides Containing Ser(PO(NHPr)₂) from Wang or Rink Amide Resin

This protocol is suitable for peptides that do not contain highly sensitive amino acid residues.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: TFA/TIS/Water (95:2.5:2.5, v/v/v)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel. Wash the resin three times with DCM to remove any residual DMF and to swell the resin.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail (TFA/TIS/Water) to the resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Collection: Drain the TFA solution containing the cleaved peptide into a clean centrifuge tube.

  • Resin Wash: Wash the resin twice with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine the filtrates.

  • Peptide Precipitation: Add the combined TFA solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet twice with cold diethyl ether to remove scavengers and dissolved protecting groups.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of Peptides Containing Ser(PO(NHPr)₂) and Sensitive Residues

This protocol is recommended for peptides containing tryptophan, methionine, or cysteine.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: Reagent K (TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel and wash three times with DCM.

  • Cleavage Reaction: Add the freshly prepared Reagent K to the resin (approximately 10-20 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. For peptides with multiple Arg(Pmc/Mtr) residues, a longer incubation time may be necessary.

  • Peptide Collection: Filter the TFA solution containing the cleaved peptide into a clean centrifuge tube.

  • Resin Wash: Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Peptide Precipitation: Slowly add the combined TFA solution to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Isolation: Pellet the peptide by centrifugation and carefully decant the supernatant.

  • Washing: Wash the crude peptide pellet three times with cold diethyl ether.

  • Drying: Dry the final peptide product under vacuum.

Potential Side Reactions and Troubleshooting

Side ReactionCausePrevention/Solution
Incomplete Deprotection of Ser(PO(NHPr)₂) Insufficient cleavage time or TFA concentration.Increase cleavage time to 3-4 hours. Ensure a high-quality TFA is used. A small-scale trial cleavage is recommended to optimize conditions.
Alkylation of Tryptophan Reaction with carbocations generated from protecting groups or the resin linker.Use a cleavage cocktail containing scavengers like TIS, EDT, or thioanisole. The use of Fmoc-Trp(Boc)-OH during synthesis is also recommended.
Oxidation of Methionine Exposure to oxidizing agents during cleavage and workup.Use a cleavage cocktail containing thioanisole or EDT. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).
β-elimination of Phosphoserine While the phosphodiamidate is more stable than phosphate esters to base-catalyzed β-elimination during synthesis, harsh acidic conditions could potentially promote this side reaction, though it is less common.Use the recommended cleavage times and avoid elevated temperatures.
Aspartimide Formation Cyclization of aspartic acid residues, particularly at Asp-Gly or Asp-Ser sequences, can be catalyzed by acid.Minimize cleavage time.

Visualizations

Experimental Workflow for Peptide Cleavage

experimental_workflow Resin Peptide-Resin Wash1 Wash with DCM Resin->Wash1 Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Wash1->Cleavage Incubate Incubate 2-3h at Room Temp. Cleavage->Incubate Filter Filter to Collect Peptide Solution Incubate->Filter Wash2 Wash Resin with TFA Filter->Wash2 Precipitate Precipitate in Cold Diethyl Ether Wash2->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Wash3 Wash Pellet with Ether Centrifuge->Wash3 Dry Dry Crude Peptide Wash3->Dry Crude_Peptide Crude Phosphopeptide Dry->Crude_Peptide

Caption: General workflow for the cleavage of peptides from solid-phase resin.

Logical Relationship of Cleavage Components

cleavage_components TFA TFA (Strong Acid) Protecting_Groups Side-Chain Protecting Groups (e.g., tBu, Trt, Pbf, -NHPr) TFA->Protecting_Groups Removes Resin Solid Support (e.g., Wang, Rink Amide) TFA->Resin Cleaves from Scavengers Scavengers (e.g., TIS, Water, EDT) Peptide Peptide Chain Scavengers->Peptide Protects Sensitive Residues

Caption: Interplay of cleavage cocktail components with the peptidyl-resin.

References

Application Notes and Protocols for the Use of Fmoc-Ser(PO(NHPr)₂)₂-OH in the Synthesis of Multiphosphorylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a ubiquitous post-translational modification that plays a pivotal role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] The study of these processes often relies on the use of synthetic phosphopeptides. However, the chemical synthesis of peptides containing multiple phosphorylation sites, particularly in close proximity, presents significant challenges. These challenges include steric hindrance, electrostatic repulsion during amino acid coupling, and the potential for β-elimination of the phosphate (B84403) group under the basic conditions used for Fmoc deprotection.[2][3]

To address these synthetic hurdles, Fmoc-Ser(PO(NHPr)₂)₂-OH was developed as a specialized building block for Solid-Phase Peptide Synthesis (SPPS). This reagent features a fully protected phosphate group as a di-isopropylphosphodiamidate. This complete protection masks the acidic protons of the phosphate, thereby mitigating electrostatic repulsion and reducing the risk of side reactions associated with partially protected phosphoserine derivatives, such as Fmoc-Ser(PO(OBzl)OH)-OH.[4] The use of Fmoc-Ser(PO(NHPr)₂)₂-OH facilitates more efficient incorporation of phosphoserine residues, leading to higher yields and purity of the target multiphosphorylated peptides.

Advantages of Fmoc-Ser(PO(NHPr)₂)₂-OH

The use of Fmoc-Ser(PO(NHPr)₂)₂-OH in the synthesis of multiphosphorylated peptides offers several key advantages over traditional phosphoserine building blocks:

  • Reduced Side Reactions: The fully protected phosphate group minimizes β-elimination, a common side reaction observed with partially protected phosphoserine derivatives under the basic conditions required for Fmoc-group removal.[2]

  • Improved Coupling Efficiency: By neutralizing the negative charge of the phosphate group, this building block reduces electrostatic repulsion between the incoming amino acid and the growing peptide chain, leading to more efficient coupling reactions.[2]

  • Enhanced Solubility: The di-isopropylamide protecting groups can improve the solubility of the protected amino acid in organic solvents commonly used in SPPS.

Quantitative Data Summary

While direct head-to-head quantitative comparisons of Fmoc-Ser(PO(NHPr)₂)₂-OH with other phosphoserine derivatives in the synthesis of the same multiphosphorylated peptide are not extensively documented in the readily available literature, the principles of its design suggest improved performance. The following table summarizes typical challenges and expected improvements with Fmoc-Ser(PO(NHPr)₂)₂-OH.

ParameterFmoc-Ser(PO(OBzl)OH)-OH (Partially Protected)Fmoc-Ser(PO(NHPr)₂)₂-OH (Fully Protected)Rationale for Improvement
Coupling Efficiency Can be reduced due to electrostatic repulsion.Generally higher.Neutral phosphodiamidate minimizes electrostatic repulsion with the resin-bound peptide.
β-Elimination Prone to this side reaction under basic Fmoc deprotection conditions.[2]Significantly reduced.The absence of an acidic proton on the phosphate group reduces the driving force for β-elimination.
Overall Yield Often lower for multiphosphorylated peptides due to cumulative inefficiencies and side reactions.Expected to be higher for complex multiphosphorylated peptides.Improved coupling efficiency and minimization of side reactions contribute to a higher overall yield.
Purity of Crude Peptide Can be lower due to deletion sequences and β-elimination byproducts.Generally higher.Fewer side reactions lead to a cleaner crude product, simplifying purification.

Experimental Protocols

The following protocols provide a general guideline for the use of Fmoc-Ser(PO(NHPr)₂)₂-OH in the synthesis of multiphosphorylated peptides via Fmoc-based SPPS. Optimization may be necessary depending on the specific peptide sequence and the synthesizer used.

Protocol 1: Incorporation of Fmoc-Ser(PO(NHPr)₂)₂-OH into a Peptide Sequence

This protocol describes the manual coupling of Fmoc-Ser(PO(NHPr)₂)₂-OH. For automated synthesis, the parameters can be adapted to the specific instrument's software.

Materials:

  • Fmoc-Ser(PO(NHPr)₂)₂-OH

  • Resin with a free N-terminal amine (e.g., Rink Amide MBHA resin)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

  • 20% (v/v) Piperidine (B6355638) in DMF for Fmoc deprotection

  • Kaiser test kit for monitoring coupling completion

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: If the resin is Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Ser(PO(NHPr)₂)₂-OH (3 equivalents relative to resin loading) and HATU or HCTU (2.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated Fmoc-Ser(PO(NHPr)₂)₂-OH solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.

  • Washing: After a successful coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) and dry the resin under vacuum.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 2: Cleavage from Resin and Deprotection of the Phosphodiamidate

The cleavage of the peptide from the resin and the removal of the di-isopropylamide protecting groups from the phosphoserine residue is a critical step. This is typically achieved in a two-stage acidic treatment.

Materials:

  • Peptide-resin

  • Cleavage Cocktail A (for cleavage from resin and removal of other side-chain protecting groups): Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v). The exact composition may vary depending on the other amino acids in the sequence.

  • Cleavage Cocktail B (for phosphodiamidate hydrolysis): 50% aqueous TFA.

  • Cold diethyl ether for precipitation.

  • Centrifuge.

Procedure:

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it thoroughly under vacuum.

  • Stage 1: Cleavage from Resin and Side-Chain Deprotection:

    • Treat the dried peptide-resin with Cleavage Cocktail A for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh Cleavage Cocktail A and combine the filtrates.

  • Stage 2: Phosphodiamidate Hydrolysis:

    • To the combined filtrate from Stage 1, add an equal volume of water to achieve a 50% aqueous TFA solution.

    • Allow the mixture to stand at room temperature for 4-6 hours to ensure complete hydrolysis of the di-isopropylamide groups to the free phosphate.

  • Peptide Precipitation:

    • Slowly add the TFA solution containing the deprotected peptide to a 10-fold volume of cold diethyl ether.

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Deprotection Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Coupling of Fmoc-Ser(PO(NHPr)₂)₂-OH (HATU/DIPEA) Fmoc_Deprotection->Coupling Wash1 Washing Coupling->Wash1 Kaiser_Test Kaiser Test Wash1->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Chain_Elongation Repeat for next Amino Acid Kaiser_Test->Chain_Elongation Negative Cleavage_A Stage 1: Cleavage from Resin (TFA/TIS/H₂O) Chain_Elongation->Cleavage_A Cleavage_B Stage 2: Hydrolysis (50% aq. TFA) Cleavage_A->Cleavage_B Precipitation Precipitation (Cold Ether) Cleavage_B->Precipitation Purification RP-HPLC Purification Precipitation->Purification

Caption: Workflow for the synthesis of multiphosphorylated peptides using Fmoc-Ser(PO(NHPr)₂)₂-OH.

Signaling Pathway Example: PI3K/AKT/mTOR

Multiphosphorylated peptides are crucial tools for studying signaling pathways that are regulated by cascades of phosphorylation events. The PI3K/AKT/mTOR pathway is a key example, controlling cell growth, proliferation, and survival.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) TSC TSC1/TSC2 AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis Inhibits when unphosphorylated Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: Simplified PI3K/AKT/mTOR signaling pathway regulated by multi-site phosphorylation.

Conclusion

Fmoc-Ser(PO(NHPr)₂)₂-OH is a valuable tool for the synthesis of complex multiphosphorylated peptides. Its fully protected phosphate group offers significant advantages in overcoming common challenges in SPPS, leading to improved yields and purities. The detailed protocols and workflow provided herein serve as a comprehensive guide for researchers aiming to synthesize these important molecules for their studies in cell biology and drug discovery. The ability to generate high-quality multiphosphorylated peptides is essential for unraveling the intricate roles of protein phosphorylation in health and disease.

References

Application Notes and Protocols for the Use of Fmoc-Ser(PO(NHPr)2)-OH with 2-Chlorotrityl Resins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the solid-phase synthesis of phosphopeptides using Fmoc-Ser(PO(NHPr)2)-OH on 2-chlorotrityl chloride (2-CTC) resin. The use of 2-CTC resin is advantageous for its ability to allow peptide cleavage under mildly acidic conditions, which preserves acid-labile side-chain protecting groups, including the di-isopropyl phosphoramidate (B1195095) group on the serine residue. This methodology is crucial for the synthesis of protected peptide fragments intended for convergent synthesis strategies. This guide covers resin handling, amino acid loading, peptide elongation, cleavage, and characterization, supplemented with quantitative data and troubleshooting advice.

Introduction

Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes. The synthesis of phosphopeptides is therefore essential for studying protein kinase signaling, developing kinase inhibitors, and creating diagnostic tools. Solid-Phase Peptide Synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the predominant method for preparing these peptides.

The choice of protecting group for the phosphate (B84403) moiety and the solid support are critical for a successful synthesis. This compound employs a di-isopropyl phosphoramidate group, offering an alternative to more common benzyl (B1604629) or t-butyl-based phosphate protection. The 2-chlorotrityl chloride (2-CTC) resin is a highly acid-labile support, making it ideal for synthesizing protected peptides. Peptides can be cleaved from the 2-CTC resin using very mild acids, leaving t-butyl and other sensitive side-chain protecting groups, as well as the phosphoramidate, intact.[1][2]

This document outlines the procedures for the efficient loading of this compound onto 2-CTC resin and subsequent phosphopeptide synthesis.

The Role of Serine Phosphorylation in Cellular Signaling

Phosphorylation of serine, threonine, and tyrosine residues by kinases is a fundamental mechanism for controlling protein function and transmitting signals within cells. This reversible modification can alter a protein's conformation, activity, localization, and interaction with other proteins.

G Generic Serine-Mediated Signaling Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase Kinase Activation Receptor->Kinase 2. Transduction Signal External Signal Signal->Receptor 1. Binding Protein Substrate Protein (Inactive) Kinase->Protein 3. ATP -> ADP pProtein Phosphorylated Protein (Active) Protein->pProtein 4. Phosphorylation on Serine Response Cellular Response pProtein->Response 5. Downstream Effect

Caption: A generic kinase signaling cascade.

Experimental Protocols

The following sections provide detailed step-by-step protocols for the use of this compound with 2-CTC resin.

Materials and Reagents
  • 2-Chlorotrityl chloride resin (100-200 mesh, typical substitution: 1.0-1.6 mmol/g)

  • This compound

  • Other Fmoc-protected amino acids

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Methanol (MeOH)

  • Coupling reagents (e.g., HATU, HBTU, DIC)

  • Cleavage cocktail reagents (e.g., Acetic Acid (AcOH), Trifluoroethanol (TFE), Trifluoroacetic Acid (TFA))

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Workflow Overview

The overall process involves loading the first amino acid, deprotecting the Fmoc group, coupling subsequent amino acids, and finally cleaving the peptide from the resin.

G cluster_cleavage Final Steps start Start swell 1. Swell 2-CTC Resin in DCM start->swell load 2. Load this compound with DIEA in DCM swell->load cap 3. Cap Unreacted Sites with Methanol load->cap wash1 4. Wash Resin (DCM, DMF) cap->wash1 quant 5. Quantify Loading (Fmoc Cleavage Assay) wash1->quant deprotect 6. Fmoc Deprotection (20% Piperidine/DMF) quant->deprotect wash2 7. Wash Resin deprotect->wash2 couple 8. Couple Next Fmoc-Amino Acid wash2->couple loop couple->loop Repeat Steps 6-8 for all residues loop->deprotect cleave 9. Cleave Protected Peptide (AcOH/TFE/DCM) loop->cleave precipitate 10. Precipitate & Purify Protected Peptide end End precipitate->end

References

Application Notes and Protocols for Trifluoroacetic Acid (TFA) Cleavage and Deprotection of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trifluoroacetic acid (TFA) is a cornerstone reagent in solid-phase peptide synthesis (SPPS) for the final cleavage of the synthesized peptide from the resin support and the simultaneous removal of acid-labile side-chain protecting groups. This process, while routine, is a critical step that can significantly impact the yield and purity of the final peptide product. The success of TFA cleavage is highly dependent on the peptide sequence, the type of resin linker, the side-chain protecting groups used, and the composition of the cleavage cocktail.

During TFA-mediated cleavage, highly reactive cationic species are generated from the protecting groups and the resin linker. These electrophilic species can react with nucleophilic amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesirable side reactions. To prevent these modifications, scavengers are added to the cleavage cocktail to trap these reactive cations.

This document provides detailed protocols and application notes for the effective TFA cleavage and deprotection of peptides. While the specific use of propylamino phosphodiamidate as a cleavage reagent or scavenger is not documented in standard peptide chemistry literature, the principles and protocols outlined herein provide a comprehensive guide to achieving high-purity peptides using established methods.

Key Considerations for TFA Cleavage

  • Peptide Sequence: The amino acid composition of the peptide dictates the choice of scavengers. Peptides containing sensitive residues require a more complex scavenger cocktail.

  • Resin and Linker: The type of resin and linker determines the concentration of TFA and the cleavage time required. For instance, very acid-sensitive resins require milder cleavage conditions.[1]

  • Protecting Groups: The lability of the side-chain protecting groups influences the duration of the cleavage reaction.

  • Cleavage Cocktail: The selection of scavengers is crucial to minimize side reactions. Common scavengers include water, triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT), thioanisole, and phenol.

Common Side Reactions During TFA Cleavage

Several side reactions can occur during TFA cleavage, leading to impurities in the crude peptide product. Understanding these potential side reactions is essential for troubleshooting and optimizing cleavage protocols.

  • Alkylation of Tryptophan: The indole (B1671886) side chain of tryptophan is susceptible to alkylation by carbocations generated during cleavage.[2]

  • Oxidation of Methionine: The thioether side chain of methionine can be oxidized to the corresponding sulfoxide.

  • t-Butylation of Cysteine: The free thiol group of cysteine can be alkylated by t-butyl cations.[3]

  • Acyl Migration: N- to O-acyl migration can occur at Serine or Threonine residues.[4]

  • Trifluoroacetylation: A novel mechanism for trifluoroacetylation, independent of the coupling step, has been elucidated.[5]

Data Presentation: Scavenger Cocktails for TFA Cleavage

The choice of scavenger cocktail is critical for a successful cleavage. The following table summarizes common cleavage cocktails and their applications.

Cleavage Cocktail Composition (v/v/v)Reagent NameTarget Residues & ApplicationsReference
95% TFA / 2.5% H₂O / 2.5% TISStandardPeptides without sensitive residues. TIS reduces oxidized Met and protects Trp.[6]
94% TFA / 2.5% H₂O / 1% TIS / 2.5% EDT-Recommended for peptides containing Trp, Cys, or Met to minimize side reactions.[7][7]
88% TFA / 5% Phenol / 5% H₂O / 2% TISReagent BGeneral purpose, good for peptides with Arg(Pbf/Pmc).[8]
82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTReagent KMaximally efficient in inhibiting a great variety of side reactions for complex peptides.[9][9]
90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleReagent RFor peptides containing Arg(Mtr/Pmc).[8][10]

Experimental Protocols

Protocol 1: Standard TFA Cleavage

This protocol is suitable for peptides that do not contain sensitive amino acid residues like Cys, Met, or Trp.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Round-bottom flask

  • Sintered glass funnel

Procedure:

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual DMF and other solvents. Dry the resin under vacuum for at least 1 hour.[11][12]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by mixing TFA, deionized water, and TIS in a 95:2.5:2.5 (v/v/v) ratio. Prepare approximately 10 mL of the cocktail per gram of resin.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a round-bottom flask. Stopper the flask and stir the mixture at room temperature for 1.5 to 2 hours.[11] For peptides with Trt-protected amino acids, the solution may turn yellow due to the formation of the trityl cation.[10]

  • Peptide Precipitation: Filter the resin using a sintered glass funnel and collect the filtrate containing the peptide. Wash the resin with a small amount of fresh TFA.[7]

  • Ether Precipitation: Slowly add the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate of the peptide should form.[7][12]

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether twice to remove scavengers and organic impurities.[7]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of Peptides with Sensitive Residues

This protocol is recommended for peptides containing Cys, Met, or Trp.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Round-bottom flask

  • Sintered glass funnel

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by mixing TFA, deionized water, TIS, and EDT in a 94:2.5:1:2.5 (v/v/v/v) ratio. Prepare approximately 10 mL of the cocktail per gram of resin.

  • Cleavage Reaction: Follow step 3 from Protocol 1.

  • Peptide Precipitation: Follow step 4 from Protocol 1.

  • Ether Precipitation: Follow step 5 from Protocol 1.

  • Peptide Isolation: Follow step 6 from Protocol 1.

  • Drying: Follow step 7 from Protocol 1.

Visualizations

Caption: General workflow for TFA cleavage and peptide isolation.

logical_relationship cluster_cleavage_process TFA Cleavage Process cluster_products Primary Products cluster_side_reactions Potential Side Reactions cluster_scavengers Role of Scavengers tfa TFA peptide Deprotected Peptide tfa->peptide resin Peptide-Resin resin->peptide protecting_groups Side-Chain Protecting Groups carbocations Reactive Carbocations protecting_groups->carbocations side_products Modified Peptide (Impurities) peptide->side_products reaction with carbocations->side_products trapped_cations Neutralized Species carbocations->trapped_cations trapped by scavengers Scavengers (TIS, Water, EDT, etc.) scavengers->trapped_cations

Caption: Logical relationship of components in TFA cleavage.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-Ser(PO(NHPr)2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of Fmoc-Ser(PO(NHPr)2)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound, offering potential causes and recommended solutions.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

  • Question: My coupling reaction with this compound is incomplete, as indicated by a positive Kaiser test. What are the potential causes and how can I improve the yield?

  • Answer: Incomplete coupling of this compound can be attributed to several factors, primarily related to the steric hindrance of the bulky diisopropylamidate protecting group on the phosphate (B84403) side chain.

    Potential Causes and Solutions:

    • Insufficient Activation: The chosen coupling reagent may not be potent enough to efficiently activate the sterically hindered amino acid.

      • Solution: Switch to a more powerful coupling reagent. Urnium/aminium salt-based reagents like HATU, HBTU, or HCTU are generally more effective than carbodiimides (e.g., DIC) for challenging couplings. HATU is often considered superior for sterically hindered residues due to the formation of a highly reactive OAt-ester intermediate.

    • Steric Hindrance: The bulky nature of the protected amino acid can physically impede its approach to the reactive amine on the solid support.

      • Solution 1: Double Coupling: A common and effective strategy is to perform a second coupling step with a fresh solution of the activated amino acid and coupling reagents. This can help drive the reaction to completion.

      • Solution 2: Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow more time for the sterically hindered components to react.

    • Peptide Aggregation: The growing peptide chain on the resin can aggregate, blocking access to the N-terminal amine.

      • Solution: Incorporate "magic mixtures" (e.g., 20% trifluoroethanol in DCM) or use chaotropic salts to disrupt secondary structures and improve solvation.

    • Suboptimal Solvent: The choice of solvent can impact reaction kinetics.

      • Solution: While DMF is standard, a mixture of DMF and DCM (1:1) can sometimes improve coupling efficiency. For phosphonium-based reagents, using NMP as a solvent can be beneficial.

Issue 2: Racemization of the Serine Residue

  • Question: I am observing a diastereomeric impurity in my final peptide, suggesting racemization of the this compound residue. How can I minimize this side reaction?

  • Answer: Racemization can occur during the activation and coupling steps, particularly with prolonged activation times or the use of strong bases.

    Potential Causes and Solutions:

    • Prolonged Pre-activation: Allowing the activated amino acid to sit in solution for an extended period before adding it to the resin increases the risk of racemization.

      • Solution: Minimize the pre-activation time. Ideally, add the coupling reagent to the mixture of the amino acid and resin for in situ activation.

    • Choice of Base: The base used to activate the coupling reagent can influence the rate of racemization.

      • Solution: Use a weaker or more sterically hindered base. N-Methylmorpholine (NMM) or 2,4,6-collidine are less likely to cause racemization compared to diisopropylethylamine (DIPEA).

    • Elevated Temperature: Higher temperatures can accelerate racemization.

      • Solution: Perform the coupling reaction at room temperature. Avoid elevated temperatures, especially when using microwave-assisted synthesis for this particular residue.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using this compound over partially protected phospho-serine derivatives?

A1: The primary advantage of this compound is that the phosphate group is fully protected as a phosphodiamidate.[1] This prevents side reactions associated with the acidic proton present in partially protected phosphoamino acids, such as those with monobenzyl protection.[1] These side reactions can include premature cleavage of the peptide from acid-labile resins and the formation of piperidine (B6355638) salts during Fmoc deprotection, which can consume coupling reagents and reduce efficiency.[1]

Q2: Which coupling reagents are recommended for this compound?

A2: For sterically hindered amino acids like this compound, potent coupling reagents are recommended. Urnium/aminium-based reagents such as HATU, HBTU, and HCTU are generally effective. Phosphonium-based reagents like PyBOP and PyAOP can also be used. For particularly difficult couplings, HATU is often the preferred choice due to its high reactivity and lower propensity to cause racemization.

Q3: How can I monitor the completion of the coupling reaction?

A3: The completion of the coupling reaction should be monitored using a qualitative colorimetric test. The Kaiser test is a common method for detecting free primary amines. A negative Kaiser test (yellow beads) indicates that the coupling is complete. If the test is positive (blue or purple beads), a second coupling is recommended.

Q4: Is a capping step necessary after coupling this compound?

A4: If the coupling reaction is incomplete after a second attempt, it is advisable to cap any unreacted N-terminal amines to prevent the formation of deletion sequences in the final peptide product. This is typically done using a solution of acetic anhydride (B1165640) and a non-nucleophilic base like DIPEA or NMM in DMF.

Data Presentation

Coupling Reagent CombinationRelative EfficiencyRecommended Use CasesPotential Drawbacks
HATU / DIPEA or NMM Very HighSterically hindered amino acids, sequences prone to racemization.Higher cost compared to other reagents.
HBTU / HOBt / DIPEA or NMM HighStandard and moderately difficult couplings.Can be less effective than HATU for highly hindered residues.
HCTU / DIPEA or NMM HighSimilar to HBTU, good for standard and challenging couplings.Less commonly cited than HATU or HBTU.
PyBOP / DIPEA or NMM HighEffective for a wide range of couplings, including cyclization.Byproduct (HMPA) is a potential carcinogen.
DIC / HOBt or OxymaPure® Moderate to HighCost-effective for standard couplings.Generally less efficient for sterically hindered amino acids.

Experimental Protocols

Detailed Protocol for Manual Coupling of this compound using HATU

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel with a sintered glass frit

  • Shaker or nitrogen bubbling apparatus

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a positive Kaiser test on a small sample of beads after deprotection and before the next coupling).

    • Wash the deprotected peptide-resin thoroughly with DMF (3 x 10 mL/g of resin).

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in DMF (~5 mL/g of resin).

    • Add DIPEA or NMM (6-10 equivalents) to the solution.

    • Gently swirl the vial for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the washed peptide-resin in the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended overnight.

  • Monitoring the Reaction:

    • After the initial coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

    • If the Kaiser test is negative (yellow beads), proceed to the washing step.

    • If the Kaiser test is positive (blue/purple beads), a second coupling is recommended. Drain the reaction solution and repeat steps 2 and 3 with fresh reagents.

  • Washing:

    • Once the coupling is complete, drain the reaction solution from the vessel.

    • Wash the peptide-resin thoroughly with DMF (3 x 10 mL/g of resin) followed by DCM (3 x 10 mL/g of resin) to remove any excess reagents and byproducts.

  • Chain Elongation:

    • The peptide-resin is now ready for the next Fmoc deprotection and coupling cycle.

Mandatory Visualization

Troubleshooting_Workflow Start Start: Coupling of This compound Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Negative_Result Negative Result (Yellow Beads) Kaiser_Test->Negative_Result Complete Positive_Result Positive Result (Blue/Purple Beads) Kaiser_Test->Positive_Result Incomplete Proceed Proceed to Next Deprotection/Coupling Cycle Negative_Result->Proceed Incomplete_Coupling Incomplete Coupling Detected Positive_Result->Incomplete_Coupling Troubleshoot Troubleshooting Options Incomplete_Coupling->Troubleshoot Double_Couple Perform Double Coupling Troubleshoot->Double_Couple Change_Reagent Switch to More Potent Coupling Reagent (e.g., HATU) Troubleshoot->Change_Reagent Increase_Time Increase Reaction Time (4h to overnight) Troubleshoot->Increase_Time Check_Aggregation Address Potential Aggregation (e.g., use chaotropic agents) Troubleshoot->Check_Aggregation Re_Test Re-perform Kaiser Test Double_Couple->Re_Test Change_Reagent->Re_Test Increase_Time->Re_Test Check_Aggregation->Re_Test Re_Test->Negative_Result Complete Capping Consider Capping Unreacted Amines Re_Test->Capping Still Incomplete Capping->Proceed

Caption: Troubleshooting workflow for optimizing the coupling of this compound.

Coupling_Reaction cluster_reactants Reactants cluster_reagents Reagents Fmoc_Ser This compound Activation Activation Fmoc_Ser->Activation Peptide_Resin H2N-Peptide-Resin Coupling Coupling Peptide_Resin->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activated_Ester Activated Ester Intermediate Activation->Activated_Ester Coupled_Product Fmoc-Ser(PO(NHPr)2)-Peptide-Resin Coupling->Coupled_Product Activated_Ester->Coupling

Caption: General schematic of the coupling reaction for this compound in SPPS.

References

Technical Support Center: Fmoc-Ser(PO(NHPr)2)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Ser(PO(NHPr)2)-OH in Fmoc solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of phosphopeptides using this compound.

Issue 1: Incomplete Coupling of this compound

Symptoms:

  • Positive Kaiser test (or other free amine test) after the coupling step.

  • Presence of a deletion peptide (peptide lacking the phosphoserine residue) in the final crude product upon analysis by mass spectrometry.

Potential Causes:

  • Steric Hindrance: The bulky di-propylamino phosphoramidate (B1195095) protecting group can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

  • Suboptimal Activation: The chosen coupling reagents may not be sufficiently reactive to overcome the steric bulk.

Solutions:

  • Choice of Coupling Reagents: Employ highly efficient coupling reagents such as HATU, HCTU, or PyBOP. These reagents are known to facilitate difficult couplings.

  • Extended Coupling Time: Increase the coupling reaction time to allow for complete acylation. Monitoring the reaction progress with a qualitative test for free amines is recommended.

  • Double Coupling: If incomplete coupling persists, perform a second coupling step with a fresh portion of the activated amino acid and coupling reagents.

  • Elevated Temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can improve efficiency, but this should be done with caution to avoid potential side reactions like racemization.

Issue 2: Suspected β-Elimination

Symptoms:

  • Observation of a mass loss of 185.15 Da (C6H15N2O2P) in the final peptide, corresponding to the loss of the entire protected phosphate (B84403) group and formation of a dehydroalanine (B155165) (Dha) residue.

  • Potential for subsequent addition of piperidine (B6355638) to the Dha residue, resulting in a mass increase of 85.15 Da.

Potential Causes:

  • While this compound is designed to be resistant to β-elimination due to the absence of an acidic proton on the phosphate group, prolonged exposure to harsh basic conditions during Fmoc deprotection, especially at elevated temperatures, could potentially lead to this side reaction[1][2].

Solutions:

  • Minimize Fmoc Deprotection Time: Use the minimum time required for complete Fmoc removal (typically 2 x 5-10 minutes with 20% piperidine in DMF).

  • Avoid Elevated Temperatures during Deprotection: Perform the Fmoc deprotection steps at room temperature.

  • Alternative Bases: For particularly sensitive sequences, consider using a milder base for Fmoc deprotection, such as 2% DBU/2% piperidine in DMF, which has been shown to be effective in suppressing β-elimination in other phosphoserine derivatives[2].

Issue 3: Incomplete Removal of Propylamino Protecting Groups

Symptoms:

  • In the final crude peptide, observation of species with mass additions of +58.08 Da (one propylamino group remaining) or +116.16 Da (both propylamino groups remaining) by mass spectrometry.

Potential Causes:

  • Insufficient Acidolysis: The phosphoramidate bonds may not be fully cleaved under standard TFA cleavage conditions. The analogous Fmoc-Tyr[PO(N-iPr)2]-OH requires 5% aqueous TFA for 4 hours for complete deprotection, suggesting that the cleavage of these groups can be slow[3].

  • Inadequate Scavengers: The choice and concentration of scavengers in the cleavage cocktail may not be optimal.

Solutions:

  • Extended Cleavage Time: Increase the duration of the TFA cleavage step. A trial cleavage on a small amount of resin with analysis at different time points (e.g., 2, 4, and 6 hours) is recommended to determine the optimal time.

  • Modified Cleavage Cocktail: Based on the protocol for the analogous tyrosine derivative, a cleavage cocktail containing a higher percentage of water (e.g., TFA/water, 95:5) may facilitate the hydrolysis of the phosphoramidate bonds[3]. The addition of scavengers like triisopropylsilane (B1312306) (TIS) is still recommended to prevent other side reactions.

  • Post-Cleavage Workup: If incomplete deprotection is still observed, the crude peptide can be re-subjected to the cleavage cocktail to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound instead of other phosphoserine derivatives like Fmoc-Ser(PO(OBzl)OH)-OH?

A1: this compound offers a key advantage in preventing side reactions associated with the acidic proton present in monobenzyl-protected phosphoserine derivatives. Specifically, it minimizes the risk of β-elimination during the basic Fmoc deprotection step and prevents the formation of piperidine salts that can interfere with subsequent coupling reactions[4].

Q2: Is the phosphodiamidate protecting group completely stable during Fmoc-SPPS?

A2: The N,N-di-propylphosphorodiamidate group is designed to be stable to the basic conditions of Fmoc deprotection and the acidic conditions of standard side-chain deprotection of groups like Boc and tBu. However, its stability can be influenced by the specific reagents and conditions used. It is crucial to adhere to optimized protocols to ensure its integrity throughout the synthesis.

Q3: What are the recommended coupling conditions for this compound?

A3: Due to the steric bulk of the side-chain protecting group, it is recommended to use highly efficient coupling reagents such as HATU, HCTU, or PyBOP. A standard protocol would involve a 4-fold excess of the amino acid and coupling reagents relative to the resin loading, with a coupling time of 1-2 hours at room temperature. Monitoring for complete coupling is advised.

Q4: What is the recommended protocol for the final cleavage and deprotection of a peptide containing Ser(PO(NHPr)2)?

A4: A standard cleavage cocktail such as TFA/TIS/water (95:2.5:2.5) is a good starting point. However, due to the potential for slow cleavage of the propylamino groups, an extended cleavage time of 2-4 hours may be necessary[3][5]. It is recommended to perform a small-scale trial cleavage to optimize the duration for your specific peptide sequence.

Data Presentation

Table 1: Summary of Potential Side Reactions and Mitigation Strategies

Side Reaction/IssuePotential CauseRecommended Mitigation Strategies
Incomplete Coupling Steric hindrance from the bulky protecting group.Use potent coupling reagents (HATU, HCTU, PyBOP), extend coupling time, perform a double coupling.
β-Elimination Prolonged exposure to basic conditions, especially at elevated temperatures.Minimize Fmoc deprotection time, perform deprotection at room temperature, consider using milder bases (e.g., DBU/piperidine).
Incomplete Deprotection of Propylamino Groups Insufficient acidolysis during final cleavage.Extend TFA cleavage time (2-4 hours), use a cleavage cocktail with a higher water content (e.g., 95:5 TFA/water).
Racemization Base-catalyzed epimerization during activation and coupling.Avoid excessive use of base (e.g., DIPEA) during coupling, pre-activate the amino acid for a shorter time.

Experimental Protocols

Protocol 1: Coupling of this compound

  • Swell the resin in DMF.

  • Perform Fmoc deprotection of the N-terminal amine of the resin-bound peptide (e.g., 20% piperidine in DMF, 2 x 10 minutes).

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

  • Allow the activation mixture to pre-activate for 1-2 minutes.

  • Add the activation mixture to the resin and shake at room temperature for 1-2 hours.

  • Perform a qualitative test (e.g., Kaiser test) to check for complete coupling.

  • If the test is positive, repeat steps 4-7 (double coupling).

  • If the test is negative, wash the resin with DMF to prepare for the next deprotection step.

Protocol 2: Final Cleavage and Deprotection

  • Perform the final Fmoc deprotection of the N-terminal amine.

  • Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and shake at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Visualizations

troubleshooting_workflow start Start Synthesis with This compound coupling Coupling Step start->coupling kaiser_test Kaiser Test coupling->kaiser_test incomplete_coupling Incomplete Coupling Detected kaiser_test->incomplete_coupling Positive deprotection Fmoc Deprotection kaiser_test->deprotection Negative troubleshoot_coupling Troubleshoot Coupling: - Extend Time - Double Couple - Use HATU/HCTU incomplete_coupling->troubleshoot_coupling troubleshoot_coupling->coupling final_cleavage Final TFA Cleavage deprotection->final_cleavage ms_analysis Mass Spec Analysis final_cleavage->ms_analysis side_product Side Product Detected ms_analysis->side_product Unexpected Mass success Successful Peptide Synthesis ms_analysis->success Clean Product beta_elimination_check Check for Beta-Elimination (Mass Loss of 185.15 Da) side_product->beta_elimination_check incomplete_deprotection_check Check for Incomplete Deprotection (Mass Addition of +58 or +116 Da) side_product->incomplete_deprotection_check troubleshoot_cleavage Troubleshoot Cleavage: - Extend Time - Modify Cocktail (e.g., +H2O) troubleshoot_cleavage->final_cleavage beta_elimination_check->deprotection Optimize Deprotection (Time, Temp) incomplete_deprotection_check->troubleshoot_cleavage

Caption: Troubleshooting workflow for this compound in SPPS.

deprotection_pathway peptide_resin Peptide-Ser(PO(NHPr)2)-Resin tfa_cleavage TFA / Scavengers / H2O (2-4 hours) peptide_resin->tfa_cleavage cleaved_peptide_protected H-Peptide-Ser(PO(NHPr)2)-OH tfa_cleavage->cleaved_peptide_protected hydrolysis Acid Hydrolysis of Phosphoramidate Bonds cleaved_peptide_protected->hydrolysis final_peptide H-Peptide-Ser(PO3H2)-OH hydrolysis->final_peptide Complete side_product_1 H-Peptide-Ser(PO(NHPr)(OH))-OH (Incomplete Deprotection) hydrolysis->side_product_1 Incomplete

Caption: Final cleavage and deprotection pathway.

References

Technical Support Center: Fmoc-Ser(PO(NHPr)2)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use and stability of Fmoc-Ser(PO(NHPr)2)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary advantages in phosphopeptide synthesis?

This compound is a protected phosphoserine amino acid building block used in Fmoc-based solid-phase peptide synthesis. The phosphate (B84403) group is fully protected as a diisopropylphosphoramidate. This complete protection offers several advantages over the more traditional monobenzyl-protected derivatives like Fmoc-Ser(PO(OBzl)OH)-OH.[1] The key benefits include:

  • Prevention of Side Reactions: It lacks the acidic proton present in monobenzyl-protected phosphoserine, which can form piperidine (B6355638) salts during peptide assembly. These salts can react with and consume activated Fmoc-amino acids, reducing coupling efficiency.[1]

  • Increased Stability on Acid-Labile Resins: The non-acidic side chain prevents premature cleavage of the peptide from hyperacid-labile resins, such as 2-chlorotrityl chloride (2-CTC) resin.[1]

Q2: How is the diisopropylphosphoramidate protecting group removed?

The diisopropylamino groups on the phosphate are stable to the basic conditions used for Fmoc group removal. They are designed to be cleaved during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin and simultaneous removal of other acid-labile side-chain protecting groups.[1]

Q3: What are the common side reactions to be aware of when synthesizing phosphoserine-containing peptides?

While this compound is designed for enhanced stability, several side reactions are common to phosphopeptide synthesis in general:

  • β-Elimination: This is the most significant side reaction for phosphoserine residues. Under basic conditions used for Fmoc deprotection, the phosphate group can be eliminated to form a dehydroalanine (B155165) (Dha) intermediate. This intermediate can then react with the piperidine from the deprotection solution to form a piperidinyl-alanine adduct.[2][3] This side reaction is often exacerbated by elevated temperatures.[2][3]

  • Aspartimide Formation: If an aspartic acid residue is present in the sequence, it can cyclize to form an aspartimide, particularly when followed by amino acids like glycine, serine, or asparagine. This can lead to chain termination or the formation of piperidide adducts.

  • Oxidation of Sensitive Residues: Methionine and cysteine residues are susceptible to oxidation during synthesis and cleavage.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low purity of crude peptide with significant side-products. β-Elimination during Fmoc deprotection. 1. Modify Fmoc Deprotection Conditions: Avoid prolonged exposure to piperidine and elevated temperatures. Consider using alternative, milder bases that have been shown to suppress β-elimination.[2][3]2. Use Alternative Bases: For particularly sensitive sequences, replace 20% piperidine/DMF with 0.5% DBU in DMF for Fmoc removal, which has been shown to suppress β-elimination even at elevated temperatures.[3] A 50% cyclohexylamine/DCM solution has also been reported to minimize this side reaction.[2]
Incomplete coupling of the amino acid following the phosphoserine. Steric hindrance from the bulky protected phosphoserine residue.1. Increase Coupling Time: Extend the coupling reaction time to ensure complete acylation.2. Double Coupling: Perform a second coupling step with fresh reagents.3. Use a More Potent Coupling Reagent: Employ coupling reagents known for high efficiency, such as HATU or HCTU.
Premature cleavage of the peptide from the resin. Use of an acid-sensitive resin with a phosphoserine derivative that has a free acidic proton (e.g., Fmoc-Ser(PO(OBzl)OH)-OH).This issue is largely circumvented by using the fully protected this compound, which lacks the acidic proton responsible for this side reaction.[1]
Incomplete removal of the diisopropylamino protecting groups. Insufficient TFA cleavage time or inadequate scavengers. 1. Optimize Cleavage Cocktail: Use a standard TFA cleavage cocktail such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).2. Extend Cleavage Time: Ensure the cleavage reaction proceeds for a sufficient duration (typically 2-4 hours) to allow for complete deprotection. Monitor the deprotection progress via analytical HPLC if necessary.[4]

Data Summary

Table 1: Effect of Different Bases on Fmoc Deprotection and β-Elimination

The following data is adapted from a study on the stability of a model phosphopeptide, Fmoc-pS(OBzl)LGLGLG, at 90°C.[3] While the specific phosphoserine derivative is different, the trends in β-elimination with various bases are highly relevant for the synthesis of any phosphoserine-containing peptide.

BaseConcentrationTimeFmoc Deprotectionβ-Elimination Product
Piperidine5%5 minIncomplete-
Piperidine5%2 hCompleteSignificant
DBU0.5%5 minAlmost CompleteNot Observed
DBU0.5%2 hCompleteNot Observed
Morpholine10%5 minIncomplete-
Morpholine10%2 hCompleteObserved
Piperazine1%5 minLow Purity-
Piperazine1%2 hCompleteSignificant

Data suggests that at elevated temperatures, 0.5% DBU is highly effective for Fmoc removal while minimizing the β-elimination side reaction.[3]

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis Cycle

This protocol outlines a general cycle for adding an amino acid during SPPS.

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (4 equivalents) and a coupling agent such as HATU (3.9 equivalents) in DMF.

    • Add a base, typically diisopropylethylamine (DIEA) (8 equivalents), to the solution.

    • Add the activation mixture to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Final Cleavage and Deprotection

This protocol is for cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the diisopropylphosphoramidate group.

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA) / H2O / Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v). Prepare this solution fresh.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Concentrate the TFA solution under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Analysis: Analyze the crude peptide using analytical RP-HPLC and mass spectrometry to confirm its identity and purity.

Visualizations

SPPS_Workflow cluster_synthesis_cycle Synthesis Cycle (Repeated for each AA) Start Start with Resin-Bound Peptide Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Start Next Amino Acid Final_Cleavage Final Cleavage & Deprotection (TFA/H2O/TIS) Wash2->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Beta_Elimination_Pathway pSer Phosphoserine Residue (on-resin) DHA Dehydroalanine (DHA) Intermediate pSer->DHA β-Elimination Base Base (e.g., Piperidine) Base->pSer attacks α-proton Base->DHA reacts with Adduct Piperidinyl-Alanine Adduct (Side Product) DHA->Adduct Michael Addition

Caption: β-Elimination side reaction pathway for phosphoserine in SPPS.

References

Technical Support Center: Purification of Peptides Synthesized with Fmoc-Ser(PO(NHPr)2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of peptides synthesized using Fmoc-Ser(PO(NHPr)2)-OH. This resource offers detailed experimental protocols, answers to frequently asked questions, and solutions to common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in peptide synthesis?

A1: The key advantage of this compound is that the phosphate (B84403) group is fully protected as a phosphodiamidate. This protection minimizes the risk of β-elimination, a common side reaction observed with partially protected phosphoserine derivatives, especially during the basic conditions of Fmoc deprotection. The di(n-propyl)amino groups are stable during synthesis and are removed during the final acidic cleavage step.

Q2: How does the di(n-propyl)amino protecting group affect the properties of the crude peptide?

A2: The di(n-propyl)amino groups increase the hydrophobicity of the peptide. This can improve the solubility of the protected peptide in organic solvents used during synthesis but may require adjustments to the purification protocol, particularly the reverse-phase HPLC (RP-HPLC) conditions, to achieve optimal separation.

Q3: What is the recommended cleavage cocktail for peptides synthesized with this compound?

A3: A standard cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) or Reagent B (TFA/phenol/water/triisopropylsilane) is generally effective for cleaving the peptide from the resin and removing most side-chain protecting groups.[1] However, complete removal of the di(n-propyl)amino groups from the phosphoserine residue may require a prolonged treatment with a high concentration of trifluoroacetic acid (TFA), for instance, 95% TFA for 4 hours.[2] An alternative two-step method involves initial cleavage with a standard TFA cocktail, followed by the addition of water to the cleavage mixture to facilitate the hydrolysis of the phosphodiamidate.[3]

Q4: What are the potential side reactions to be aware of during the final cleavage and deprotection?

A4: One potential side reaction, particularly with prolonged acid treatment, is an N→O acyl shift. This has been observed in peptides containing a threonine residue C-terminal to a bis(dimethylamino)-masked phosphotyrosine and could potentially occur with phosphoserine as well.[2] This results in the formation of a depsipeptide byproduct. Additionally, incomplete removal of the di(n-propyl)amino groups can lead to heterogeneity in the final product.

Q5: How can I confirm the successful removal of the di(n-propyl)amino protecting groups?

A5: Mass spectrometry is the most effective method to confirm the complete deprotection of the phosphate group. The expected mass of the final phosphopeptide should be observed. The presence of peaks corresponding to the mass of the peptide with one or both propylamino groups still attached would indicate incomplete deprotection.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of peptides synthesized with this compound.

Issue Symptom Potential Cause Suggested Solution
Poor Peak Shape in RP-HPLC (Tailing or Broadening) The peak corresponding to the target peptide is not sharp and symmetrical.1. Peptide Aggregation: The increased hydrophobicity due to the di(n-propyl)amino groups can lead to aggregation.[4] 2. Secondary Interactions: The peptide may be interacting with free silanol (B1196071) groups on the silica-based column.[4] 3. Insufficient Ion-Pairing: The concentration of TFA in the mobile phase may be too low.[4]1. Optimize Sample Solubility: Ensure the crude peptide is fully dissolved before injection. Consider using a small amount of a stronger organic solvent like isopropanol (B130326) or DMSO to dissolve the peptide before diluting with the initial mobile phase.[4] 2. Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can reduce viscosity, improve mass transfer, and disrupt aggregation, leading to sharper peaks.[4] 3. Adjust Mobile Phase: Increase the TFA concentration (e.g., to 0.1%). If using a mass spectrometry-compatible method with formic acid (FA) and observing tailing, consider switching to difluoroacetic acid (DFA).[4]
Low Recovery of the Target Peptide The amount of purified peptide obtained is significantly lower than expected.1. Poor Solubility: The hydrophobic nature of the peptide can lead to poor solubility in the mobile phase.[4] 2. Adsorption to HPLC System: The peptide may be adsorbing to metallic surfaces within the HPLC system.[4] 3. Precipitation on the Column: The peptide may precipitate on the column upon injection.1. Increase Column Temperature: This can improve the solubility of the peptide in the mobile phase.[4] 2. Passivate the HPLC System: Passivating the system with a strong acid can help reduce non-specific adsorption.[4] 3. Modify Injection Solvent: Dissolve the peptide in a stronger solvent before injection, as described above.
Co-elution of Impurities Impurity peaks are not well-resolved from the main product peak.1. Suboptimal Gradient: The gradient may be too steep, not allowing for sufficient separation. 2. Similar Hydrophobicity of Impurities: Side products from the cleavage of the di(n-propyl)amino groups or other synthesis-related impurities may have similar retention times to the target peptide.1. Shallow the Gradient: A shallower gradient slope around the elution point of the target peptide can improve resolution.[4] 2. Change Organic Modifier: If using acetonitrile, consider trying isopropanol as the organic modifier, which can alter the selectivity of the separation. 3. Use a Different Stationary Phase: If a C18 column is being used, a C8 column might provide a different selectivity and better resolution.[5]
Incomplete Deprotection Mass spectrometry analysis shows the presence of species with masses corresponding to the peptide with one or both propylamino groups attached.1. Insufficient Cleavage Time: The duration of the TFA treatment may not have been long enough for complete hydrolysis of the phosphodiamidate.[2] 2. Low TFA Concentration: The concentration of TFA in the cleavage cocktail may be insufficient.1. Extend Cleavage Time: Increase the TFA treatment time to at least 4 hours.[2] 2. Implement Two-Step Cleavage: After the initial cleavage, add water to the cleavage mixture and allow it to stand to promote hydrolysis.[3]

Experimental Protocols

Protocol 1: Cleavage and Deprotection
  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT). Alternatively, for a less odorous option, prepare Reagent B: 88% TFA, 5% phenol, 5% water, and 2% triisopropylsilane (B1312306) (TIPS).[1] Prepare approximately 10 mL of the cleavage cocktail per gram of resin.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and shake at room temperature for 4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Purification by Reverse-Phase HPLC
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, this may require a small amount of isopropanol or DMSO before dilution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with 95% A / 5% B.

    • Inject the dissolved peptide.

    • Apply a linear gradient from 5% B to 65% B over 60 minutes. The gradient may need to be optimized (shallowed) around the elution time of the target peptide for better resolution.

  • Detection: Monitor the elution profile at 210-220 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final purified phosphopeptide.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis start Start with this compound synthesis Solid-Phase Peptide Synthesis start->synthesis cleavage Treat with TFA Cocktail (4h) synthesis->cleavage precipitation Precipitate in Cold Ether cleavage->precipitation dissolution Dissolve Crude Peptide precipitation->dissolution hplc RP-HPLC Purification dissolution->hplc analysis Purity Analysis (HPLC & MS) hplc->analysis lyophilization Lyophilization analysis->lyophilization Pool Pure Fractions end Purified Phosphopeptide lyophilization->end

Caption: Workflow for the synthesis and purification of a phosphopeptide.

troubleshooting_logic cluster_hplc RP-HPLC Analysis cluster_solutions Troubleshooting Solutions start Crude Peptide Purification peak_shape Acceptable Peak Shape? start->peak_shape recovery Good Recovery? peak_shape->recovery Yes adjust_temp Increase Column Temp. peak_shape->adjust_temp No (Tailing) purity Sufficient Purity? recovery->purity Yes check_solubility Improve Sample Solubility recovery->check_solubility No adjust_gradient Shallow Gradient purity->adjust_gradient No (Co-elution) end Pure Peptide purity->end Yes adjust_temp->peak_shape change_solvent Change Organic Modifier adjust_gradient->change_solvent change_solvent->purity check_solubility->recovery

Caption: Troubleshooting logic for RP-HPLC purification.

References

Overcoming premature cleavage from resin with Fmoc-Ser(PO(NHPr)2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the use of Fmoc-Ser(PO(NHPr)2)-OH in solid-phase peptide synthesis (SPPS). The focus is on preventing premature cleavage from the resin, a common issue encountered with this phosphorylated amino acid derivative.

Troubleshooting Guide

Issue: Significant loss of peptide from the resin is observed after the coupling of this compound.

This is likely due to premature cleavage of the peptide chain from the resin, which can be exacerbated by the lability of the phosphoserine analog under standard SPPS conditions.

Potential Cause Recommended Solution
Piperidine-mediated Cleavage: The diisopropylamino protecting group on the phosphate (B84403) is susceptible to removal by piperidine (B6355638) during the Fmoc deprotection step, leading to an unprotected phosphate group that can catalyze the cleavage of the peptide from the resin.- Use a milder base for Fmoc deprotection, such as 2% 1,8-Diazabicycloundec-7-ene (DBU) in DMF. - Reduce the piperidine concentration to 10% in DMF and decrease the deprotection time. - Perform the deprotection at a lower temperature (e.g., room temperature instead of elevated temperatures).
Acid-catalyzed Cleavage: Residual acid from previous steps can contribute to the lability of the peptide-resin linkage, especially with acid-sensitive resins.- Ensure thorough neutralization of the resin before and after the coupling of this compound. - Use a less acid-sensitive resin, such as a 2-chlorotrityl chloride (2-CTC) resin.
Mechanical Instability: The growing peptide chain, particularly if it is long or contains bulky residues, can become mechanically unstable on the resin.- Use a resin with a higher loading capacity to improve the stability of the peptide on the support. - Consider using a more robust resin linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the premature cleavage observed with this compound?

A1: The primary mechanism is believed to be an intramolecularly catalyzed cleavage. During the Fmoc deprotection step with piperidine, the diisopropylamino group on the phosphate can be partially or fully removed. The resulting negatively charged phosphate group can then attack the ester linkage connecting the peptide to the resin, leading to the release of the peptide from the solid support.

Q2: Are there alternative protecting groups for the phosphate of serine that are more stable during Fmoc SPPS?

A2: Yes, several other protecting groups are available for phosphoserine. For instance, the dimethyl (Me) and di-tert-butyl (tBu) protecting groups are known to offer different stability profiles. The choice of protecting group should be based on the specific requirements of the peptide sequence and the overall synthetic strategy.

Q3: Can the choice of coupling reagent affect the stability of this compound during synthesis?

A3: While the primary cause of premature cleavage is often related to the deprotection step, the coupling conditions can also play a role. Using highly activating coupling reagents for extended periods could potentially lead to side reactions. It is advisable to use standard and efficient coupling reagents like HBTU/DIEA or HATU/DIEA for a sufficient but not excessive amount of time.

Quantitative Data Summary

Condition Parameter Value Outcome on Premature Cleavage
Standard Fmoc Deprotection Piperidine Concentration20% in DMFHigh
Modified Fmoc Deprotection Piperidine Concentration10% in DMFReduced
Modified Fmoc Deprotection Base2% DBU in DMFSignificantly Reduced
Resin Type Standard Wang Resin-Susceptible
Resin Type 2-Chlorotrityl Chloride Resin-More Resistant

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection with 10% Piperidine

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Pre-wash: Wash the resin three times with DMF.

  • Deprotection: Treat the resin with a solution of 10% (v/v) piperidine in DMF for 10 minutes at room temperature.

  • Post-wash: Wash the resin five times with DMF to ensure complete removal of piperidine and the cleaved Fmoc group.

  • Proceed to Coupling: Continue with the standard coupling protocol for the next amino acid.

Protocol 2: Fmoc Deprotection with 2% DBU

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Pre-wash: Wash the resin three times with DMF.

  • Deprotection: Treat the resin with a solution of 2% (v/v) DBU in DMF for 5-10 minutes at room temperature.

  • Post-wash: Wash the resin thoroughly with DMF (at least five times) to remove all traces of DBU.

  • Proceed to Coupling: Continue with the standard coupling protocol.

Visualizations

Premature_Cleavage_Mechanism cluster_resin Solid Support cluster_peptide Peptide Chain cluster_reagents Reagents cluster_cleavage Premature Cleavage Resin Resin Peptide Peptide-Ser(PO(NHPr)2) Resin->Peptide Ester Linkage Cleaved_Peptide Cleaved Peptide Peptide->Cleaved_Peptide Intramolecular Attack Modified_Resin Modified Resin Peptide->Modified_Resin Piperidine Piperidine (20%) Piperidine->Peptide Fmoc Deprotection & Side Reaction

Caption: Mechanism of premature cleavage of a phosphopeptide from the resin.

Modified_SPPS_Workflow Start Start SPPS Cycle Couple_AA Couple Next Amino Acid Start->Couple_AA Wash1 Wash (DMF) Couple_AA->Wash1 Modified_Deprotection Modified Fmoc Deprotection (e.g., 10% Piperidine or 2% DBU) Wash1->Modified_Deprotection Wash2 Wash (DMF) Modified_Deprotection->Wash2 Check_Completion Check Coupling Completion Wash2->Check_Completion Couple_pSer Couple this compound Check_Completion->Couple_pSer Incomplete End Continue SPPS or Cleave Check_Completion->End Complete Couple_pSer->Wash1

Caption: Modified SPPS workflow to minimize premature cleavage.

Minimizing piperidine salt formation with phosphodiamidate protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphodiamidate protecting groups, particularly in the context of phosphorodiamidate morpholino oligomer (PMO) synthesis.

Frequently Asked Questions (FAQs)

Q1: Is piperidine (B6355638) salt formation a common issue with the phosphorodiamidate backbone during standard PMO synthesis?

A1: This is a common point of confusion. In standard, well-established protocols for phosphorodiamidate morpholino oligomer (PMO) synthesis, piperidine is not used for the deprotection of the morpholino ring nitrogen. The most common protecting group for this position is a trityl group (or its derivatives), which is removed under acidic conditions. Therefore, piperidine salt formation with the neutral phosphorodiamidate backbone is not a typical side reaction in conventional PMO synthesis.

Q2: When would piperidine be used in PMO synthesis, and what issues could arise?

A2: Piperidine is the standard reagent for removing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. While less common than trityl-based strategies, Fmoc chemistry has been explored as an alternative for PMO synthesis. In this specific context, the primary concern would not be stable salt formation with the neutral phosphorodiamidate backbone, but rather potential side reactions such as aspartimide formation if amino acids with susceptible side chains were incorporated, or incomplete deprotection leading to deletion sequences.

Q3: What are the most common impurities encountered in PMO synthesis?

A3: A prevalent issue in PMO synthesis is the formation of alkylated impurities, particularly those with an additional mass of 106 Da (M+106). This is often caused by the generation of a reactive p-Quinone Methide (p-QM) intermediate during the final deprotection step, especially from the 4-pivaloyloxybenzyl (POB) protecting group on guanine (B1146940) bases.[1] This reactive intermediate can then alkylate nucleophilic sites on the PMO.[1]

Q4: My PMO product shows signs of aggregation. Is this related to salt formation?

A4: Aggregation of PMOs is a known phenomenon, particularly at higher concentrations (e.g., above 70 mg/mL), but it is generally not due to salt formation.[2] The neutral backbone of PMOs can lead to intermolecular interactions and the formation of higher-order structures like dimers and trimers.[2] This is a physical stability issue related to the molecule's intrinsic properties rather than a result of a specific chemical reaction with a base like piperidine.

Q5: What are the alternatives to piperidine if I am using an Fmoc-based strategy for synthesizing modified oligonucleotides?

A5: For Fmoc deprotection, several alternatives to piperidine have been investigated to minimize side reactions or for regulatory reasons. These include 4-methylpiperidine (B120128) (4-MP), piperazine (B1678402) (PZ), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3] The choice of reagent can impact the efficiency of Fmoc removal and the profile of side products.[3]

Troubleshooting Guides

Issue 1: Detection of M+106 Impurities in the Final Product
  • Symptom: Mass spectrometry analysis (e.g., MALDI-TOF or LC-MS) of the purified PMO shows a significant peak at the expected mass +106 Da.

  • Probable Cause: Alkylation of the PMO by a p-Quinone Methide (p-QM) intermediate generated during the final deprotection of the POB group on guanine monomers.[1]

  • Solution Workflow:

    start M+106 Impurity Detected step1 Introduce a Scavenger during Deprotection start->step1 Add thiol-based scavenger (e.g., Dithiothreitol (B142953) - DTT) to the deprotection solution step2 Optimize Scavenger Concentration step1->step2 Titrate DTT concentration (e.g., 5-15 equivalents) to find optimal level step3 Analyze by HPLC and Mass Spec step2->step3 Verify reduction of M+106 and absence of new impurities end M+106 Impurity Minimized step3->end

    Caption: Workflow for mitigating M+106 impurities.

Issue 2: Incomplete Deprotection in an Fmoc-Based Synthesis Workflow
  • Symptom: HPLC analysis shows the presence of deletion sequences (e.g., n-1 oligomers).

  • Probable Cause: Inefficient removal of the Fmoc protecting group during the synthesis cycle, leading to the failure of the subsequent monomer coupling.

  • Solution Workflow:

    start Deletion Sequences Detected (n-1 impurities) step1 Increase Deprotection Time start->step1 Extend piperidine treatment (e.g., from 3 to 5-7 mins) step2 Increase Base Concentration step1->step2 If still incomplete, increase piperidine concentration (e.g., from 20% to 25%) step3 Consider Alternative Base step2->step3 For difficult sequences, evaluate 4-methylpiperidine or DBU/ piperazine mixture end Improved Deprotection Efficiency step3->end

    Caption: Troubleshooting incomplete Fmoc deprotection.

Experimental Protocols

Protocol 1: Mitigation of p-QM Impurities Using a DTT Scavenger
  • Preparation of Deprotection Cocktail: Prepare the standard cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

  • Addition of Scavenger: Just prior to use, add dithiothreitol (DTT) to the deprotection cocktail. A starting concentration of 10 equivalents relative to the synthesis scale is recommended.

  • Cleavage and Deprotection: Resuspend the solid support containing the synthesized PMO in the DTT-containing deprotection solution. Perform the cleavage and deprotection according to the standard protocol time and temperature (e.g., 55°C for 12-16 hours).

  • Work-up: After the incubation period, process the crude PMO sample as per the standard work-up procedure, which may involve cooling, filtration, and initial purification by solid-phase extraction (SPE).

  • Analysis: Analyze the crude product using High-Performance Liquid Chromatography (HPLC) and MALDI-TOF mass spectrometry to quantify the reduction in M+106 impurities.

  • Optimization: Based on the analytical results, adjust the concentration of DTT in subsequent experiments to achieve maximum suppression of the M+106 impurity while ensuring no new side products are formed.

Data Summary

Table 1: Comparison of Alternative Bases for Fmoc Deprotection
Deprotection ReagentTypical ConcentrationRelative EfficiencyKey Considerations
Piperidine (PP) 20% in DMFHighStandard reagent, but is a controlled substance.[4]
4-Methylpiperidine (4MP) 20% in DMFEquivalent to PiperidineNot a controlled substance; considered a direct replacement.[4]
Piperazine (PZ) 20% in DMFSlightly lower than PPMay be less efficient for sterically hindered amino acids.[3]
Piperazine / DBU 5% PZ + 2% DBU in DMFVery High (Rapid)Can achieve complete deprotection in under a minute.

Data compiled from studies on solid-phase peptide synthesis, applicable to Fmoc-based oligonucleotide synthesis.[3][4]

References

Technical Support Center: Fmoc-Ser(PO(NHPr)2)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the modified amino acid Fmoc-Ser(PO(NHPr)2)-OH. This resource addresses common aggregation issues and other challenges encountered during solid-phase peptide synthesis (SPPS), purification, and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its advantages in peptide synthesis?

A1: this compound is a protected amino acid building block used to incorporate phosphoserine into a peptide sequence during Fmoc-based solid-phase peptide synthesis (SPPS). The key feature of this reagent is the diisopropylamidate protection of the phosphate (B84403) group. This full protection offers advantages over partially protected phosphoserine derivatives, such as minimizing the risk of β-elimination, a common side reaction under the basic conditions used for Fmoc deprotection.[1][2] However, the bulky nature of the diisopropylamidate group can present its own challenges, including steric hindrance during coupling reactions, which may contribute to aggregation.

Q2: My peptide containing this compound is showing signs of aggregation during synthesis. What are the common indicators?

A2: On-resin aggregation during SPPS can manifest in several ways. In batch synthesis, a primary indicator is the shrinking of the resin bed, as aggregated peptide chains cause the resin beads to collapse. For synthesizers that monitor UV deprotection peaks, aggregation is often indicated by a broadening and flattening of the peak during the Fmoc-removal step.[3] Additionally, you may observe incomplete coupling reactions, which can be misleadingly indicated by false negatives in colorimetric tests like the Kaiser test, as the aggregated chains can block access to unreacted amino groups.[3]

Q3: What are the primary causes of aggregation for peptides containing this compound?

A3: Peptide aggregation during SPPS is a complex phenomenon driven by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[3][4] For peptides containing this compound, several factors can exacerbate this issue:

  • Hydrophobic Sequences: Stretches of hydrophobic amino acids in the peptide chain are a major driver of aggregation.[3]

  • Steric Hindrance: The bulky diisopropylamidate protecting group on the serine residue can create steric hindrance, potentially leading to slower and less efficient coupling reactions. This can result in deletion sequences and increased opportunities for aggregation of incompletely coupled chains.

  • High Resin Loading: A high loading capacity of the resin can increase the proximity of growing peptide chains, promoting intermolecular interactions and aggregation.

Q4: How can I proactively prevent aggregation when synthesizing a peptide with this compound?

A4: A proactive approach is often more effective than attempting to resolve aggregation after it has occurred. Consider the following strategies during the planning phase of your synthesis:

  • Resin Selection: Opt for a low-loading resin to increase the distance between peptide chains. Resins with good swelling properties, such as those based on polyethylene (B3416737) glycol (PEG), can also improve solvation and reduce aggregation.

  • "Difficult Sequence" Strategies: If your peptide sequence is known to be aggregation-prone (e.g., high in hydrophobic residues), incorporate "structure-breaking" elements. Pseudoproline dipeptides can be introduced at strategic locations (ideally every 6-8 residues) to disrupt the formation of secondary structures.[5][6]

  • Solvent Choice: Utilize solvents with high polarity and hydrogen bond-disrupting capabilities, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), either alone or in combination with the standard dimethylformamide (DMF).[7]

Q5: My peptide has already aggregated on the resin. What troubleshooting steps can I take to rescue the synthesis?

A5: If you suspect on-resin aggregation, you can employ several techniques to disrupt the aggregated structures and improve coupling efficiency:

  • Chaotropic Salt Washes: Before the coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or 4 M KSCN in DMF. These salts disrupt hydrogen bonds that stabilize aggregates.[3]

  • Elevated Temperature/Microwave Synthesis: Performing the coupling reaction at a higher temperature (e.g., 50-60°C) or using a microwave peptide synthesizer can provide the necessary energy to break up aggregates and enhance reaction kinetics.[1]

  • Modified Coupling Reagents: For the coupling of this compound and subsequent amino acids, use a more potent coupling reagent like HATU or HCTU to overcome steric hindrance and drive the reaction to completion. Extended coupling times may also be beneficial.

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Poor Coupling Efficiency

This guide will help you troubleshoot incomplete coupling reactions, which are often a consequence of peptide aggregation.

Symptoms:

  • Positive Kaiser test (or other ninhydrin-based test) after coupling, indicating free primary amines.

  • Presence of deletion sequences in the final product as identified by mass spectrometry.

  • Low yield of the desired peptide.

Troubleshooting Workflow:

G Troubleshooting Poor Coupling Efficiency start Poor Coupling Detected (e.g., Positive Kaiser Test) check_aggregation Assess for Signs of Aggregation (Resin Shrinking, Broad UV Peak) start->check_aggregation aggregation_present Aggregation is Likely check_aggregation->aggregation_present Yes no_aggregation No Obvious Aggregation check_aggregation->no_aggregation No chaotropic_wash Perform Chaotropic Salt Wash (e.g., 0.8M NaClO₄ in DMF) aggregation_present->chaotropic_wash double_couple Perform a Double Coupling with Fresh Reagents no_aggregation->double_couple recouple_hot Recouple at Elevated Temperature (50-60°C) or with Microwave chaotropic_wash->recouple_hot stronger_reagent Use a Stronger Coupling Reagent (e.g., HATU, HCTU) and Extend Time recouple_hot->stronger_reagent end_good Coupling Successful (Proceed with Synthesis) stronger_reagent->end_good Success end_bad Coupling Still Incomplete (Consider Resynthesis with Pseudoproline Dipeptides) stronger_reagent->end_bad Failure reagent_check Verify Potency of Coupling Reagents and Solvents double_couple->reagent_check reagent_check->end_good Success reagent_check->end_bad Failure

Caption: Troubleshooting workflow for poor coupling efficiency.

Guide 2: Post-Synthesis Solubilization of Aggregated Peptides

This guide provides a systematic approach to dissolving your purified peptide if it exhibits poor solubility or forms aggregates in solution.

Symptoms:

  • The lyophilized peptide does not dissolve in standard aqueous buffers (e.g., PBS, Tris).

  • The solution is cloudy or contains visible precipitates.

  • Loss of peptide during filtration or dialysis.

Solubilization Workflow:

G Post-Synthesis Peptide Solubilization start Lyophilized Peptide with Poor Solubility test_solubility Test Solubility of a Small Aliquot First start->test_solubility water Attempt to Dissolve in Sterile Deionized Water test_solubility->water acidic_buffer Try Acidic Buffer (e.g., 10% Acetic Acid) if Peptide is Basic water->acidic_buffer Insoluble success Peptide Solubilized water->success Soluble basic_buffer Try Basic Buffer (e.g., 0.1M Ammonium (B1175870) Bicarbonate) if Peptide is Acidic acidic_buffer->basic_buffer Insoluble acidic_buffer->success Soluble organic_solvent Use a Small Amount of Organic Solvent (DMSO, DMF, Acetonitrile) basic_buffer->organic_solvent Insoluble basic_buffer->success Soluble dilute Slowly Dilute with Aqueous Buffer organic_solvent->dilute chaotropic_agent Use Chaotropic Agents (6M Guanidine HCl or 8M Urea) dilute->chaotropic_agent Precipitates dilute->success Soluble chaotropic_agent->success Soluble failure Insoluble - Re-evaluate Purification or Consider Resynthesis chaotropic_agent->failure Insoluble

Caption: Stepwise guide for solubilizing aggregated peptides.

Quantitative Data Summary

While specific quantitative data for peptides containing this compound is limited in the literature, the following tables provide illustrative data based on common observations in peptide synthesis to guide your experimental design and troubleshooting.

Table 1: Impact of Synthesis Conditions on Crude Purity of an Aggregation-Prone Phosphopeptide

Synthesis ConditionCoupling TemperatureKey Additive/ModificationIllustrative Crude Purity (%)
StandardRoom TemperatureNone35
High Temperature60°CNone55
Chaotropic SaltRoom Temperature0.8 M NaClO₄ wash before coupling60
PseudoprolineRoom TemperaturePseudoproline dipeptide substitution75
Combined60°CPseudoproline dipeptide substitution85

Table 2: Solubilization Efficiency of a Purified, Aggregated Phosphopeptide

Solvent SystemConcentration AchievedObservations
Phosphate Buffered Saline (pH 7.4)< 0.1 mg/mLImmediate precipitation
10% Acetic Acid in Water0.5 mg/mLCloudy suspension
5% DMSO in Water1.0 mg/mLClear solution, may precipitate on standing
6 M Guanidine Hydrochloride> 2.0 mg/mLClear, stable solution

Experimental Protocols

Protocol 1: Difficult Coupling of this compound

This protocol is recommended for the coupling of this compound or any amino acid immediately following it in a sequence prone to aggregation.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • NMP or DMF (high purity)

  • Heated synthesis vessel or microwave peptide synthesizer

Procedure:

  • Swell the deprotected peptide-resin in NMP for 30 minutes.

  • In a separate vessel, dissolve this compound and HATU in a minimal volume of NMP.

  • Add DIPEA to the amino acid/HATU solution and vortex briefly.

  • Immediately add the activation mixture to the swollen resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature, or for 30-60 minutes at 50°C. If using a microwave synthesizer, follow the manufacturer's recommendations for difficult couplings.

  • After the coupling is complete, wash the resin thoroughly with NMP (3x), followed by dichloromethane (B109758) (DCM) (3x), and NMP (3x).

  • Perform a Kaiser test on a small sample of the resin to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.

Protocol 2: Post-Cleavage Peptide Solubility Test

This protocol outlines a systematic approach to determine the optimal solvent for a newly synthesized and purified peptide.

Materials:

  • Lyophilized peptide (approx. 1 mg)

  • Sterile deionized water

  • 10% (v/v) Acetic acid in water

  • 0.1 M Ammonium bicarbonate

  • Dimethyl sulfoxide (DMSO), high purity

  • Vortex mixer

  • Benchtop sonicator

Procedure:

  • Weigh approximately 1 mg of the lyophilized peptide into a microcentrifuge tube.

  • Add 100 µL of sterile deionized water. Vortex for 30 seconds. If the peptide dissolves, it is water-soluble.

  • If the peptide is not soluble in water, place the tube in a bath sonicator for 5-10 minutes.

  • If the peptide remains insoluble, determine the theoretical net charge of the peptide at neutral pH.

  • For basic peptides (net positive charge): Add 10% acetic acid dropwise while vortexing until the peptide dissolves.

  • For acidic peptides (net negative charge): Add 0.1 M ammonium bicarbonate dropwise while vortexing until the peptide dissolves.

  • For neutral or very hydrophobic peptides: Add a minimal amount of DMSO (e.g., 10-20 µL) and vortex until the peptide is fully dissolved. Then, slowly add the desired aqueous buffer dropwise to the DMSO solution to reach the final desired concentration. If the peptide begins to precipitate, you have reached its solubility limit in that aqueous/organic mixture.

References

Technical Support Center: Fmoc-Ser(PO(NHPr)2)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Ser(PO(NHPr)2)-OH in solid-phase peptide synthesis (SPPS). The focus is on addressing the critical issue of racemization during the coupling step.

Troubleshooting Guide

Issue: High levels of D-Ser diastereomer detected in the final peptide.

High levels of the D-isomer of the serine residue indicate that racemization has occurred during the coupling of this compound. This can compromise the biological activity and overall quality of the synthetic peptide. The following table outlines potential causes and recommended solutions to minimize racemization.

Potential CauseRecommended SolutionExplanation
Inappropriate Coupling Reagent Utilize a coupling reagent known to suppress racemization. Good choices include carbodiimide-based reagents with additives (e.g., DIC/OxymaPure® or DIC/HOBt) or aminium/uronium salts like COMU, particularly when paired with a hindered base.[1]Certain coupling reagents are more prone to inducing racemization through the formation of reactive intermediates that facilitate the loss of stereochemical integrity. Additives like HOBt and OxymaPure® can suppress the formation of these intermediates.[2][3]
Strong or Unhindered Base Replace strong or non-hindered bases like diisopropylethylamine (DIPEA) with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[1][4]Strong bases can more readily abstract the α-proton of the activated amino acid, leading to the formation of a planar enolate intermediate that can be protonated from either side, resulting in racemization.[3]
Prolonged Activation Time Minimize the pre-activation time of the this compound before its addition to the resin. Ideally, perform in situ activation where the coupling reagent is added to the mixture of the amino acid and the resin.Extended pre-activation times increase the concentration of the highly reactive activated species in solution, providing more opportunity for base-catalyzed racemization to occur before the coupling reaction is complete.
Elevated Temperature Avoid high temperatures during the coupling of this sensitive residue. If using microwave-assisted synthesis, consider reducing the temperature or performing the coupling of this specific residue at room temperature.[5]Higher temperatures accelerate the rate of both the desired coupling reaction and the undesired racemization side reaction. For sensitive residues, the rate of racemization can increase more significantly with temperature than the rate of coupling.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of racemization during the coupling of Fmoc-protected amino acids?

A1: Racemization during peptide coupling primarily occurs through two main pathways:

  • Oxazolone Formation: The activated carboxylic acid of the Fmoc-amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and is readily abstracted by a base. The resulting symmetric intermediate can then be attacked by the amine component from either side, leading to a mixture of L- and D-isomers.

  • Direct Enolization: A base present in the reaction mixture can directly abstract the acidic α-proton of the activated amino acid, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in racemization.

Q2: Is this compound particularly susceptible to racemization?

A2: While specific quantitative data for this compound is limited, phosphoserine derivatives, in general, are considered sensitive residues. The electron-withdrawing nature of the phosphate (B84403) group can increase the acidity of the α-proton, making the amino acid more susceptible to base-catalyzed racemization. Additionally, side reactions like β-elimination can be competitive, especially with partially protected phosphate groups.[6]

Q3: Which coupling reagents are recommended for minimizing racemization of sensitive serine derivatives?

A3: Based on studies with other sensitive serine derivatives, such as glycosylated serine, the following coupling reagent and base combinations have been shown to result in low levels of racemization.[1] Carbodiimide-based methods with additives are generally a safe choice. For uronium/aminium reagents, COMU with a hindered base like TMP has shown excellent results.

Q4: Can the choice of solvent affect the extent of racemization?

A4: Yes, the solvent can play a role. Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are standard in SPPS and generally perform well. It is crucial to use high-purity, anhydrous solvents, as contaminants can affect both coupling efficiency and the extent of side reactions.

Q5: How can I detect and quantify the level of racemization in my final peptide?

A5: Several analytical techniques can be used to determine the enantiomeric purity of your peptide. After cleavage and purification, the peptide can be subjected to total hydrolysis, followed by derivatization of the resulting amino acids with a chiral reagent (e.g., Marfey's reagent) and analysis by HPLC. Alternatively, specialized chiral chromatography columns can be used to separate the diastereomeric peptides directly. Capillary electrophoresis (CE) and LC-MS are also powerful techniques for racemization analysis.

Quantitative Data on Racemization

Coupling Reagent/AdditiveBase% D-Isomer (Epimerization)
HATUDIPEA2.0
PyBOPDIPEA3.4
DIC/HOBtDIPEA0.8
HCTUNMM1.1
TBTUTMP0.5
COMUTMP0.4
Data is for Fmoc-Ser(Ac3GalNAcα)-OH and should be considered indicative for other sensitive serine derivatives.[1]

Experimental Protocols

Recommended Protocol for Low-Racemization Coupling of this compound

This protocol is designed to minimize racemization during the manual or automated solid-phase synthesis of peptides containing this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) or 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the resin in DMF for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Preparation and Coupling (in situ activation):

    • In a separate vessel, dissolve this compound (3 eq.) and OxymaPure® or HOBt (3 eq.) in DMF.

    • Add this solution to the deprotected peptide-resin.

    • Add DIC (3 eq.) to the resin mixture.

    • Allow the reaction to proceed at room temperature for 2 hours.

  • Washing:

    • Wash the resin thoroughly with DMF and DCM.

  • Monitoring:

    • Perform a Kaiser test or other appropriate colorimetric test to ensure the completion of the coupling reaction. If the test is positive (indicating an incomplete reaction), a second coupling may be necessary.

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway A1 Activated Fmoc-AA-COX A2 Oxazolone Intermediate A1->A2 Cyclization A3 Symmetric Anion A2->A3 -H+ (Base) A4 Racemized Peptide A2->A4 + H2N-Peptide A3->A2 +H+ B1 Activated Fmoc-AA-COX B2 Planar Enolate Intermediate B1->B2 -H+ (Base) B2->B1 +H+ B3 Racemized Activated Ester B2->B3 +H+ B4 Racemized Peptide B3->B4 + H2N-Peptide

Caption: Mechanisms of racemization during peptide coupling.

Troubleshooting_Workflow Start High D-Isomer Detected Q1 Check Coupling Reagent and Base Combination Start->Q1 A1_1 Using Strong Base (e.g., DIPEA)? Q1->A1_1 Yes A1_2 Using High-Risk Coupling Reagent? Q1->A1_2 No S1 Switch to Weaker/ Hindered Base (NMM, TMP) A1_1->S1 S2 Use DIC/Oxyma or COMU/TMP A1_2->S2 Yes Q2 Review Reaction Conditions A1_2->Q2 No S1->Q2 S2->Q2 A2_1 Prolonged Pre-activation? Q2->A2_1 Yes A2_2 Elevated Temperature? Q2->A2_2 No A2_1->A2_2 No S3 Use in situ Activation A2_1->S3 S4 Couple at Room Temperature A2_2->S4 Yes End Re-synthesize and Analyze for Purity A2_2->End No S3->End S4->End

Caption: Troubleshooting workflow for racemization issues.

References

Validation & Comparative

Characterizing Peptides with Fmoc-Ser(PO(NHPr)2)-OH by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Phosphopeptide Analysis by Mass Spectrometry

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the cornerstone for identifying and characterizing phosphopeptides. The most common fragmentation technique, Collision-Induced Dissociation (CID), typically induces cleavage of the peptide backbone, generating b- and y-type fragment ions that allow for sequence determination. However, a hallmark of phosphoserine (pSer) and phosphothreonine (pThr) containing peptides in CID is the facile neutral loss of phosphoric acid (H₃PO₄; -98 Da), which can dominate the MS/MS spectrum and suppress the formation of sequence-informative fragment ions.[1][2] Alternative fragmentation methods like Electron Transfer Dissociation (ETD) and Higher-energy Collisional Dissociation (HCD) can mitigate this issue by preserving the phosphate (B84403) group on the fragment ions, thus aiding in the precise localization of the phosphorylation site.[3][4]

Comparison of Phosphoserine Protecting Groups

The choice of protecting group for the phosphate moiety during solid-phase peptide synthesis (SPPS) is crucial. Below is a comparison of key characteristics of commonly used phosphoserine derivatives.

FeatureFmoc-Ser(PO(NHPr)₂)-OHFmoc-Ser(PO(OBzl)OH)-OHFmoc-Ser(PO(OtBu)₂)-OH
Protection Strategy DiisopropylphosphoramidateBenzyl (B1604629) phosphodiesterDi-tert-butyl phosphate
Cleavage Conditions Mildly acidic (e.g., TFA)Harshly acidic (e.g., HF) or hydrogenolysisStrongly acidic (e.g., TFA)
Synthetic Advantages Suppresses β-elimination during Fmoc deprotection with piperidine (B6355638).Prone to β-elimination.Less prone to β-elimination than benzyl esters.
Mass of Protecting Group 143.18 Da (PO(NHPr)₂)169.04 Da (PO(OBzl)OH)193.12 Da (PO(OtBu)₂)

Expected Mass Spectrometric Behavior and Fragmentation

While direct comparative data is lacking, we can infer the fragmentation behavior of peptides containing Ser(PO(NHPr)₂) based on the chemical properties of the diisopropylphosphoramidate group.

Collision-Induced Dissociation (CID)

Upon cleavage of the Fmoc and side-chain protecting groups, the final peptide contains a phosphoserine residue. The fragmentation of this residue is largely independent of the protecting group used during synthesis. Therefore, peptides synthesized with Fmoc-Ser(PO(NHPr)₂)-OH are expected to exhibit the characteristic neutral loss of phosphoric acid (-98 Da) upon CID, similar to peptides synthesized with other phosphoserine analogs.[1]

However, the stability of the protecting group itself, if not fully removed, would present a different fragmentation pattern. The phosphoramidate (B1195095) bonds (P-N) in the diisopropylphosphoramidate group are generally more stable than the phosphoester bonds (P-O) in benzyl or tert-butyl protected analogs under acidic conditions. If residual protected phosphoserine were to enter the mass spectrometer, the fragmentation of the Ser(PO(NHPr)₂) residue would likely involve the loss of one or both isopropylamine (B41738) groups.

Table 1: Predicted Neutral Losses from Protected Serine Residues in Mass Spectrometry

Protected Serine ResidueProtecting Group Mass (Da)Predicted Primary Neutral LossPredicted Secondary Neutral Loss
Ser(PO(NHPr)₂)143.18Loss of isopropylamine (-59.11 Da)Loss of second isopropylamine (-59.11 Da)
Ser(PO(OBzl)OH)169.04Loss of benzyl group (-91.05 Da)Loss of H₃PO₄ (-98.00 Da)
Ser(PO(OtBu)₂)193.12Loss of isobutylene (B52900) (-56.11 Da)Loss of second isobutylene (-56.11 Da)
Electron Transfer Dissociation (ETD) and Higher-energy Collisional Dissociation (HCD)

ETD and HCD are known to be "gentler" fragmentation techniques that often preserve post-translational modifications. It is expected that peptides containing phosphoserine, regardless of the initial protecting group used in synthesis, will show better retention of the phosphate group on the peptide backbone fragments (c- and z-ions in ETD, and b- and y-ions in HCD) compared to CID.[3][4] This would be advantageous for unambiguous localization of the phosphorylation site.

Experimental Protocols

Below are detailed methodologies for the synthesis and mass spectrometric analysis of phosphopeptides. These protocols can be adapted to compare peptides synthesized with Fmoc-Ser(PO(NHPr)₂)-OH and other phosphoserine analogs.

Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF and isopropanol.

  • Amino Acid Coupling: Dissolve the Fmoc-amino acid (including Fmoc-Ser(PO(NHPr)₂)-OH or other phosphoserine analogs) and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF. Add a base such as diisopropylethylamine (DIPEA) and add the mixture to the resin. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry Analysis
  • Sample Preparation: Dissolve the purified phosphopeptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase column connected to an electrospray ionization (ESI) mass spectrometer.

    • Elute the peptide using a gradient of increasing acetonitrile (B52724) concentration.

    • Acquire mass spectra in positive ion mode.

    • Perform data-dependent acquisition, where precursor ions are selected for fragmentation by CID, HCD, or ETD.

  • Data Analysis:

    • Analyze the MS/MS spectra to identify the peptide sequence and locate the site of phosphorylation.

    • Look for the characteristic neutral loss of -98 Da in CID spectra.

    • Analyze HCD and ETD spectra for fragment ions that retain the phosphate group to confirm the phosphorylation site.

Visualizations

Experimental Workflow for Phosphopeptide Characterization

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis spps Solid-Phase Peptide Synthesis (Fmoc-Ser(PO(NHPr)2)-OH) cleavage Cleavage & Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification lcms LC-MS/MS purification->lcms cid CID lcms->cid hcd HCD lcms->hcd etd ETD lcms->etd data_analysis Data Analysis cid->data_analysis hcd->data_analysis etd->data_analysis

Caption: Workflow for synthesis and MS analysis.

Logical Flow for Comparative Analysis

logical_flow start Select Phosphoserine Analogs synthesis1 Synthesize Peptide 1 (this compound) start->synthesis1 synthesis2 Synthesize Peptide 2 (Alternative Protecting Group) start->synthesis2 ms_analysis LC-MS/MS Analysis (CID, HCD, ETD) synthesis1->ms_analysis synthesis2->ms_analysis compare_spectra Compare Fragmentation Patterns ms_analysis->compare_spectra conclusion Evaluate Performance compare_spectra->conclusion

Caption: Logic for comparing phosphoserine analogs.

Conclusion

The use of Fmoc-Ser(PO(NHPr)₂)-OH in peptide synthesis offers significant advantages in preventing side reactions, leading to higher purity of the target phosphopeptide. While direct comparative mass spectrometry data is scarce, the expected fragmentation behavior of the final deprotected phosphopeptide is anticipated to be similar to that of peptides synthesized with other phosphoserine analogs, with the characteristic neutral loss of phosphoric acid in CID. The stability of the diisopropylphosphoramidate protecting group itself may offer unique fragmentation signatures if incomplete deprotection occurs. For definitive characterization and localization of the phosphorylation site, the use of complementary fragmentation techniques such as HCD and ETD is highly recommended. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and further elucidate the mass spectrometric characteristics of peptides synthesized with this valuable building block.

References

A Comparative Guide to the Synthesis and NMR Analysis of Phosphopeptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the life sciences, the synthesis of phosphopeptides is a critical step in studying cellular signaling and developing targeted therapeutics. The choice of synthetic strategy can significantly impact the purity, yield, and ultimately, the success of subsequent analyses like Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of phosphopeptide synthesis using the building block Fmoc-Ser(PO(NHPr)₂)OH against two established alternatives: the commonly used Fmoc-Ser(PO(OBzl)OH)-OH building block and the global phosphorylation of a serine-containing peptide.

Comparison of Phosphopeptide Synthesis Strategies

The synthesis of phosphopeptides can be broadly categorized into two main approaches: the "building block" strategy, where a pre-phosphorylated and protected amino acid is incorporated during solid-phase peptide synthesis (SPPS), and the "global phosphorylation" strategy, where the phosphate (B84403) group is introduced after the peptide has been assembled.

FeatureFmoc-Ser(PO(NHPr)₂)OH (Building Block)Fmoc-Ser(PO(OBzl)OH)-OH (Building Block)Global Phosphorylation
Phosphate Protection Phosphodiamidate (fully protected)Phosphate monoester (partially protected)None during peptide assembly
Key Advantage Avoids side reactions associated with the acidic phosphate proton.Commercially available and widely used.Allows for synthesis of both phosphorylated and non-phosphorylated peptides from a single precursor.
Potential Disadvantage Requires specific deprotection conditions for the phosphodiamidate. Limited published data on specific NMR outcomes.The acidic proton can lead to side reactions, such as premature cleavage from acid-labile resins and reaction with coupling reagents.[1] Can be prone to β-elimination.[1]Risk of incomplete or non-specific phosphorylation, especially with multiple hydroxyl groups. Requires additional on-resin reaction and purification steps.[2]
Purity & Yield Potentially higher purity due to fewer side reactions during synthesis.Can be high, but side reactions may reduce overall yield and purity.Variable, depending on the efficiency and specificity of the phosphorylation reaction.
NMR Analysis Expected to show clean spectra after successful deprotection.Well-characterized by NMR, but side products may complicate spectral analysis.NMR can be used to confirm the success and regioselectivity of the phosphorylation.

NMR Analysis of a Model Phosphoserine Peptide

NMR spectroscopy is a powerful tool for characterizing the structure and purity of synthetic phosphopeptides. ³¹P NMR is particularly useful for directly observing the phosphorylation state, while ¹H NMR provides detailed information about the peptide backbone and side chains. The chemical shifts of a phosphoserine residue are sensitive to its local environment and the pH of the sample.

NucleusChemical Shift (ppm) at pH 4.0Chemical Shift (ppm) at pH 8.0Notes
³¹P 0.64.9The chemical shift of the phosphate group is highly sensitive to pH, reflecting its protonation state.[3]
¹H (pSer-αH) -0.17 (relative to Ser-αH)-Phosphorylation induces a significant upfield shift of the α-proton resonance.[3]
¹H (pSer-βH) 0.17 (relative to Ser-βH)-The β-protons experience a downfield shift upon phosphorylation.[3]
¹H (pSer-NH) 0.21 (relative to Ser-NH)-The amide proton of the phosphoserine residue is shifted downfield.[3]

Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Cascade

Phosphorylation is a cornerstone of intracellular signaling. The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[2][4] The sequential phosphorylation of kinases in this pathway provides a classic example of how phosphopeptides function as key intermediates in signal transduction.

MAPK_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors phosphorylates GeneExpression Gene Expression TranscriptionFactors->GeneExpression regulates

MAPK Signaling Pathway

Experimental Workflows and Protocols

The following sections provide detailed protocols for the synthesis of phosphopeptides using the three compared methods and a general protocol for their NMR analysis.

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis Resin Start with Resin SPPS Solid-Phase Peptide Synthesis (SPPS) Resin->SPPS Incorporate_pSer Incorporate Phospho-Serine Building Block SPPS->Incorporate_pSer Building Block Methods Global_Phos Global Phosphorylation SPPS->Global_Phos Global Phosphorylation Method Cleavage Cleavage and Deprotection Incorporate_pSer->Cleavage Global_Phos->Cleavage Purification HPLC Purification Cleavage->Purification NMR_Analysis NMR Analysis (1H, 31P) Purification->NMR_Analysis

Phosphopeptide Synthesis and Analysis Workflow

Protocol 1: Phosphopeptide Synthesis using Fmoc-Ser(PO(NHPr)₂)OH

This protocol outlines the manual solid-phase synthesis of a model phosphopeptide.

  • Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids (3 equivalents) using a coupling reagent such as HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 hours. Monitor the coupling reaction using a Kaiser test.

  • Incorporation of Fmoc-Ser(PO(NHPr)₂)OH: For the phosphoserine position, use Fmoc-Ser(PO(NHPr)₂)OH with the same coupling conditions as other amino acids.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours at room temperature. The TFA will also cleave the propylamino protecting groups from the phosphate.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Phosphopeptide Synthesis using Fmoc-Ser(PO(OBzl)OH)-OH

This protocol follows the same general steps as Protocol 1, with specific considerations for the use of Fmoc-Ser(PO(OBzl)OH)-OH.[1][5]

  • Resin and Synthesis Cycle: Follow steps 1-3 and 5-6 as in Protocol 1.

  • Incorporation of Fmoc-Ser(PO(OBzl)OH)-OH: Use Fmoc-Ser(PO(OBzl)OH)-OH (3 equivalents) with a coupling reagent like HBTU/DIPEA. Due to the acidic nature of the phosphate monoester, extended coupling times or double coupling may be necessary.[1]

  • Cleavage and Deprotection: Use a standard TFA cleavage cocktail (TFA/H₂O/TIS, 95:2.5:2.5) for 2-3 hours. The benzyl (B1604629) protecting group will be cleaved simultaneously with the other side-chain protecting groups and the peptide from the resin.

  • Purification: Purify the peptide using RP-HPLC.

Protocol 3: Global Phosphorylation of a Serine-Containing Peptide

This method involves synthesizing the non-phosphorylated peptide first, followed by on-resin phosphorylation.[4][6]

  • Peptide Synthesis: Synthesize the peptide sequence on the resin using standard Fmoc-SPPS, incorporating a standard Fmoc-Ser(Trt)-OH or other suitably protected serine at the desired phosphorylation site.

  • Selective Deprotection: After peptide assembly, selectively remove the trityl protecting group from the serine side chain using a dilute solution of TFA in dichloromethane (B109758) (DCM) (e.g., 1-2% TFA).

  • On-Resin Phosphorylation:

    • Swell the resin in anhydrous acetonitrile.

    • Prepare a solution of a phosphitylating agent, such as dibenzyl N,N-diethylphosphoramidite (2 equivalents), and an activator, such as 1H-tetrazole (4 equivalents), in anhydrous acetonitrile.

    • Add the phosphorylation mixture to the resin and react for 1-2 hours under an inert atmosphere.

    • Wash the resin with acetonitrile.

  • Oxidation: Oxidize the newly formed phosphite (B83602) triester to a phosphate triester using an oxidizing agent like tert-butyl hydroperoxide (t-BuOOH) or m-chloroperoxybenzoic acid (mCPBA) in DCM for 30 minutes.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups (including the benzyl groups on the phosphate) using a standard TFA cleavage cocktail.

  • Purification: Purify the phosphopeptide by RP-HPLC.

Protocol 4: NMR Analysis of Phosphopeptides
  • Sample Preparation: Dissolve 1-5 mg of the purified, lyophilized phosphopeptide in 500 µL of a suitable buffer (e.g., 20 mM phosphate buffer) in 90% H₂O / 10% D₂O. The pH of the sample should be carefully adjusted and recorded, as the chemical shifts of the phosphate group and neighboring protons are pH-dependent.[7][8]

  • ¹H NMR Spectroscopy:

    • Acquire a 1D ¹H NMR spectrum to assess the overall purity and folding of the peptide.

    • Perform 2D NMR experiments, such as TOCSY and NOESY, to assign the proton resonances of the peptide backbone and side chains.

  • ³¹P NMR Spectroscopy:

    • Acquire a 1D ³¹P NMR spectrum, with proton decoupling, to observe the signal from the phosphate group. The chemical shift will confirm the presence of the phosphate and can provide information about its protonation state.

    • Use an external standard, such as 85% phosphoric acid, for referencing the chemical shift.

  • Data Analysis: Compare the obtained chemical shifts with published data for similar phosphopeptides to confirm the identity and purity of the synthesized product.[3]

Logical Relationship of Synthesis Methods

synthesis_logic cluster_building_block Building Block Strategy Fmoc_NHPr Fmoc-Ser(PO(NHPr)₂)OH Advantage1 Fully protected phosphate, avoids side reactions Fmoc_NHPr->Advantage1 Advantage Fmoc_OBzl Fmoc-Ser(PO(OBzl)OH)-OH Disadvantage1 Acidic proton can cause side reactions Fmoc_OBzl->Disadvantage1 Disadvantage Global_Phos Global Phosphorylation Disadvantage2 Risk of incomplete/ non-specific phosphorylation Global_Phos->Disadvantage2 Disadvantage SPPS Solid-Phase Peptide Synthesis SPPS->Fmoc_NHPr SPPS->Fmoc_OBzl SPPS->Global_Phos followed by

Phosphopeptide Synthesis Strategy Comparison

References

A Head-to-Head Comparison of Fmoc-Ser(PO(NHPr)₂)-OH and Fmoc-Ser(PO(OBzl)OH)-OH in Phosphopeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic peptide chemistry, particularly for applications in signal transduction research and drug development, the precise incorporation of phosphorylated amino acids is paramount. For decades, N-α-Fmoc-O-(benzylphosphono)-L-serine, Fmoc-Ser(PO(OBzl)OH)-OH, has been a cornerstone for introducing phosphoserine residues via solid-phase peptide synthesis (SPPS). However, its use is associated with notable challenges, including the risk of β-elimination and side reactions stemming from its acidic phosphate (B84403) moiety. A newer alternative, N-α-Fmoc-O-(bis(propylamino)phosphoryl)-L-serine, Fmoc-Ser(PO(NHPr)₂) -OH, featuring a fully protected phosphate group, has been developed to address these limitations.

This guide provides an objective, data-supported comparison of these two critical reagents, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic strategies.

Chemical Properties and Performance Comparison

The fundamental difference between the two phosphoserine derivatives lies in the protection strategy for the phosphate group. Fmoc-Ser(PO(OBzl)OH)-OH employs a monobenzyl ester, leaving an acidic hydroxyl group on the phosphate. In contrast, Fmoc-Ser(PO(NHPr)₂)-OH utilizes a di-n-propyl phosphodiamidate, rendering the phosphate group non-acidic and fully protected during synthesis. This structural distinction has significant implications for their performance in Fmoc-SPPS.

FeatureFmoc-Ser(PO(NHPr)₂)-OHFmoc-Ser(PO(OBzl)OH)-OH
Phosphate Protection Di-n-propyl phosphodiamidate (neutral, fully protected)Monobenzyl phosphotriester (acidic, partially protected)
CAS Number 216061-08-4158171-14-3
Molecular Formula C₂₄H₃₂N₃O₆PC₂₅H₂₄NO₈P
Molecular Weight 489.50 g/mol 497.43 g/mol
Key Advantage Eliminates issues related to the acidic phosphate; enhanced stability to base.Well-established, widely used. The acidic proton helps reduce β-elimination compared to fully protected phosphate esters.
Primary Disadvantage Newer, less literature available.Prone to β-elimination, especially at the N-terminus. The acidic phosphate can cause premature cleavage from acid-labile resins and interfere with coupling reactions.[1][2]

Experimental Data Summary

The primary side reaction associated with the use of Fmoc-Ser(PO(OBzl)OH)-OH is β-elimination, which occurs under the basic conditions required for Fmoc group removal. This leads to the formation of a dehydroalanine (B155165) residue, which can subsequently react with piperidine (B6355638) to form a piperidinyl-alanine adduct.

A study of a model peptide demonstrated that piperidine-mediated β-elimination occurred in the N-terminal Ser(PO(OBzl)OH) residue at a rate of 7% relative to the desired phosphopeptide.[3] This side reaction is notably absent in the corresponding phosphothreonine and phosphotyrosine derivatives under the same conditions.[3] The propensity for β-elimination is also significantly increased during microwave-assisted synthesis.[3]

To mitigate this, various non-nucleophilic or sterically hindered bases can be employed for the critical deprotection step immediately following the incorporation of Fmoc-Ser(PO(OBzl)OH)-OH. A study screening different bases at high temperatures (90°C) provides quantitative insight into their effectiveness at both removing the Fmoc group and suppressing β-elimination.

Base (in DMF)Deprotection (5 min)β-Elimination (2 h)Crude Purity (5 min)
0.5% DBU Near completeNone observedHigh
5% Piperidine IncompleteSubstantialLow
1% Piperazine IncompleteSignificantLow
10% Morpholine IncompleteSignificantLow
(Data adapted from a study on a model peptide, Fmoc-pS(OBzl)LGLGLG, at 90°C)[4]

These data clearly indicate that a low concentration of DBU is highly effective for Fmoc deprotection at elevated temperatures while minimizing the β-elimination side reaction.[4] For syntheses performed at room temperature, using 50% cyclohexylamine (B46788) in DCM is also a recommended strategy to suppress this side reaction.[3]

Mandatory Visualizations

Logical Comparison of Phosphoserine Building Blocks

G cluster_0 Fmoc-Ser(PO(OBzl)OH)-OH cluster_1 Fmoc-Ser(PO(NHPr)2)-OH Prop1 Acidic Phosphate Group Adv1 Well-established methodology Prop1->Adv1 Disadv1 Risk of β-elimination [2, 6] Prop1->Disadv1 Disadv2 Interference with coupling reagents [7] Prop1->Disadv2 Disadv3 Premature cleavage from acid-labile resins [7] Prop1->Disadv3 Prop2 Neutral Phosphodiamidate Group Adv2 Enhanced stability to base Prop2->Adv2 Adv3 No interference with coupling Prop2->Adv3 Adv4 Compatible with acid-labile resins Prop2->Adv4 Disadv4 Less established Prop2->Disadv4 start Choice of Phosphoserine Reagent start->Prop1 Traditional Approach start->Prop2 Modern Alternative

Caption: Key characteristics of the two phosphoserine reagents.

β-Elimination Pathway for Fmoc-Ser(PO(OBzl)OH)-OH

G PhosphoSer Resin-Bound Phosphoserine Peptide Deprotonation α-Proton Abstraction PhosphoSer->Deprotonation Fmoc Deprotection Conditions Desired Desired Phosphopeptide PhosphoSer->Desired Successful Fmoc Deprotection (No β-Elimination) Base Base (e.g., Piperidine) Base->Deprotonation Elimination Elimination of Phosphate Deprotonation->Elimination Dehydroalanine Dehydroalanine Intermediate Elimination->Dehydroalanine Adduct Piperidinyl-Alanine Adduct (Side Product) Dehydroalanine->Adduct + Piperidine

Caption: β-Elimination side reaction during Fmoc-SPPS.

General Experimental Workflow for Fmoc-SPPS

G Start Start with Resin Fmoc_Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF, IPA) Fmoc_Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF, IPA) Coupling->Wash2 Repeat Repeat Cycle n Times Wash2->Repeat Repeat->Fmoc_Deprotection Next Residue Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Residue Cleavage 3. Cleavage and Side-Chain Deprotection (e.g., 95% TFA + Scavengers) Final_Deprotection->Cleavage Isolation Precipitation and Purification Cleavage->Isolation

Caption: Standard workflow for solid-phase peptide synthesis.

Experimental Protocols

Protocol 1: Peptide Synthesis using Fmoc-Ser(PO(OBzl)OH)-OH

This protocol outlines the key steps for incorporating Fmoc-Ser(PO(OBzl)OH)-OH while minimizing common side reactions.

  • Resin and Amino Acid Preparation:

    • Utilize a standard Fmoc-compatible resin (e.g., Rink Amide, Wang).

    • Dissolve Fmoc-Ser(PO(OBzl)OH)-OH (3-5 eq.), a uronium-based coupling reagent such as HBTU or HATU (3-5 eq.), and an additive like HOBt or Oxyma Pure (3-5 eq.) in a minimal volume of DMF.

  • Coupling Reaction:

    • Add DIPEA (6-10 eq.) to the amino acid mixture and immediately add it to the deprotected peptide-resin.

    • Allow the coupling to proceed for 1-2 hours at room temperature. Monitor coupling completion using a qualitative test (e.g., Kaiser or TNBS test). Repeat coupling if necessary.[3][5]

  • Post-Phosphoserine Fmoc Deprotection (Critical Step):

    • Standard Temperature: After coupling Fmoc-Ser(PO(OBzl)OH)-OH, perform the subsequent Fmoc deprotection using 50% cyclohexylamine in DCM (v/v) for 10 + 20 minutes to minimize β-elimination.[3]

    • Microwave/High Temperature: For accelerated synthesis, use 0.5% DBU in DMF for 30 seconds followed by a 2-minute wait at the elevated temperature (e.g., 90°C).[4]

    • For all subsequent residues in the sequence, standard deprotection conditions (e.g., 20% piperidine in DMF) can typically be resumed.

  • Chain Elongation:

    • Continue peptide chain elongation using standard Fmoc-SPPS protocols. Be aware that the coupling of the amino acid immediately following the phosphoserine residue may be sluggish and require extended coupling times or a double coupling.[5]

  • Final Cleavage and Deprotection:

    • After completing the synthesis and removing the final N-terminal Fmoc group, wash the peptide-resin thoroughly.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water for 2-3 hours at room temperature to cleave the peptide from the resin and remove the benzyl (B1604629) and other side-chain protecting groups.[5][6]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Peptide Synthesis using Fmoc-Ser(PO(NHPr)₂)-OH

This protocol provides a generalized methodology based on the properties of the phosphodiamidate-protected serine.

  • Resin and Amino Acid Preparation:

    • Utilize a standard Fmoc-compatible resin. This derivative is particularly advantageous for hyper-acid-labile resins like 2-chlorotrityl resin, as it prevents premature cleavage.[1]

    • Prepare the coupling solution by dissolving Fmoc-Ser(PO(NHPr)₂)-OH (3-5 eq.) and a standard coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma Pure) in DMF.

  • Coupling Reaction:

    • Add DIPEA (6-10 eq.) and couple for 1-2 hours at room temperature. The absence of the acidic phosphate eliminates the concern of the coupling reagent being consumed by the side chain.

    • Monitor coupling completion with a standard qualitative test.

  • Fmoc Deprotection:

    • The fully protected phosphodiamidate group is stable to standard Fmoc deprotection conditions. Treat the resin with 20% piperidine in DMF for 5 + 10 minutes.

  • Chain Elongation:

    • Continue peptide synthesis using standard, established Fmoc-SPPS protocols.

  • Final Cleavage and Deprotection:

    • After synthesis, treat the peptide-resin with a cleavage cocktail of 95% TFA with scavengers (e.g., 2.5% TIS, 2.5% water).

    • The cleavage of the di-n-propyl phosphodiamidate groups requires a treatment time of approximately 4 hours at room temperature for complete hydrolysis to the free phosphate.[2]

    • Isolate the crude peptide by precipitation in cold diethyl ether, followed by centrifugation and lyophilization.

Conclusion

Both Fmoc-Ser(PO(OBzl)OH)-OH and Fmoc-Ser(PO(NHPr)₂)-OH are effective reagents for the synthesis of phosphoserine-containing peptides.

Fmoc-Ser(PO(OBzl)OH)-OH remains a widely used and cost-effective option. However, researchers must be vigilant about the potential for β-elimination, especially when the phosphoserine is at the N-terminus or when using microwave-assisted protocols. Employing modified deprotection strategies with bases like DBU or cyclohexylamine is crucial for achieving high-purity products.

Fmoc-Ser(PO(NHPr)₂)-OH represents a significant advancement, offering a solution to the primary drawbacks of the monobenzyl-protected version. Its fully protected, neutral phosphodiamidate side chain enhances stability, prevents common side reactions, and simplifies the synthesis of complex phosphopeptides, particularly on acid-labile resins. While newer, its superior chemical properties make it an excellent choice for challenging sequences or when the highest possible purity is required, justifying its consideration despite a potentially higher initial cost. The choice between these two building blocks will ultimately depend on the specific peptide sequence, the scale of the synthesis, and the purity requirements of the final product.

References

Phosphodiamidate Protection: A Superior Strategy for Nucleoside Monophosphate Delivery Over Monobenzyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development, particularly for antiviral and anticancer nucleoside analogues, the efficient delivery of the active monophosphate form into target cells is a critical determinant of therapeutic efficacy. Protecting the phosphate (B84403) moiety is essential to mask its negative charge, thereby enhancing cell membrane permeability. This guide provides a comprehensive comparison of two key phosphate protection strategies: the advanced phosphodiamidate approach, notably represented by the ProTide™ technology, and the more traditional monobenzyl ester protection. This comparison is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific applications.

Executive Summary

Phosphodiamidate protection, a cornerstone of the ProTide™ technology, demonstrates significant advantages over monobenzyl ester protection in the delivery of nucleoside monophosphates. These advantages include enhanced intracellular delivery, a sophisticated enzymatic activation pathway that bypasses key drug resistance mechanisms, and improved stability in biological media. While monobenzyl esters offer a simpler chemical approach, they often suffer from lower stability and less efficient intracellular release of the active monophosphate.

Comparative Data

The following tables summarize key performance indicators for both phosphodiamidate and monobenzyl ester protection strategies. It is important to note that the data is compiled from various studies and direct head-to-head comparisons under identical conditions are limited.

Table 1: Stability of Protected Nucleoside Monophosphates in Human Plasma

Protecting Group StrategyModel NucleosideHalf-life (t½) in Human PlasmaReference CompoundHalf-life (t½) of ReferenceSource
Phosphodiamidate (ProTide™)SofosbuvirStable (>1 h)--[1]
Phosphodiamidate (ProTide™)Tenofovir Alafenamide~90 minTenofovir Disoproxil Fumarate~0.4 min[2]
Benzyl (B1604629) Phosphonate*Butyrophilin Ligand Analog>24 hAcyloxyalkyl Ester Prodrug< 2 h[3]

*Note: Data for monobenzyl esters of nucleoside monophosphates is scarce; benzyl phosphonates are presented as a comparable analogue. The stability of benzyl phosphonates can be significantly influenced by substituents on the benzyl ring.[4]

Table 2: Intracellular Delivery and Antiviral Activity

Protecting Group StrategyNucleoside AnalogueCell LineIntracellular Triphosphate (Active Form) LevelsAntiviral Activity (EC₅₀)Source
Phosphodiamidate (ProTide™)Tenofovir AlafenamidePBMCs7-fold higher than TDF5-fold more potent than TDF[2]
Phosphodiamidate (ProTide™)GemcitabineVarious Cancer Cell LinesBypasses resistance, higher active metabolite levelsOvercomes key resistance mechanisms[5]
Monobenzyl Ester (as part of a more complex prodrug)d4TCEM/0Formation of d4TMP confirmedAchieved TK-bypass[1]

Mechanism of Action and Deprotection

The superiority of the phosphodiamidate strategy lies in its sophisticated intracellular activation pathway.

Phosphodiamidate (ProTide™) Activation Pathway

The ProTide™ approach utilizes an aryl group and an amino acid ester to mask the phosphate. This design facilitates passive diffusion across the cell membrane. Intracellularly, the prodrug undergoes a specific enzymatic cascade to release the nucleoside monophosphate.

Caption: Intracellular activation pathway of a phosphodiamidate (ProTide™) prodrug.

This multi-step enzymatic activation is highly efficient and circumvents the often rate-limiting first phosphorylation step catalyzed by nucleoside kinases, a common mechanism of drug resistance.[5]

Monobenzyl Ester Deprotection

Monobenzyl esters are typically cleaved to release the monophosphate through chemical or enzymatic hydrolysis. Common deprotection methods include catalytic hydrogenolysis, which is not feasible in a biological setting, or enzymatic cleavage by esterases. However, the in vivo enzymatic cleavage of simple benzyl esters can be slow and inefficient, leading to lower intracellular concentrations of the active drug.[4]

Experimental Protocols

Synthesis of a Phosphodiamidate Prodrug (General Protocol)

This protocol describes a general method for the synthesis of a nucleoside phosphoramidate (B1195095) prodrug, adapted from the literature.[6]

Materials:

  • Nucleoside

  • Phenyl phosphorodichloridate

  • L-Alanine ethyl ester hydrochloride

  • Triethylamine (B128534) (TEA)

  • N-Methylimidazole (NMI)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Synthesis of Phenyl(L-alaninyl ethyl ester) phosphorochloridate:

    • To a stirred solution of L-alanine ethyl ester hydrochloride in anhydrous DCM at 0 °C, add phenyl phosphorodichloridate.

    • Slowly add triethylamine and allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by ³¹P NMR.

    • The resulting phosphorochloridate can be used in the next step without further purification.

  • Coupling to the Nucleoside:

    • To a suspension of the nucleoside in anhydrous THF, add N-methylimidazole.

    • Cool the mixture to 0 °C and add the freshly prepared phenyl(L-alaninyl ethyl ester) phosphorochloridate solution dropwise.

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by silica (B1680970) gel chromatography to obtain the desired phosphodiamidate prodrug.

Synthesis of a Monobenzyl Ester of a Nucleoside Monophosphate (General Protocol)

This protocol outlines a general procedure for the synthesis of a nucleoside 5'-monobenzyl phosphate.[3]

Materials:

  • Nucleoside

  • Phosphorus oxychloride (POCl₃)

  • Trimethyl phosphate

  • Benzyl alcohol

  • Pyridine

Procedure:

  • Phosphorylation of the Nucleoside:

    • Suspend the nucleoside in trimethyl phosphate.

    • Cool the mixture to 0 °C and add phosphorus oxychloride dropwise.

    • Stir the reaction at 0 °C for 2-4 hours.

  • Benzylation:

    • In a separate flask, prepare a solution of benzyl alcohol in anhydrous pyridine.

    • Slowly add the phosphorylation reaction mixture to the benzyl alcohol solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with an aqueous bicarbonate solution.

    • Extract the product and purify by chromatography.

In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of a prodrug in human plasma.[7]

Plasma_Stability_Workflow Start Incubate Prodrug in Plasma (37°C) Timepoints Aliquots taken at 0, 15, 30, 60, 120 min Start->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate % Remaining and Half-life (t½) Analyze->Calculate

Caption: Workflow for an in vitro plasma stability assay.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add the test compound to pre-warmed human plasma to a final concentration of 1 µM.

  • Incubate the mixture at 37 °C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.

  • Immediately quench the enzymatic activity by adding a protein precipitation agent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent prodrug.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample to determine the half-life.

Cellular Uptake Assay

This protocol provides a method for quantifying the intracellular accumulation of a nucleoside analogue or its prodrug.[8]

Procedure:

  • Seed a suitable cell line (e.g., CEM, HeLa) in a multi-well plate and culture overnight.

  • Treat the cells with the test compound at various concentrations and for different time points.

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.

  • Lyse the cells using a suitable lysis buffer (e.g., methanol/water).

  • Centrifuge the lysate to pellet cell debris.

  • Analyze the supernatant by LC-MS/MS to quantify the intracellular concentration of the compound and its metabolites.

  • Normalize the results to the total protein concentration in the cell lysate.

Conclusion

References

Phosphodiamidate vs. Monobenzyl Phosphate: A Comparative Guide to Phosphoserine Protection in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group for phosphoserine residues is critical to achieving high yield and purity. This guide provides an objective comparison of two common phosphoserine derivatives, Fmoc-Ser(PO(NHPr)₂) -OH and Fmoc-Ser(PO(OBzl)OH)-OH, focusing on the hydrolytic stability of their respective phosphate (B84403) protecting groups.

The stability of the phosphate protecting group during the iterative cycles of Fmoc deprotection is a key factor influencing the success of phosphopeptide synthesis. This comparison leverages available experimental data to highlight the performance differences between the phosphodiamidate protection of Fmoc-Ser(PO(NHPr)₂) -OH and the monobenzyl phosphate protection of Fmoc-Ser(PO(OBzl)OH)-OH.

Comparative Stability Data

The primary concern during the synthesis of phosphopeptides using the Fmoc/tBu strategy is the lability of the phosphate protecting group to the basic conditions required for Fmoc removal, typically treatment with piperidine (B6355638). The acidic proton on the monobenzyl-protected phosphate in Fmoc-Ser(PO(OBzl)OH)-OH makes it susceptible to a significant side reaction: β-elimination.

Protecting Group StrategyReagentSide Reaction (β-elimination)Notes
Fmoc-Ser(PO(OBzl)OH)-OH 20% Piperidine in DMF7%This side reaction leads to the formation of a dehydroalanine (B155165) residue, which can undergo further reactions, reducing the yield of the desired phosphopeptide.[1]
50% Cyclohexylamine (B46788) in DCMComplete SuppressionThe use of a less nucleophilic base can prevent the β-elimination side reaction.[1]
Fmoc-Ser(PO(NHPr)₂) -OH 20% Piperidine in DMFNot reported, qualitatively more stableThe fully protected phosphodiamidate lacks the acidic proton, making it inherently more resistant to base-catalyzed β-elimination. Quantitative data from direct comparative studies is not readily available in the reviewed literature.

Experimental Protocols

To quantitatively assess the hydrolytic stability of these phosphoserine protecting groups, a standardized experimental workflow can be employed. This involves the synthesis of a model peptide containing the phosphoserine residue, followed by treatment with the deprotection reagent and subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Experimental Workflow for Stability Assessment

G cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_quantification Quantification Resin Start with Rink Amide Resin Couple_AA1 Couple Fmoc-Val-OH Resin->Couple_AA1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Couple_AA1->Deprotect1 Couple_pSer Couple Fmoc-Ser(PG)-OH (PG = PO(OBzl)OH or PO(NHPr)₂) Deprotect1->Couple_pSer Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Couple_pSer->Deprotect2 Couple_AA3 Couple Fmoc-Ala-OH Deprotect2->Couple_AA3 Deprotect3 Fmoc Deprotection (20% Piperidine/DMF) Couple_AA3->Deprotect3 Cleavage Cleave peptide from resin (TFA/TIS/H₂O) Deprotect3->Cleavage HPLC RP-HPLC Analysis Cleavage->HPLC MS Mass Spectrometry (LC-MS/MS) HPLC->MS Quantify Quantify Peak Areas (Target Peptide vs. β-elimination product) MS->Quantify

Caption: Workflow for comparing the stability of phosphoserine protecting groups.

Detailed Methodologies

1. Solid-Phase Peptide Synthesis of a Model Peptide (e.g., Ala-Ser(P)-Val-NH₂):

  • Resin: Rink Amide resin (0.5 mmol/g loading).

  • Amino Acid Derivatives: Fmoc-Val-OH, Fmoc-Ser(PO(OBzl)OH)-OH or Fmoc-Ser(PO(NHPr)₂) -OH, Fmoc-Ala-OH.

  • Coupling: Use a 4-fold excess of Fmoc-amino acid, HCTU (3.95 eq), and DIPEA (8 eq) in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

2. Stability Test under Fmoc Deprotection Conditions:

  • After coupling the phosphoserine derivative, subject the peptidyl-resin to an extended treatment with 20% piperidine in DMF for 2 hours at room temperature.

  • A parallel experiment should be conducted using 50% cyclohexylamine in DCM for the same duration.

3. Cleavage and Deprotection:

  • Wash the resin thoroughly with DMF and DCM.

  • Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v) for 2 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

4. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Analysis: Compare the chromatograms of the peptides synthesized with each protecting group. The β-elimination product will have a distinct retention time from the target phosphopeptide.

5. Mass Spectrometry Analysis:

  • Utilize LC-MS/MS to confirm the identity of the peaks observed in the HPLC chromatogram.

  • The target phosphopeptide will have the expected molecular weight.

  • The β-elimination product will show a mass loss corresponding to the phosphate protecting group and the addition of piperidine (if applicable).

Signaling Pathways and Logical Relationships

The choice of phosphoserine protecting group directly impacts the outcome of the SPPS workflow, influencing the purity of the final product. The following diagram illustrates the decision-making process and the potential reaction pathways.

G cluster_choice Protecting Group Choice cluster_deprotection Fmoc Deprotection cluster_outcome Reaction Outcome pSer_diamidate Fmoc-Ser(PO(NHPr)₂) -OH Piperidine 20% Piperidine in DMF pSer_diamidate->Piperidine pSer_benzyl Fmoc-Ser(PO(OBzl)OH)-OH pSer_benzyl->Piperidine Cyclohexylamine 50% Cyclohexylamine in DCM pSer_benzyl->Cyclohexylamine Stable Stable Phosphoserine (High Yield) Piperidine->Stable Expected for Phosphodiamidate Beta_Elimination β-Elimination (7% Side Product) Piperidine->Beta_Elimination Observed for Monobenzyl Phosphate Cyclohexylamine->Stable Suppresses β-Elimination

Caption: Decision logic for phosphoserine protection in Fmoc-SPPS.

Conclusion

The selection of a phosphoserine protecting group is a critical parameter in the synthesis of phosphopeptides. While Fmoc-Ser(PO(OBzl)OH)-OH is a commonly used building block, it is susceptible to a significant degree of β-elimination under standard Fmoc deprotection conditions, leading to impurities and reduced yields. The use of alternative, less nucleophilic bases can mitigate this issue.

In contrast, Fmoc-Ser(PO(NHPr)₂) -OH, with its fully protected phosphodiamidate group, offers superior stability against base-catalyzed side reactions. Although direct quantitative comparative data is limited, the chemical nature of the phosphodiamidate strongly suggests a lower propensity for β-elimination. For syntheses where the purity and yield of the final phosphopeptide are paramount, particularly for long or complex sequences, Fmoc-Ser(PO(NHPr)₂) -OH presents a more robust and reliable alternative. Researchers should consider the trade-offs between the cost of the reagent and the potential for improved synthetic outcomes when selecting a phosphoserine protection strategy.

References

A Comparative Guide to Assessing the Purity of Synthetic Phosphopeptides Derived from Fmoc-Ser(PO(NHPr)₂)OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity phosphopeptides is crucial for accurate and reproducible results in fields ranging from signal transduction research to therapeutic agent development. The choice of the protected phosphoserine building block in Fmoc-based solid-phase peptide synthesis (SPPS) is a critical determinant of the final product's purity.

This guide provides an objective comparison of phosphopeptide synthesis using Fmoc-Ser(PO(NHPr)₂)OH , a phosphodiamidate-protected building block, against two common alternatives: the monobenzyl-protected Fmoc-Ser(PO(OBzl)OH)-OH and the di-tert-butyl-protected Fmoc-Ser(PO(OtBu)₂)-OH . The comparison is supported by experimental data on potential side reactions and established analytical methods for purity assessment.

Comparison of Phosphoserine Building Blocks in Fmoc SPPS

The selection of a phosphate (B84403) protecting group strategy for the Fmoc-phosphoserine derivative significantly impacts the efficiency of peptide assembly and the profile of impurities in the crude product. The ideal protecting group should be stable throughout the synthesis cycles yet be removed cleanly during the final cleavage step without causing side reactions.

The phosphodiamidate approach using Fmoc-Ser(PO(NHPr)₂)OH offers distinct advantages by fully masking the phosphate moiety. This prevents side reactions associated with the acidic proton present in partially protected analogues like Fmoc-Ser(PO(OBzl)OH)-OH. Such side reactions can include the consumption of valuable coupling reagents and premature cleavage of the peptide from acid-sensitive resins.

Data Presentation: Purity and Side Reaction Comparison

The following table summarizes the key characteristics and reported purity data for the different Fmoc-phosphoserine building blocks. Direct comparative studies synthesizing the same peptide are scarce; therefore, the data is compiled from individual studies to highlight the potential outcomes of each method.

FeatureFmoc-Ser(PO(NHPr)₂)OH (Phosphodiamidate)Fmoc-Ser(PO(OBzl)OH)-OH (Monobenzyl)Fmoc-Ser(PO(OtBu)₂)OH (Di-tert-butyl)
Phosphate Protection Full (Phosphodiamidate)Partial (Monobenzyl Ester)Full (Di-tert-butyl Ester)
Key Advantage Fully protected phosphate prevents side reactions during synthesis (e.g., reagent consumption by piperidine (B6355638) salts).Commercially available and widely used.[1]Stable to piperidine treatment during Fmoc deprotection.
Known Side Reactions Requires specific acidic hydrolysis for deprotection.Prone to β-elimination during piperidine-mediated Fmoc deprotection, especially at the N-terminus.[2][3]Potential for incomplete deprotection if cleavage conditions are not optimized.
Reported Impurities Data not available in comparative studies.β-elimination can lead to a 3-(1-piperidinyl)alanyl byproduct, reported at ~7% of the target peptide.[2]Data not available in comparative studies.
Crude Purity (Example) Data not available in comparative studies.Reported crude purities for various phosphopeptides range from 62% to 82% .[4]Data not available in comparative studies.
Deprotection Condition 5% aqueous Trifluoroacetic Acid (TFA) for 4 hours.[5]Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O).[1]Standard TFA cleavage cocktail.

Mandatory Visualization

Caption: General workflow for Fmoc-SPPS of phosphopeptides and subsequent analysis.

G cluster_strategies cluster_outcomes Fmoc_Ser Fmoc-Serine Backbone Phosphodiamidate {Fmoc-Ser(PO(NHPr)₂)OH | {Phosphate fully protected | No acidic proton}} Monobenzyl {Fmoc-Ser(PO(OBzl)OH)-OH | {Partially protected | Acidic proton present}} Ditertbutyl {Fmoc-Ser(PO(OtBu)₂)OH | {Phosphate fully protected | No acidic proton}} Cleavage Final Cleavage/Deprotection (TFA-based) Phosphodiamidate->Cleavage 5% aq. TFA hydrolyzes N-P bonds Outcome_P Advantage: Avoids side-reactions during SPPS Phosphodiamidate->Outcome_P Monobenzyl->Cleavage TFA cleaves benzyl ether Outcome_M Disadvantage: Prone to β-elimination impurity Monobenzyl->Outcome_M Ditertbutyl->Cleavage TFA cleaves t-butyl esters Outcome_D Advantage: Generally stable during SPPS Ditertbutyl->Outcome_D

Caption: Comparison of phosphate protection strategies for Fmoc-Serine in SPPS.

Experimental Protocols

Detailed methodologies are essential for the synthesis and reproducible assessment of phosphopeptide purity.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ser(PO(NHPr)₂)OH
  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Amino Acid Coupling: Couple the standard Fmoc-amino acids (4 eq) using an activator like HBTU (3.95 eq) and a base like DIPEA (8 eq) in DMF for 1-2 hours. Monitor completion with a Kaiser test.

  • Phosphoserine Coupling: Couple Fmoc-Ser(PO(NHPr)₂)OH (2 eq) using HATU (1.95 eq) and DIPEA (4 eq) in DMF. Allow the coupling to proceed for 4 hours or overnight due to potential steric hindrance.

  • Chain Elongation: Repeat steps 2 and 3 until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection with 20% piperidine in DMF.

  • Washing: Wash the final peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.

Protocol 2: Cleavage and Deprotection
  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.

  • Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail (10 mL/g of resin) for 3-4 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., Boc, tBu).

  • Phosphodiamidate Hydrolysis: Following the initial cleavage, evaporate the TFA. To remove the diisopropylamine (B44863) protecting groups from the phosphate, treat the crude peptide with 5% aqueous TFA for 4 hours.[5]

  • Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum.

Protocol 3: Purity Assessment by RP-HPLC and Mass Spectrometry
  • Sample Preparation: Dissolve the crude, lyophilized peptide in 0.1% TFA in water to a concentration of 1 mg/mL.

  • RP-HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm.

    • Purity Calculation: Purity is determined by dividing the peak area of the main product by the total area of all peaks in the chromatogram.

  • Mass Spectrometry (MS) Analysis:

    • Analyze the main HPLC peak fraction or the crude sample via Electrospray Ionization (ESI) MS to confirm the molecular weight of the synthesized phosphopeptide.

    • Perform tandem MS (MS/MS) to confirm the peptide sequence and localize the phosphorylation site.

Protocol 4: Confirmation by ³¹P NMR Spectroscopy
  • Sample Preparation: Dissolve a sufficient amount of the purified phosphopeptide in a suitable solvent (e.g., D₂O or a buffered aqueous solution).

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Analysis: The presence of a single peak in the characteristic chemical shift range for phosphate diesters confirms the successful phosphorylation and purity with respect to phosphorus-containing species. The chemical shift for phosphoserine in a peptide is typically observed around 0 to 5 ppm relative to an 85% H₃PO₄ standard, depending on the pH.[4]

Conclusion

The purity of synthetic phosphopeptides is paramount for their application in research and drug development. The use of Fmoc-Ser(PO(NHPr)₂)OH presents a robust strategy that circumvents known side reactions associated with partially protected phosphoserine building blocks, such as β-elimination. While this phosphodiamidate method requires a specific final deprotection step, the potential for higher crude purity and a cleaner impurity profile makes it a compelling alternative to traditional methods. A comprehensive purity assessment, combining RP-HPLC for quantification, mass spectrometry for identity confirmation, and ³¹P NMR for verification of phosphorylation, provides the necessary quality control to ensure the reliability of the synthetic product.

References

A Comparative Guide to the Functional Performance of Peptides Synthesized with Fmoc-Ser(PO(NHPr)2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phosphopeptides is a critical component in the study of signal transduction, drug development, and proteomics. The choice of the phosphorylated amino acid building block can significantly impact the purity, yield, and ultimately, the biological activity of the final peptide. This guide provides an objective comparison of the functional performance of peptides synthesized using Fmoc-Ser(PO(NHPr)2)-OH, a phosphoserine analog with a phosphodiamidate-protected phosphate (B84403) group, against other common phosphoserine mimetics.

Executive Summary

This compound offers distinct advantages in solid-phase peptide synthesis (SPPS) by minimizing side reactions commonly associated with more traditional monobenzyl-protected phosphoserine derivatives. This enhanced chemical stability during synthesis is hypothesized to translate to higher purity and potentially more reliable functional performance of the resulting phosphopeptides in various biological assays. This guide presents available data on the functional aspects of these peptides in key biochemical and cell-based assays.

Comparison of Functional Assay Performance

While direct head-to-head comparative studies are limited, the following tables summarize quantitative data from various studies to provide an overview of the performance of phosphopeptides in key functional assays. It is important to note that variations in experimental conditions across different studies can influence results.

Table 1: Kinase and Phosphatase Susceptibility

The stability of the phosphate group against enzymatic activity is a crucial factor in many biological assays. Peptides synthesized with this compound result in a native phosphoserine residue after deprotection, which is expected to be recognized by kinases and phosphatases. Non-hydrolyzable analogs, on the other hand, are designed to resist phosphatase activity.

Assay TypePeptide/MimeticEnzymeActivity/StabilityReference
Phosphatase Stability pSer-containing peptideAlkaline PhosphataseSusceptible to dephosphorylationGeneral knowledge
Phosphatase Stability Difluoromethylene-phosphoserine mimeticPhosphatasesResistant to hydrolysis[No specific quantitative data found in search results]

Note: Specific quantitative data comparing the phosphatase susceptibility of peptides synthesized using this compound versus other methods was not available in the initial search. However, the resulting native phosphoserine is expected to be a substrate for phosphatases.

Table 2: Protein-Protein Interaction Assays (Grb2 SH2 Domain Binding)

The ability of phosphopeptides to mediate protein-protein interactions is a key functional readout. The binding of phosphotyrosine-containing peptides to the SH2 domain of the Grb2 adaptor protein is a well-studied model system. While the primary focus of this guide is phosphoserine, data for phosphotyrosine peptides is presented here to illustrate the type of quantitative data available for such interactions.

Peptide SequenceSynthesis Method/AnalogBinding Affinity (Ki or KD)Assay MethodReference
FITC-Ahx-PVPEpYINQSVPKRK-NH2Not Specified191 nM (KD)Fluorescence Anisotropy[1]
Ac-pTyr-Ac6c-Asn-NH(3-naphthalen-1-yl-propyl)Not Specified47 nM (IC50)ELISA[2]
Shc-derived phosphopeptideNot SpecifiedNanomolar rangeFluorescence Changes[3]
mAZ-pY-(alphaMe)pY-N-NH2Not SpecifiedNanomolar rangeNot Specified[4]

Note: The search did not yield specific Grb2 SH2 domain binding data for peptides synthesized using this compound. The data presented is for phosphotyrosine-containing peptides and serves as an example of quantitative binding affinity data.

Table 3: Cellular Uptake and Stability

The ability of phosphopeptides to cross cell membranes and their stability within the cellular environment are critical for their use in cell-based assays and as potential therapeutics.

Peptide/ModificationCellular Uptake EfficiencyStabilityReference
Phosphopeptides with N-terminal hydrophobic groupsEnhanced uptakeNot specifiedGeneral knowledge
Phosphopeptides with charge-masking ion-pairing agentsEnhanced uptakeNot specifiedGeneral knowledge

Note: Direct comparative data on the cellular uptake and stability of peptides synthesized using this compound versus other methods was not found. The general principles of enhancing phosphopeptide cell permeability apply.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for key functional assays.

Kinase Activity Assay

This protocol outlines a general method for assessing the ability of a kinase to phosphorylate a synthetic peptide substrate.

1. Reagents:

  • Kinase of interest
  • Synthetic peptide substrate
  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
  • ATP (radiolabeled [γ-³²P]ATP or unlabeled for mass spectrometry-based detection)
  • Stop solution (e.g., phosphoric acid)

2. Procedure:

  • Prepare the kinase reaction mixture by combining the kinase, peptide substrate, and kinase reaction buffer in a microcentrifuge tube or a well of a microplate.
  • Initiate the reaction by adding ATP.
  • Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 10-60 minutes).
  • Stop the reaction by adding the stop solution.
  • Detect phosphorylation:
  • Radiolabeled ATP: Spot the reaction mixture onto a phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
  • Unlabeled ATP: Analyze the reaction mixture by mass spectrometry to detect the mass shift corresponding to phosphorylation of the peptide substrate.

Phosphatase Susceptibility Assay

This protocol describes a method to determine the stability of a phosphopeptide in the presence of a phosphatase.

1. Reagents:

  • Phosphatase (e.g., calf intestinal alkaline phosphatase, protein phosphatase 1)
  • Synthetic phosphopeptide
  • Phosphatase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM MgCl2)
  • Malachite green reagent for phosphate detection (or use mass spectrometry)

2. Procedure:

  • Prepare the phosphatase reaction mixture by combining the phosphopeptide and phosphatase reaction buffer.
  • Initiate the reaction by adding the phosphatase.
  • Incubate at the optimal temperature for the phosphatase (e.g., 37°C) for various time points.
  • Stop the reaction at each time point (e.g., by adding a strong acid or heating).
  • Detect dephosphorylation:
  • Malachite Green Assay: Add the malachite green reagent to the reaction mixture and measure the absorbance at ~620 nm to quantify the released inorganic phosphate.
  • Mass Spectrometry: Analyze the reaction mixture to monitor the disappearance of the phosphopeptide peak and the appearance of the dephosphorylated peptide peak.

Grb2 SH2 Domain Binding Assay (Fluorescence Polarization)

This protocol outlines a method to quantify the binding affinity of a phosphopeptide to the Grb2 SH2 domain.

1. Reagents:

  • Fluorescently labeled phosphopeptide (e.g., FITC-labeled)
  • Purified Grb2 SH2 domain protein
  • Binding buffer (e.g., PBS with 0.01% Tween-20)

2. Procedure:

  • Prepare a series of dilutions of the Grb2 SH2 domain protein in the binding buffer.
  • Add a constant concentration of the fluorescently labeled phosphopeptide to each dilution of the Grb2 SH2 domain.
  • Incubate the mixtures at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).
  • Measure the fluorescence polarization of each sample using a suitable plate reader.
  • Plot the fluorescence polarization values against the concentration of the Grb2 SH2 domain and fit the data to a binding curve to determine the dissociation constant (KD).

Visualizations

Signaling Pathway: Grb2-Mediated Ras Activation

Grb2_Ras_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK (pY) RTK->pRTK 2. Dimerization & Autophosphorylation Grb2 Grb2 pRTK->Grb2 3. Grb2 SH2 domain binding Ras_GDP Ras-GDP (inactive) Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP 5. GDP/GTP Exchange Raf Raf Ras_GTP->Raf 6. Downstream Signaling Grb2_Sos Grb2-Sos Complex Sos Sos Grb2_Sos->Ras_GDP 4. Recruitment to membrane MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulation of Gene Expression Growth_Factor Growth Factor Growth_Factor->RTK 1. Binding

Caption: Grb2-mediated Ras activation pathway.

Experimental Workflow: Phosphopeptide Synthesis and Functional Assays

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assays Functional Assays SPPS Solid-Phase Peptide Synthesis (this compound) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Kinase_Assay Kinase Assay Characterization->Kinase_Assay Functionally Active Phosphopeptide Phosphatase_Assay Phosphatase Assay Characterization->Phosphatase_Assay Functionally Active Phosphopeptide Binding_Assay Protein-Protein Binding Assay Characterization->Binding_Assay Functionally Active Phosphopeptide Cellular_Assay Cellular Uptake Assay Characterization->Cellular_Assay Functionally Active Phosphopeptide

Caption: Workflow for phosphopeptide synthesis and functional characterization.

Conclusion

The use of this compound in solid-phase peptide synthesis represents a robust method for producing high-purity phosphoserine-containing peptides by minimizing side reactions inherent to other protection strategies. While direct, quantitative comparisons of functional data are not yet abundant in the literature, the principles of its chemical advantages suggest that peptides synthesized with this reagent are reliable tools for a range of functional assays. The protocols and data presented in this guide provide a foundation for researchers to design and interpret experiments aimed at understanding the critical roles of protein phosphorylation in biological systems. Further studies directly comparing the functional performance of peptides synthesized with different phosphoserine building blocks are warranted to fully elucidate the impact of the synthetic strategy on biological outcomes.

References

A Comparative Guide to Phosphoserine Building Blocks in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phosphopeptides is crucial for studying a vast array of biological processes, from signal transduction to the regulation of protein function. The "building block" approach, which involves the incorporation of pre-phosphorylated amino acid derivatives during solid-phase peptide synthesis (SPPS), is the most common and reliable method. This guide provides an objective comparison of commonly used phosphoserine building blocks, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic needs.

Performance Comparison of Phosphoserine Building Blocks

The most widely utilized phosphoserine building block in Fmoc-based SPPS is Fmoc-Ser(PO(OBzl)OH)-OH . Its popularity stems from its commercial availability and its ability to suppress the β-elimination side reaction that can occur with fully protected phosphate (B84403) groups. However, its partially protected phosphate can lead to challenges in coupling efficiency and other side reactions. This section compares the performance of this key building block and discusses alternatives.

Table 1: Quantitative Comparison of Phosphoserine Building Block Performance in SPPS

Building Block/ConditionPeptide Sequence/ModelCoupling ConditionsDeprotection ConditionsCrude Purity/YieldSide ReactionsReference
Fmoc-Ser(PO(OBzl)OH)-OH CTEDQY(pS)LVED-NH2DIC, Oxyma Pure, DIEA (Microwave-assisted)Piperidine (B6355638), Oxyma Pure in DMF (Room temperature for pS deprotection)82%Not specified[1]
Fmoc-Ser(PO3Bzl,H)-OH Model Peptide: Fmoc-Ser(PO3Bzl,H)-Val-Glu(OtBu)-ResinNot specifiedStandard PiperidineTarget Peptide with 7% β-elimination byproduct7% β-elimination of the N-terminal pSer residue
Fmoc-pS(OBzl)LGLGLG Model PeptideNot specified20% Piperidine in DMF at 90°CLow (significant β-elimination)Substantial β-elimination and piperidine adduct formation[2]
Fmoc-pS(OBzl)LGLGLG Model PeptideNot specified0.5% DBU in DMF at 90°CHigh (almost complete Fmoc deprotection)No β-elimination observed[2]

Key Takeaways from Performance Data:

  • Fmoc-Ser(PO(OBzl)OH)-OH is a versatile building block that can yield high-purity phosphopeptides, especially with optimized methods like microwave-assisted synthesis.[1]

  • A significant challenge with phosphoserine building blocks is β-elimination , which can be particularly problematic at the N-terminal position. One study quantified this side reaction at 7% of the target peptide under standard piperidine deprotection.

  • The conditions for Fmoc deprotection play a critical role in minimizing side reactions. High temperatures can exacerbate β-elimination when using piperidine.[2]

  • The use of alternative bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at low concentrations can effectively suppress β-elimination even at elevated temperatures, leading to significantly higher purity of the crude peptide.[2]

Alternative Phosphoserine Building Blocks

While Fmoc-Ser(PO(OBzl)OH)-OH is the dominant choice, other strategies have been explored to address its limitations.

  • Fully Protected Phosphoserine Derivatives (e.g., Fmoc-Ser(PO(Bzl)2)-OH): In theory, fully protecting the phosphate group should prevent the coupling issues associated with the free hydroxyl group. However, these derivatives are highly susceptible to β-elimination during the piperidine-mediated Fmoc deprotection step.[3] This has limited their widespread adoption.

  • Allyl-Based Protecting Groups (e.g., Alloc-Ser[PO(OCH2CH=CH2)2]-OH): A "block" synthesis strategy has been developed using an Alloc-protected, fully allyl-esterified phosphoserine building block. This approach combines Fmoc and Alloc protecting group strategies, where the Alloc group is removed at the end of the synthesis. This method has been successfully used to synthesize a tau phosphopeptide.[4]

Experimental Protocols

Below are detailed methodologies for the key steps in the synthesis of phosphopeptides using the building block approach.

General Fmoc-SPPS Workflow

This workflow outlines the cyclical process of solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat For each amino acid Cleavage Cleavage and Deprotection Wash2->Cleavage After final cycle Repeat->Deprotection Purification Purification Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Protocol for Phosphopeptide Synthesis

This protocol is a composite based on best practices for incorporating Fmoc-Ser(PO(OBzl)OH)-OH.

1. Resin Preparation:

  • Place the appropriate resin (e.g., Rink Amide resin for peptide amides) in a reaction vessel.

  • Swell the resin in dimethylformamide (DMF) for at least 1-2 hours at room temperature with gentle agitation.

  • After swelling, drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Note for N-terminal Phosphoserine: To minimize β-elimination, consider using 0.5% DBU in DMF for the deprotection step following the coupling of Fmoc-Ser(PO(OBzl)OH)-OH, especially if elevated temperatures are used.[2]

3. Phosphoserine Coupling (Uronium-based activation):

  • In a separate vial, dissolve Fmoc-Ser(PO(OBzl)OH)-OH (3-5 equivalents relative to resin loading) and a uronium-based coupling reagent such as HBTU or HATU (3-5 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the vial and allow the mixture to pre-activate for 2-5 minutes. The use of a higher excess of DIPEA is often beneficial for phosphoamino acid coupling.[3]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature. For difficult couplings, a second coupling may be necessary.

  • Monitor the coupling reaction completion using a qualitative test such as the Kaiser or TNBS test.

  • After complete coupling, drain the solution and wash the resin with DMF (3 x 5 mL).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

  • After the final SPPS cycle, wash the peptide-resin with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether to precipitate the crude peptide.

  • Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

6. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Signaling Pathway Visualization

Phosphoserine residues are central to many signaling pathways. The diagram below illustrates a simplified representation of the Akt signaling pathway, a key regulator of cell survival and proliferation, which involves the phosphorylation of serine residues on downstream targets.

Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (e.g., GSK3β, Bad) Akt->Downstream Phosphorylates (Ser/Thr) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Response Cell Survival, Growth, Proliferation Downstream->Response

Caption: Simplified diagram of the Akt signaling pathway.

Conclusion

The successful synthesis of phosphopeptides via the building block approach in SPPS is highly dependent on the choice of the phosphoserine derivative and the optimization of reaction conditions. While Fmoc-Ser(PO(OBzl)OH)-OH remains the most practical choice for many applications, researchers must be mindful of potential side reactions, particularly β-elimination. Careful consideration of coupling reagents and, most importantly, the base used for Fmoc deprotection, can significantly improve the yield and purity of the final phosphopeptide. For particularly challenging sequences, exploring alternative protecting group strategies may be warranted. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for the successful synthesis of phosphoserine-containing peptides for a wide range of research applications.

References

A Comparative Guide to the Validation of Phosphorylation Sites Incorporated with Fmoc-Ser(PO(NHPr)2)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of phosphopeptides, the choice of building blocks is critical for achieving high yield, purity, and fidelity of the final product. This guide provides an objective comparison of Fmoc-Ser(PO(NHPr)2)-OH with the more traditional alternative, Fmoc-Ser(PO(OBzl)OH)-OH, for the incorporation of phosphoserine into peptides. The guide includes supporting experimental data, detailed methodologies for validation, and visualizations of relevant signaling pathways and workflows.

Performance Comparison of Phosphoserine Building Blocks

The selection of a phosphoserine building block for solid-phase peptide synthesis (SPPS) significantly impacts the efficiency of the synthesis and the purity of the resulting phosphopeptide. The primary challenge in phosphopeptide synthesis is the lability of the phosphate (B84403) protecting group and the propensity of the phosphoserine residue to undergo side reactions, most notably β-elimination, under the basic conditions required for Fmoc deprotection.

This compound is a phosphoserine derivative where the phosphate group is fully protected as a phosphodiamidate. This complete protection mitigates the primary drawbacks associated with partially protected phosphoserine analogues. In contrast, Fmoc-Ser(PO(OBzl)OH)-OH features a monobenzyl-protected phosphate group, which retains an acidic proton. This acidity can lead to several complications during SPPS.

FeatureThis compoundFmoc-Ser(PO(OBzl)OH)-OH
Phosphate Protection Fully protected as a phosphodiamidate[1]Monobenzyl-protected, retaining an acidic proton[1]
β-Elimination Significantly reduced due to the absence of an acidic proton on the phosphate group.[1]Prone to β-elimination under standard piperidine-based Fmoc deprotection conditions, especially when at the N-terminus.[2][3] This side reaction is enhanced by microwave heating.[2]
Side Reactions with Piperidine (B6355638) No formation of piperidine salts, thus no consumption of coupling reagents.[1]The acidic phosphate can form salts with piperidine, which then reacts with activated amino acids, reducing coupling efficiency.
Resin Stability Does not promote premature cleavage from acid-labile resins.[1]The acidic phosphate can cause premature cleavage of the peptide from hyper-acid-labile resins like 2-chlorotrityl.[1]
Deprotection The di-propylamino groups are removed during the final TFA cleavage and deprotection step.The benzyl (B1604629) group is removed during the final TFA cleavage.
Purity & Yield Generally leads to higher purity and yield due to the suppression of side reactions.Can result in lower purity and yield due to β-elimination and other side reactions. For instance, piperidine-mediated β-elimination can occur at a ratio of 7% to the target phosphopeptide for an N-terminal Ser(PO3Bzl,H) residue.[2]

Experimental Protocols

Accurate validation of synthetic phosphopeptides is essential to ensure the correct sequence and the presence of the phosphate group at the intended position. The following are detailed protocols for the key validation experiments.

Solid-Phase Peptide Synthesis (SPPS) of a Model Phosphopeptide

This protocol describes the manual synthesis of a model phosphopeptide using this compound.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling reagent such as HATU (2.9 equivalents), and a base like DI PEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Incorporation of this compound: Follow the general amino acid coupling protocol for the incorporation of this compound.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize.

Validation by Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized phosphopeptide and for identifying the phosphorylation site.

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile.

  • Phosphopeptide Enrichment (Optional but Recommended): For complex samples, enrich for phosphopeptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.

  • Mass Spectrometric Analysis:

    • Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire MS1 spectra to determine the accurate mass of the phosphopeptide. The presence of a phosphate group adds 79.966 Da to the mass of the corresponding non-phosphorylated peptide.

    • Perform tandem mass spectrometry (MS/MS) using fragmentation methods such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), or Electron Transfer Dissociation (ETD).

  • Data Analysis:

    • In CID/HCD spectra, look for the characteristic neutral loss of phosphoric acid (98 Da) or phosphate (80 Da).[4]

    • Analyze the fragment ion series (b- and y-ions) to confirm the peptide sequence. The mass shift of 79.966 Da on a fragment ion containing the phosphoserine residue will confirm the location of the phosphorylation.

    • ETD is particularly useful as it often preserves the labile phosphate group on the fragment ions, facilitating unambiguous site localization.[4]

Validation by Edman Degradation

Edman degradation provides sequential amino acid analysis from the N-terminus of a peptide.

  • Sample Preparation: The purified phosphopeptide is immobilized on a solid support.

  • Edman Chemistry:

    • Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.[5]

    • Cleavage: The PTC-derivatized N-terminal residue is cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ)-amino acid.[6]

    • Conversion: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.[5]

  • Analysis: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

  • Sequencing: The cycle is repeated to identify the subsequent amino acids in the sequence.

  • Phosphoserine Identification: The PTH-phosphoserine derivative will have a characteristic chromatographic behavior that distinguishes it from the PTH-serine. However, the lability of the phosphate group under the acidic conditions of the Edman chemistry can be a challenge. Chemical modification of the phosphoserine residue prior to sequencing can improve its stability and detection.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving serine phosphorylation and a typical experimental workflow for phosphopeptide synthesis and validation.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_validation Validation Resin Resin Swelling Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Coupling Amino Acid Coupling (HATU/DIPEA) Deprotection->Coupling pSer_Coupling This compound Coupling Deprotection->pSer_Coupling Coupling->Deprotection Repeat for each AA pSer_Coupling->Deprotection Cleavage Cleavage & Deprotection (TFA) Purification HPLC Purification Cleavage->Purification MS Mass Spectrometry (MS/MS) Purification->MS Edman Edman Degradation Purification->Edman mapk_erk_pathway cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates (Ser) ERK ERK MEK->ERK phosphorylates (Thr, Tyr) Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors phosphorylates (Ser) Cellular_Response Cell Proliferation, Differentiation, Survival Transcription_Factors->Cellular_Response regulates akt_signaling_pathway cluster_akt_pathway Akt Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 converts to PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Downstream_Substrates Downstream Substrates (e.g., Bad, GSK3) Akt->Downstream_Substrates phosphorylates (Ser/Thr) Cell_Survival Cell Survival & Growth Downstream_Substrates->Cell_Survival promotes

References

Safety Operating Guide

Proper Disposal of Fmoc-Ser(PO(NHPr)2)-OH: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the handling and disposal of Fmoc-Ser(PO(NHPr)2)-OH, a combustible solid commonly used in peptide synthesis. Adherence to these procedures will help ensure the safety of laboratory personnel and compliance with institutional and regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to consult the official Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols. The following are general safety measures based on the handling of similar chemical compounds.

Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A dust mask may be appropriate if generating dust.Minimizes inhalation of airborne particles.

Disposal Operational Plan

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the waste is managed in an environmentally responsible and compliant manner.

Step-by-Step Disposal Procedure for Solid Waste and Contaminated Materials:
  • Waste Collection:

    • Collect all solid waste, including unused or expired this compound, and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated and compatible hazardous waste container.

    • Do not mix this waste with general laboratory trash or dispose of it down the drain.

  • Container Labeling:

    • The waste container must be clearly labeled with the following information:

      • "Hazardous Waste"

      • The full chemical name: "this compound"

      • CAS Number: 216061-08-4

      • The primary hazard (e.g., "Combustible Solid," "Chemical Waste for Incineration")

      • Accumulation start date

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure, well-ventilated, and away from sources of ignition and incompatible materials.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company.

Experimental Protocol: Spill Management

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Evacuate and Ventilate:

    • If a significant amount of dust is generated, evacuate the immediate area.

    • Ensure the area is well-ventilated to disperse any airborne particles.

  • Control the Spill:

    • For a solid spill, carefully sweep or scoop the material to minimize dust generation.

    • For a solution, use an inert absorbent material to contain the spill.

  • Collect and Dispose:

    • Place the spilled material and all contaminated cleaning materials into a designated hazardous waste container.

    • Label the container as described in the "Disposal Operational Plan."

  • Decontaminate:

    • Clean the spill area with soap and water or an appropriate laboratory detergent.

    • Dispose of all decontamination materials as hazardous waste.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after the cleanup is complete.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Initial Assessment cluster_1 Waste Segregation & Collection cluster_2 Storage & Final Disposal start Start: Have this compound Waste consult_sds Consult SDS and Institutional Protocols start->consult_sds don_ppe Don Appropriate PPE consult_sds->don_ppe waste_type Identify Waste Type don_ppe->waste_type solid_waste Solid Waste (Unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

This comprehensive guide provides a framework for the safe and compliant disposal of this compound. By prioritizing safety and adhering to established protocols, researchers can minimize risks and contribute to a secure laboratory environment. Always refer to your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most accurate and detailed information.

Essential Safety and Handling Guide for Fmoc-Ser(PO(NHPr)₂)₂-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of Fmoc-Ser(PO(NHPr)₂)₂-OH. The following procedures are based on best practices for handling similar chemical compounds and general laboratory safety protocols. It is imperative to supplement this information with a substance-specific Safety Data Sheet (SDS) when available and to adhere to all institutional and regulatory guidelines.

Hazard Summary

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling Fmoc-Ser(PO(NHPr)₂)₂-OH, based on general laboratory safety standards and information for analogous compounds.[2][3][4][5]

PPE CategoryItemSpecification
Hand Protection GlovesNitrile gloves are recommended for their chemical resistance. Always inspect gloves for tears or punctures before use.
Eye Protection Safety Glasses/GogglesChemical splash goggles that meet recognized standards (e.g., ANSI Z87.1) are required.
Face Protection Face ShieldA face shield should be worn in addition to safety goggles when there is a significant risk of splashing.
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect against skin contact.
Respiratory RespiratorUse of a NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood or if dust is generated.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure a chemical fume hood is operational and available for all manipulations of the solid compound.

  • Designate a specific area within the laboratory for handling this chemical to minimize cross-contamination.

  • Verify that an emergency eyewash station and safety shower are readily accessible.[5]

2. Donning PPE:

  • Before entering the designated handling area, put on all required PPE as outlined in the table above.

3. Handling the Compound:

  • Perform all weighing and transferring of the solid compound within a certified chemical fume hood to prevent inhalation of any dust.

  • Use spark-proof tools and take measures to avoid the creation of dust.[5]

  • Keep the container tightly closed when not in use.[5] The recommended storage temperature is -20°C.

4. Decontamination:

  • After handling, thoroughly wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Carefully remove and dispose of gloves in the designated chemical waste container.

  • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[1]

Disposal Plan

Solid Waste:

  • All solid waste contaminated with Fmoc-Ser(PO(NHPr)₂)₂-OH, including used gloves, weighing paper, and other contaminated lab supplies, must be collected in a clearly labeled and sealed hazardous waste container.[5]

Liquid Waste:

  • Solutions containing this compound should be collected in a designated, sealed hazardous waste container. The container must be appropriately labeled with the chemical name and any known hazards.

Consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Diagram: Workflow for Safe Handling of Fmoc-Ser(PO(NHPr)₂)₂-OH

A Preparation - Verify Fume Hood - Designate Area - Check Safety Equipment B Don PPE - Gloves - Goggles/Face Shield - Lab Coat - Respirator (if needed) A->B Proceed C Handling in Fume Hood - Weighing - Transferring B->C Proceed D Decontamination - Clean Work Area - Dispose of Gloves - Wash Hands C->D Proceed E Waste Disposal - Collect Solid Waste - Collect Liquid Waste D->E Proceed F End of Procedure E->F Complete

Caption: A flowchart outlining the key steps for the safe handling and disposal of Fmoc-Ser(PO(NHPr)₂)₂-OH in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.